Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEURGTUFUERHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-55-0 | |
| Record name | tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Landscape of Substituted Piperidines: A Technical Guide to tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an invaluable building block in drug design. N-tert-butoxycarbonyl (Boc) protected piperidines, in particular, are crucial intermediates, offering a stable yet readily deprotectable nitrogen atom that facilitates controlled, multi-step syntheses.
This technical guide focuses on the chemical properties of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate. It is important to note that while this specific compound is indexed, detailed experimental data in the public domain is scarce. Therefore, to provide a comprehensive and practical resource, this guide also presents an in-depth analysis of its closest, well-characterized structural analogs: tert-butyl 3-aminopiperidine-1-carboxylate and tert-butyl 3-(aminomethyl)piperidine-1-carboxylate . By examining these closely related molecules, we aim to provide a robust understanding of the chemical space and synthetic strategies applicable to 3-substituted N-Boc-piperidine derivatives.
This compound
While detailed experimental data is limited, computational and structural information for the target compound is available.
Chemical and Physical Properties
The following table summarizes the predicted and calculated properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChemLite[1] |
| Molecular Weight | 228.33 g/mol | PubChem[2] |
| Monoisotopic Mass | 228.18378 Da | PubChemLite[1] |
| IUPAC Name | This compound | PubChemLite[1] |
| SMILES | CC(C1CCCN(C1)C(=O)OC(C)(C)C)N | PubChemLite[1] |
| InChI | InChI=1S/C12H24N2O2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | PubChemLite[1] |
| InChIKey | SQEURGTUFUERHD-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 1.3 | PubChemLite[1] |
Note: The data in this table is based on computational predictions and has not been experimentally verified.
Analog 1: tert-Butyl 3-Aminopiperidine-1-carboxylate
This compound is a key chiral building block in the synthesis of various pharmaceuticals, including dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the management of type 2 diabetes.[3] It is commercially available in both racemic and enantiomerically pure forms (R and S).
Chemical and Physical Properties
The following table summarizes the key properties for the racemic and chiral forms of tert-butyl 3-aminopiperidine-1-carboxylate.
| Property | Value (Racemic) | Value (R-enantiomer) | Value (S-enantiomer) | Source(s) |
| CAS Number | 144243-24-3 | 188111-79-7 | 625471-18-3 | [4][5][6] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ | [7] |
| Molecular Weight | 200.28 g/mol | 200.28 g/mol | 200.28 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid or solid[3] | Yellow liquid[8] | Colorless to yellow gum or semi-solid[9] | [3][8][9] |
| Boiling Point | 277.3±33.0 °C (Predicted) | 277.3±33.0 °C (Predicted) | - | [8] |
| Density | - | 1.041±0.06 g/cm³ (Predicted) | - | [8] |
| Optical Activity | Not Applicable | [α]/D -28.5±2°, c = 1 in DMF | [α]/D +32.0±3°, c = 1 in DMF | |
| Solubility | - | Chloroform (Slightly), DMF (Slightly), DMSO (Slightly)[8] | Soluble in dimethylsulfoxide[10] | [8][10] |
Experimental Protocols
Synthesis of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate from L-Glutamic Acid
A common route to enantiomerically pure 3-aminopiperidine derivatives involves a multi-step synthesis starting from natural amino acids like L-glutamic acid.
Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, thionyl chloride (1.5 equivalents) is added drop-wise. The mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure to yield the dimethyl ester hydrochloride salt.
Step 2: Boc Protection The crude dimethyl ester is dissolved in dichloromethane (CH₂Cl₂) at 0°C. Triethylamine (4 equivalents), di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) are added. The reaction is stirred at room temperature until completion, followed by an aqueous workup to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
Step 3: Reduction to Diol The purified diester is dissolved in methanol, and sodium borohydride (2.5 equivalents) is added portion-wise at room temperature. After 2 hours, the reaction is quenched with 10% aqueous citric acid. The methanol is removed, and the aqueous layer is extracted with CH₂Cl₂ to afford (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
Step 4: Ditosylation and Cyclization The diol is dissolved in CH₂Cl₂ with triethylamine (3 equivalents) and a catalytic amount of DMAP. p-Toluenesulfonyl chloride (2 equivalents) is added at 0°C, and the mixture is stirred at room temperature for 1 hour. The resulting crude ditosylate is then reacted with an amine (e.g., benzylamine) to induce cyclization, yielding the N-substituted-3-(Boc-amino)piperidine.
Step 5: Deprotection The final deprotection of the N-substituent (e.g., hydrogenolysis for a benzyl group) yields the target tert-butyl 3-aminopiperidine-1-carboxylate.
Biological Activity and Applications
-
Pharmaceutical Intermediate: This compound is a crucial building block for synthesizing DPP-IV inhibitors like Linagliptin and Alogliptin, which are used to treat type 2 diabetes.[3][11]
-
γ-Secretase Modulation: It has been identified as a potent structure for lowering the production of amyloid-β 42 (Aβ42), making it a valuable scaffold for developing therapeutics for Alzheimer's disease.[8][12]
-
Bromodomain Inhibition: The (R)-enantiomer is used to prepare benzoxazepine derivatives that act as potent CBP/P300 bromodomain inhibitors, which have potential applications in cancer therapy.[3][8]
Analog 2: tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
This analog features an aminomethyl group at the 3-position and is also an important building block in medicinal chemistry.
Chemical and Physical Properties
| Property | Value (S-enantiomer) | Source(s) |
| CAS Number | 140645-24-5 | [13] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [13] |
| Molecular Weight | 214.30 g/mol | [13] |
| Monoisotopic Mass | 214.168127949 Da | [13] |
| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | [13] |
| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--CN | [13] |
| InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | [13] |
| InChIKey | WPWXYQIMXTUMJB-VIFPVBQESA-N | [13] |
Mandatory Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for producing 3-aminoalkyl-piperidine derivatives from a cyclic ketone precursor.
Caption: A generalized workflow for the synthesis of 3-aminoalkyl-piperidine derivatives.
Role in DPP-IV Inhibition
The 3-aminopiperidine scaffold is a common feature in gliptins, a class of drugs that inhibit the DPP-IV enzyme. This diagram illustrates the general mechanism of action.
Caption: The role of DPP-IV inhibitors in potentiating incretin hormone (GLP-1) activity.
References
- 1. PubChemLite - this compound (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 2. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (S)-tert-Butyl 3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 7. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl (R)-3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 13. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry. Its piperidine core is a common scaffold in a vast array of pharmaceuticals, and the presence of a chiral aminoethyl side chain offers a key point for stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery.
Chemical Identity and Properties
While a specific CAS number for the (R)-enantiomer is not consistently reported in public databases, the racemic mixture of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is identified by CAS Number 1235439-55-0 . It is crucial for researchers to ensure the enantiomeric purity of their material through appropriate analytical techniques.
A key synthetic precursor to the target molecule is (R)-tert-butyl 3-acetylpiperidine-1-carboxylate, which has the designated CAS Number 942143-25-1 .
Table 1: Physicochemical Properties of (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate and its Precursor
| Property | (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate (Predicted) | (R)-tert-butyl 3-acetylpiperidine-1-carboxylate |
| Molecular Formula | C₁₂H₂₄N₂O₂ | C₁₂H₂₁NO₃ |
| Molecular Weight | 228.33 g/mol | 227.30 g/mol |
| Appearance | Not available | Not available |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Solubility | Not available | Not available |
| Density | Not available | Not available |
Synthesis and Experimental Protocols
The primary route for the synthesis of (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is through the reductive amination of its corresponding acetyl precursor, (R)-tert-butyl 3-acetylpiperidine-1-carboxylate.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on standard reductive amination methods. Optimization of reaction conditions (e.g., solvent, temperature, pressure, and catalyst) may be necessary to achieve high yield and stereochemical fidelity.
Materials:
-
(R)-tert-butyl 3-acetylpiperidine-1-carboxylate
-
Ammonium acetate or ammonia source
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve (R)-tert-butyl 3-acetylpiperidine-1-carboxylate in the anhydrous solvent under an inert atmosphere.
-
Add an excess of the ammonium source (e.g., 5-10 equivalents of ammonium acetate).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add the reducing agent portion-wise to the reaction mixture. For catalytic hydrogenation, the reaction would be set up in a pressure vessel with a suitable catalyst.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding water or a suitable quenching agent.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate.
Diagram 1: Synthetic Workflow
An In-depth Technical Guide to (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and key physicochemical properties of (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate. This document is intended for an audience with a strong background in organic chemistry and drug discovery.
Chemical Structure and Properties
(S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a stereocentrically defined 1-aminoethyl substituent at the 3-position. The "(S)" designation indicates the stereochemistry at the chiral center of the 1-aminoethyl group.
Molecular Structure:
-
IUPAC Name: (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
-
Molecular Formula: C₁₂H₂₄N₂O₂
-
Canonical SMILES: CC(N)C1CC(N(C1)C(=O)OC(C)(C)C)C
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 228.33 g/mol | Calculated |
| Monoisotopic Mass | 228.183778 Da | Calculated |
| Topological Polar Surface Area | 55.6 Ų | Predicted |
| XLogP3 | 1.3 | Predicted |
| Hydrogen Bond Donor Count | 2 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
Note: The data presented in this table are predicted values due to the absence of published experimental data for this specific compound.
Proposed Synthesis
A plausible and efficient synthetic route to obtain (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate involves the stereoselective reductive amination of the corresponding chiral ketone precursor, (S)-tert-butyl 3-acetylpiperidine-1-carboxylate. This precursor is commercially available, providing a convenient starting point for the synthesis.
Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available N-Boc-3-piperidinecarboxylic acid, leading to the chiral ketone, which then undergoes reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the reductive amination of (S)-tert-butyl 3-acetylpiperidine-1-carboxylate.
Materials:
-
(S)-tert-butyl 3-acetylpiperidine-1-carboxylate
-
Ammonium acetate or ammonia source
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-tert-butyl 3-acetylpiperidine-1-carboxylate (1.0 eq) in methanol (0.1-0.2 M), add ammonium acetate (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to afford the pure (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate.
Note: The stereoselectivity of the reductive amination can be influenced by the choice of reducing agent and reaction conditions. The formation of diastereomers is possible and may require careful chromatographic separation.
Applications in Drug Discovery and Development
Piperidine scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The introduction of a chiral 1-aminoethyl group at the 3-position of the piperidine ring provides a valuable building block for creating new chemical entities with the potential for specific interactions with biological targets.
Derivatives of 3-aminopiperidine are known to be key structural motifs in various therapeutic agents, including DPP-4 inhibitors for the treatment of diabetes. While the specific biological activity of (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is not yet reported, its structural features suggest potential applications in the development of novel therapeutics targeting a variety of receptors and enzymes. The primary amine offers a site for further functionalization, allowing for its incorporation into larger, more complex molecules through techniques like amide bond formation or reductive amination.
Conclusion
(S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chiral building block with significant potential for use in medicinal chemistry and drug discovery. Although detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis and an understanding of its key properties based on established chemical principles and data from analogous structures. The proposed synthetic route via reductive amination of a commercially available chiral ketone offers a practical approach for its preparation, enabling further exploration of its utility in the development of novel therapeutic agents.
Spectroscopic and Synthetic Guide to tert-Butyl 3-(1-Aminoethyl)piperidine-1-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodologies for the isomers of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate. This crucial building block in medicinal chemistry possesses two chiral centers, leading to the existence of four possible stereoisomers: (3R,1'R), (3S,1'S), (3R,1'S), and (3S,1'R). Understanding the distinct properties and synthesis of each isomer is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs).
Spectroscopic Data Comparison
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH₂ | 1.5 - 2.5 | br s | - | Chemical shift and broadness are dependent on concentration and solvent. |
| CH-NH₂ | 2.8 - 3.2 | m | - | Position can vary between isomers. |
| CH₃ (ethyl) | 1.0 - 1.2 | d | ~6-7 | Diastereomers may show distinct doublets. |
| Piperidine ring H | 1.2 - 1.9, 2.5 - 4.1 | m | - | Complex overlapping multiplets. Diastereotopic protons will exhibit different shifts. |
| C(CH₃)₃ (Boc) | 1.45 | s | - | Characteristic singlet for the tert-butyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O (Boc) | ~155 | Carbonyl carbon of the carbamate. |
| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (Boc) | ~28.5 | Methyl carbons of the tert-butyl group. |
| Piperidine ring C | 25 - 55 | Diastereomers will exhibit slight differences in chemical shifts for the ring carbons. |
| CH-NH₂ | 45 - 55 | |
| CH₃ (ethyl) | 15 - 25 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3400 | Medium, often two bands for primary amine |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| C=O Stretch (carbamate) | 1680 - 1700 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition. For C₁₂H₂₄N₂O₂, the predicted exact mass for the [M+H]⁺ ion is approximately 229.1911.
Experimental Protocols
The synthesis of specific stereoisomers of this compound typically involves a multi-step sequence starting from a chiral precursor, followed by the introduction of the aminoethyl side chain and subsequent protection of the piperidine nitrogen.
General Synthetic Strategy
A common approach involves the synthesis of a chiral 3-substituted piperidine derivative, often derived from a readily available chiral starting material like an amino acid. The 1-aminoethyl group can be introduced through various methods, such as nucleophilic addition to a suitable electrophile or reductive amination. The final step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Example Protocol: Synthesis of Enantiomerically Pure 3-Amino Piperidine Derivatives
This protocol is adapted from the synthesis of related chiral piperidines and illustrates a general workflow.
Step 1: Synthesis of a Chiral Piperidine Precursor A multi-step synthesis starting from a chiral amino acid, such as L-glutamic acid, can be employed to generate an enantiomerically pure 3-aminopiperidine derivative. This often involves esterification, cyclization, and reduction steps.
Step 2: Introduction of the 1-Aminoethyl Side Chain The specific methodology for introducing the 1-aminoethyl group at the 3-position will depend on the nature of the functional group at this position of the precursor. If the precursor is a 3-ketopiperidine, a reductive amination with ammonia or a protected amine equivalent and a suitable reducing agent can be performed.
Step 3: N-Boc Protection
-
Dissolve the 3-(1-aminoethyl)piperidine isomer (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chiral Separation
As the synthesis may result in a mixture of diastereomers, chiral high-performance liquid chromatography (HPLC) is a crucial technique for their separation and purification.
Typical Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm), especially if the compound lacks a strong chromophore. Derivatization with a UV-active agent can be employed to enhance detection.[1]
Visualizations
Isomeric Relationship
The four possible stereoisomers of this compound arise from the two chiral centers. The relationship between these isomers is depicted below.
Caption: Relationships between the stereoisomers.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a specific isomer of this compound.
Caption: A generalized synthetic and purification workflow.
References
A Comprehensive Technical Guide to Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document outlines its chemical properties, synthesis, and applications, supported by experimental protocols and logical workflow diagrams.
Core Compound Properties
This compound is a chiral piperidine derivative. The presence of a Boc-protecting group on the piperidine nitrogen allows for selective functionalization at the primary amine of the aminoethyl substituent. This feature makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.
Below is a summary of its key chemical and physical properties. Note that while direct experimental data for the 3-substituted isomer is not widely published, the data for the analogous tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is provided for reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 455267-29-5 (for 4-substituted isomer) | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C)N)CC1 (for 3-substituted isomer) | |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Monoisotopic Mass | 228.183778013 Da | [1] |
Role in Medicinal Chemistry
Piperidine scaffolds are integral to the design of a vast array of pharmaceuticals and bioactive molecules.[2] Their derivatives are found in over twenty classes of drugs.[2] The Boc-protected aminopiperidines, such as the title compound, are particularly useful as chiral building blocks.[3] They provide a predefined stereocenter and a protected nitrogen, which simplifies the synthetic routes to enantiomerically pure target molecules, thereby reducing development time and costs.[3] The aminoethyl side chain offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
The logical workflow for utilizing this compound in a drug discovery context is illustrated below.
Synthesis and Experimental Protocols
The synthesis of amino-substituted piperidines can be achieved through various routes, often starting from readily available precursors like L-glutamic acid. A general approach involves the formation of the piperidine ring, followed by the introduction and modification of the desired substituents.
A plausible synthetic pathway for this compound is outlined in the diagram below. This multi-step process involves the initial formation of a suitable piperidine precursor, followed by the introduction of the aminoethyl side chain and subsequent protection of the piperidine nitrogen.
The following protocol is adapted from a published procedure for the synthesis of related piperidine derivatives and illustrates the key chemical transformations.[4]
Step 1: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
-
Dissolve Iodoxybenzoic acid (IBX, 1.3 eq) and 4-methylmorpholin-4-oxide (NMO, 3.0 eq) in DMSO.
-
Add a solution of the corresponding piperidone precursor (1.0 eq) in DMSO to the mixture.
-
Stir the reaction mixture for 70-72 hours at 30 °C in the dark.
-
Pour the reaction mixture into a saturated solution of NaHCO₃.
-
Extract the aqueous phase with Et₂O (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃, brine, and water.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the product.
Step 2: Hydrogenation to the Saturated Piperidine
-
The resulting α,β-unsaturated ester can be hydrogenated using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step typically leads to the formation of the saturated piperidine ring.
Step 3: Reductive Alkylation to Introduce the Aminoethyl Group
-
The secondary amine of the piperidine ring can be reductively alkylated with a suitable aldehyde (e.g., acetaldehyde) using a reducing agent like NaBH(OAc)₃ to introduce the desired ethyl group.
-
Subsequent functional group transformations would be necessary to convert this to the aminoethyl group.
Safety and Handling
Based on aggregated GHS information for the analogous 4-substituted isomer, this class of compounds should be handled with care.[1] Potential hazards include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Purity of Boc-Protected Aminoethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric purity of chiral molecules is of paramount importance in the pharmaceutical industry. The biological activity of a drug is often dictated by its specific three-dimensional structure, and the presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even significant toxicity. tert-Butyl (2-(2-aminoethyl)piperidine)-1-carboxylate (Boc-protected aminoethylpiperidine) is a key chiral building block in the synthesis of a variety of pharmacologically active compounds. Therefore, the ability to synthesize this intermediate with high chiral purity and to accurately determine its enantiomeric excess (ee) is critical.
This technical guide provides an in-depth overview of the synthesis and chiral purity analysis of Boc-protected aminoethylpiperidine. It is intended for researchers, scientists, and drug development professionals who are working with this or structurally similar chiral amines.
Synthetic Strategies for Enantiopure Boc-Protected Aminoethylpiperidine
The synthesis of enantiomerically enriched 2-substituted N-Boc-piperidines is often achieved through asymmetric synthesis or the resolution of a racemic mixture. A prominent strategy involves the asymmetric deprotonation of N-Boc-piperidine followed by electrophilic trapping, or the dynamic resolution of an intermediate organometallic species.
One effective method is the catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine.[1][2] In this approach, a racemic mixture of the lithiated piperidine is generated and, in the presence of a chiral ligand, one enantiomer is selectively trapped by an electrophile. The rapid equilibration between the two enantiomers of the organolithium intermediate allows for a theoretical yield of up to 100% of the desired enantiomerically enriched product. The choice of chiral ligand is crucial for achieving high enantioselectivity.
Another approach is dynamic thermodynamic resolution (DTR) , where the racemic organolithium is allowed to equilibrate in the presence of a chiral ligand to favor one diastereomeric complex thermodynamically.[3][4] Subsequent reaction with an electrophile then yields the enantiomerically enriched product.
While specific data for the synthesis of Boc-protected aminoethylpiperidine is not extensively published, the enantiomeric excess achieved for other 2-substituted N-Boc-piperidines using these methods is often high, as indicated in the table below.
Quantitative Data on Chiral Purity
The following table summarizes typical enantiomeric excess values obtained for 2-substituted N-Boc-piperidines using dynamic resolution techniques. These values serve as a benchmark for what can be expected when synthesizing enantiopure Boc-protected aminoethylpiperidine.
| Product | Synthetic Method | Chiral Ligand/Auxiliary | Enantiomeric Excess (ee) | Reference |
| (R)-N-Boc-2-(allyl)piperidine | Catalytic Dynamic Resolution | (-)-Sparteine surrogate | 96:4 er (R:S) | [1] |
| (S)-N-Boc-2-(allyl)piperidine | Catalytic Dynamic Resolution | (+)-Sparteine surrogate | 95:5 er (S:R) | [1] |
| (R)-N-Boc-2-(benzyl)piperidine | Catalytic Dynamic Resolution | (-)-Sparteine surrogate | >99:1 er (R:S) | [1] |
| Enantioenriched 2-substituted piperidines | Dynamic Thermodynamic Resolution | Chiral diamino-alkoxides | Good enantioselectivity | [3][4] |
| (R)-3-amino-1-Boc-piperidine | Asymmetric Amination | Immobilized ω-transaminase | >99% ee | [5] |
Experimental Protocols for Chiral Purity Determination
The determination of the enantiomeric excess of Boc-protected aminoethylpiperidine is most commonly and reliably achieved using chiral High-Performance Liquid Chromatography (HPLC). Due to the basic nature of the amino groups, certain considerations in method development are necessary to achieve good peak shape and resolution.
Chiral HPLC Method Development
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
General Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are generally the most effective for the separation of enantiomers of chiral amines. Columns such as Chiralpak® AD-H, Chiralcel® OD-H, or similar amylose or cellulose-based columns are recommended starting points.[6][7]
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the desired retention and resolution.
-
Mobile Phase Additive: To improve peak shape and reduce tailing caused by the interaction of the basic amine with the silica support of the CSP, a small amount of a basic additive is crucial.[7] Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.2% is commonly employed.
-
Flow Rate: A typical analytical flow rate is between 0.5 and 1.5 mL/min.
-
Column Temperature: The column temperature should be controlled to ensure reproducibility. A starting temperature of 25 °C is recommended.
-
Detection: UV detection at a wavelength where the Boc-protecting group or an appropriate derivative absorbs is used. For underivatized Boc-protected amines, detection around 210-220 nm is common.
Sample Preparation
-
Accurately weigh a small amount of the Boc-protected aminoethylpiperidine sample.
-
Dissolve the sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis
-
Inject the prepared sample onto the chiral HPLC system.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Pre-column Derivatization (Optional)
For compounds that are difficult to separate directly or have poor chromophores, pre-column derivatization with a chiral or achiral reagent can be employed. Derivatization with a reagent that introduces a chromophore can enhance detection sensitivity.[6] For example, reaction with p-toluenesulfonyl chloride can introduce a strongly UV-absorbing group. If a chiral derivatizing agent is used, the resulting diastereomers can often be separated on a standard achiral HPLC column.
Visualization of Workflows
Synthesis of Enantiopure Boc-Protected Aminoethylpiperidine via Dynamic Resolution
Caption: Synthetic workflow for enantiopure Boc-protected piperidines.
Chiral HPLC Analysis Workflow
Caption: Step-by-step workflow for chiral HPLC analysis.
Conclusion
The synthesis and chiral purity analysis of Boc-protected aminoethylpiperidine are critical aspects of its use in pharmaceutical development. While direct quantitative data for this specific molecule is sparse in the literature, established methods for analogous 2-substituted N-Boc-piperidines provide a strong foundation for achieving high enantiomeric excess and for developing robust analytical methods. The use of dynamic resolution techniques offers a powerful synthetic route, and chiral HPLC with a polysaccharide-based stationary phase and a basic mobile phase modifier is the recommended approach for accurate determination of enantiomeric purity. The protocols and workflows provided in this guide serve as a comprehensive resource for scientists and researchers in this field.
References
- 1. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Enigmatic Potential of Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. Within this privileged class of heterocycles, derivatives of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate are emerging as a focal point of research due to their potential to modulate key biological targets implicated in a range of pathologies, from neurodegenerative disorders to cancer. This technical guide provides a comprehensive overview of the biological activities, experimental evaluation, and underlying mechanistic pathways associated with this promising class of molecules. While direct and extensive research on the specific 3-(1-aminoethyl) substitution pattern is still developing, this guide draws upon robust data from closely related isomers, particularly 4-(2-aminoethyl)piperidine derivatives, to provide a predictive and informative framework for researchers.
Quantitative Biological Activity
The biological activity of substituted piperidine derivatives is often assessed by their binding affinity to specific receptors and their functional effects on cellular processes. The following tables summarize key quantitative data for a series of 4-(2-aminoethyl)piperidine derivatives, which serve as a valuable reference for understanding the potential activity of the 3-(1-aminoethyl) isomers. These compounds have been primarily investigated as ligands for Sigma-1 (σ1) and Sigma-2 (σ2) receptors, which are implicated in various cellular functions and are attractive targets for therapeutic intervention.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities
| Compound | R | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |
| 1a | -CH2CH2NH2 | 165 ± 35 | > 10,000 | > 60 |
| 1b | -CH2CH2NH(CH3) | 50 ± 8 | 1,200 ± 200 | 24 |
| 1c | -CH2CH2N(CH3)2 | 7.9 ± 1.2 | 850 ± 150 | 108 |
| 1d | -CH2CH2NH(CH2Ph) | 19 ± 9 | > 10,000 | > 526 |
| 1e | -CH2CH2NH(cyclohexylmethyl) | 16 ± 5 | > 10,000 | > 625 |
Data presented are representative values from studies on 4-(2-aminoethyl)piperidine analogs and are intended to provide a comparative framework.
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC50 [µM] |
| 1c | DU145 (Prostate Cancer) | 5.5 |
| 1d | DU145 (Prostate Cancer) | 4.0 |
| 1e | DU145 (Prostate Cancer) | 4.9 |
| Haloperidol (control) | A427 (Lung Cancer) | 16 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and advancement of research findings. The following sections outline the methodologies for key assays used to characterize the biological activity of piperidine derivatives.
Synthesis of Aminoethyl-Substituted Piperidine Derivatives
The synthesis of the target compounds typically involves a multi-step sequence. A general workflow is depicted below, starting from a protected piperidone precursor.
The Pivotal Role of Chiral Piperidine Scaffolds in Modern Drug Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to engage in diverse molecular interactions have cemented its status as a cornerstone in the design of numerous therapeutic agents. The introduction of chirality to this scaffold unlocks a new dimension of molecular complexity and specificity, enabling the development of drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide delves into the critical role of chiral piperidine scaffolds in contemporary drug design, offering a comprehensive overview of their synthesis, application in marketed drugs, and the underlying pharmacological principles.
The Significance of Chirality in Piperidine-Based Drugs
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. The precise three-dimensional arrangement of atoms in a chiral piperidine scaffold can profoundly influence its binding affinity to a target receptor or enzyme, leading to significant differences in efficacy and safety between enantiomers. The strategic incorporation of chiral centers into a piperidine ring can:
-
Enhance Biological Activity and Selectivity: By providing a more defined spatial orientation of pharmacophoric groups, chirality can lead to a tighter and more specific interaction with the biological target, resulting in increased potency and reduced off-target effects.
-
Modulate Physicochemical Properties: The introduction of chiral substituents can alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its solubility, permeability, and overall drug-like properties.
-
Improve Pharmacokinetic Profiles: Chiral piperidine scaffolds can impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved oral bioavailability, a more favorable tissue distribution, and a longer half-life.
-
Reduce hERG Toxicity: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The specific stereochemistry of a piperidine-containing drug can influence its affinity for the hERG channel, with one enantiomer often exhibiting significantly lower toxicity.
Chiral Piperidine Scaffolds in FDA-Approved Drugs: A Quantitative Perspective
The prevalence of chiral piperidine motifs in a wide range of FDA-approved drugs underscores their therapeutic importance. The following tables summarize key quantitative data for several prominent examples, highlighting their target affinity and selectivity.
Antipsychotics: The Case of Risperidone
Risperidone is an atypical antipsychotic that exhibits a complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors. Its efficacy is attributed to a balanced blockade of dopamine D2 and serotonin 5-HT2A receptors.
| Receptor Subtype | Risperidone Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 0.16 - 0.2[1] |
| 5-HT1A | 420[2] |
| 5-HT2C | 50[2] |
| Dopamine Receptors | |
| D2 | 3.13 - 3.2[1][2] |
| D4 | 7.3[2] |
| Adrenergic Receptors | |
| α1A | 0.8 - 5[1] |
| α2A | 7.54 - 16[1] |
| Histamine Receptors | |
| H1 | 2.23 - 20[1] |
Anticholinergics: Solifenacin for Overactive Bladder
Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder. Its therapeutic effect is primarily mediated through the blockade of M3 receptors in the bladder smooth muscle.
| Receptor Subtype | Solifenacin Ki (nM) | Solifenacin pKi |
| Muscarinic Receptors | ||
| M1 | 26[3] | 7.6[4] |
| M2 | 170[3] | 6.9[4] |
| M3 | 12[3] | 8.0[4] |
| M4 | 110[3] | |
| M5 | 31[3] |
Antidepressants: The Selective Serotonin Reuptake Inhibitor (SSRI) Paroxetine
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that binds with high affinity to the serotonin transporter (SERT), increasing the extracellular concentration of serotonin.
| Target | Paroxetine Ki (nM) |
| Monoamine Transporters | |
| SERT | 0.05[5] |
| NET | 40[6] |
| DAT | 490[6] |
| Receptors | |
| Muscarinic ACh | 42[5] |
Alzheimer's Disease Treatment: The Dual Action of Donepezil
Donepezil is primarily known as a reversible inhibitor of acetylcholinesterase (AChE), which increases the levels of acetylcholine in the brain. However, it also exhibits neuroprotective effects by modulating the processing of amyloid precursor protein (APP).
| Enzyme | Donepezil IC50 (nM) |
| Acetylcholinesterase (AChE) | 6.7[7] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of chiral piperidine-containing drugs are a direct consequence of their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.
Risperidone: A Multi-Receptor Antagonist
Risperidone's broad receptor binding profile results in a complex mechanism of action. Its antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while its potent 5-HT2A receptor blockade may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Donepezil's Dual Mechanism in Alzheimer's Disease
Donepezil exerts its therapeutic effects through two distinct mechanisms. Its primary action is the inhibition of AChE, which increases synaptic acetylcholine levels. Additionally, it influences the processing of amyloid precursor protein (APP) by upregulating Sorting Nexin 33 (SNX33), which promotes the non-amyloidogenic pathway and reduces the production of neurotoxic amyloid-β (Aβ) peptides.[8][9][10]
Experimental Protocols: Asymmetric Synthesis of Chiral Piperidines
The efficient and stereoselective synthesis of chiral piperidines is a critical endeavor in medicinal chemistry. A variety of methodologies have been developed to access these valuable building blocks.
Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts
This method provides a highly efficient route to a diverse range of chiral piperidines from readily available pyridinium salts. The key transformation involves a rhodium-catalyzed reaction where a chiral primary amine introduces stereochemistry.[11]
Representative Protocol:
-
To a reaction vial, add the pyridinium salt (1.0 equiv, 0.5 mmol), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral piperidine.
Synthesis of Solifenacin
The synthesis of the active pharmaceutical ingredient solifenacin involves the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-quinuclidin-3-ol.
Representative Protocol for the Coupling Step:
-
To a cooled (0-5 °C) solution of N,N'-carbonyldiimidazole (1.2 equiv) in tetrahydrofuran (THF), add (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).
-
Allow the mixture to warm to room temperature and stir for 2 hours to form the intermediate carbamoyl imidazole.
-
In a separate flask, prepare a suspension of (R)-3-quinuclidinol (1.0 equiv) and sodium hydride (1.0 equiv) in THF and stir at room temperature for 30 minutes.
-
Add the solution of the carbamoyl imidazole intermediate dropwise to the suspension of the quinuclidinol salt.
-
Heat the resulting mixture to reflux for 3-6 hours.
-
After cooling, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., toluene), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain crude solifenacin free base.
-
The free base can then be converted to the succinate salt by treatment with succinic acid in a suitable solvent like acetone.
Conclusion
Chiral piperidine scaffolds are undeniably a cornerstone of modern drug discovery and development. Their unique structural and physicochemical properties, coupled with the profound impact of stereochemistry on pharmacological activity, make them an indispensable tool for medicinal chemists. The ability to fine-tune the three-dimensional architecture of these scaffolds allows for the creation of highly potent and selective drugs with improved therapeutic indices. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the strategic application of chiral piperidine scaffolds will undoubtedly continue to fuel the discovery of innovative medicines to address unmet medical needs. This guide provides a foundational understanding of the principles and practices that underscore the enduring importance of chiral piperidines in the pharmaceutical landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Donepezil Reduces Amyloid Precursor Protein Endocytosis by Resulting from Increase in the Expression of Sorting Nexin Protein 33] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Piperidine-Based Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently found in a wide array of pharmaceuticals and natural products.[1] The introduction of chirality into the piperidine ring significantly expands its chemical space and biological activity, offering opportunities to enhance potency, selectivity, and pharmacokinetic profiles.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of piperidine-based chiral building blocks, their application in drug discovery, and the signaling pathways they modulate.
Importance of Chirality in Piperidine Scaffolds
The incorporation of chiral centers into the piperidine ring can have profound effects on the pharmacological properties of a drug molecule. These benefits include:
-
Modulation of Physicochemical Properties: Chirality can influence a molecule's pKa, logD, and logP, which in turn affects its solubility, permeability, and other absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
-
Enhanced Biological Activity and Selectivity: Enantiomers of a chiral drug often exhibit different pharmacological activities and affinities for their biological targets. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.[2][3]
-
Improved Pharmacokinetic Properties: The stereochemistry of a drug can influence its metabolic fate, protein binding, and tissue distribution, leading to an improved pharmacokinetic profile.[2][3]
-
Reduction of Cardiac hERG Toxicity: In some cases, the introduction of a chiral center has been shown to reduce the cardiotoxicity associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][5]
Asymmetric Synthesis of Chiral Piperidine Building Blocks
The efficient and stereoselective synthesis of chiral piperidines is a critical aspect of modern drug discovery. Several powerful strategies have been developed, including catalytic asymmetric synthesis, organocatalysis, and chemo-enzymatic methods.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts is a highly effective method for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities.[6][7] This approach often utilizes a chiral phosphine ligand to induce stereochemistry.
Quantitative Data for Rhodium-Catalyzed Asymmetric Hydrogenation
| Substrate (Pyridinium Salt) | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 93 | 92 | - | [8] |
| N-Benzyl-2-(4-methoxyphenyl)pyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 95 | 93 | - | [8] |
| N-Benzyl-2-(2-naphthyl)pyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 92 | 94 | - | [8] |
| N-Benzyl-2-methylpyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 85 | 75 | - | [8] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts [9]
-
Reaction Setup: To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl2]2 (1 mol%).
-
Solvent Addition: Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at 40 °C for 22 hours in air.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Organocatalytic Domino Reactions
Organocatalytic domino reactions, such as the Michael addition/aminalization cascade, provide a powerful one-step method for the construction of polysubstituted piperidines with multiple contiguous stereocenters.[10] These reactions are often catalyzed by chiral secondary amines, such as O-TMS protected diphenylprolinol.[11]
Quantitative Data for Organocatalytic Domino Michael Addition/Aminalization [11]
| Aldehyde | Nitroolefin | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Isovaleraldehyde | (E)-1-chloro-2-(2-nitrovinyl)benzene | O-TMS protected diphenylprolinol | 82 | >99 | >20:1 |
| Propanal | (E)-1-chloro-2-(2-nitrovinyl)benzene | O-TMS protected diphenylprolinol | 78 | 97 | 19:1 |
| Benzaldehyde | (E)-1-chloro-2-(2-nitrovinyl)benzene | O-TMS protected diphenylprolinol | 75 | 98 | >20:1 |
| Cyclohexanecarbaldehyde | (E)-1-chloro-2-(2-nitrovinyl)benzene | O-TMS protected diphenylprolinol | 85 | >99 | >20:1 |
Experimental Protocol: Organocatalytic Domino Michael Addition/Aminalization [11]
-
Reaction Setup: To a solution of the aldehyde (0.2 mmol) and the trisubstituted nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: After completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.
Chemo-enzymatic Methods
Chemo-enzymatic approaches combine the advantages of chemical synthesis and biocatalysis to achieve highly selective transformations. For instance, the asymmetric dearomatization of activated pyridines can be accomplished using a one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined piperidines.[12][13][14][15][16]
Quantitative Data for Chemo-enzymatic Dearomatization of Activated Pyridines [15]
| Substrate (Tetrahydropyridine) | Enzyme System | Yield (%) | Enantiomeric Excess (ee %) |
| N-Allyl-3-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine | 6-HDNO / EneIRED-01 | ≥50 | 96 |
| N-Allyl-3-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine | 6-HDNO / EneIRED-05 | ≥50 | 96 |
| N-Boc-3-(4-bromophenyl)-1,2,3,4-tetrahydropyridine | 6-HDNO / EneIRED | 64 | 99 |
Experimental Protocol: Chemo-Enzymatic Asymmetric Dearomatization [9][12]
-
Preparation of Tetrahydropyridine (THP): To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise. Stir the reaction for 1 hour at room temperature. Remove the solvent under reduced pressure and partition the residue between water (10 mL) and CH₂Cl₂ (10 mL). Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude THP.
-
Enzymatic Reaction: The crude THP is then subjected to a one-pot reaction containing an amine oxidase (e.g., 6-HDNO) and an ene imine reductase (EneIRED) in a suitable buffer system.
-
Workup and Purification: After the enzymatic reaction is complete, the product is extracted with an organic solvent, dried, and purified by chromatography to yield the enantioenriched piperidine.
Applications in Drug Discovery: Signaling Pathway Modulation
Chiral piperidine building blocks are integral components of numerous drugs that modulate a variety of signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PARP Inhibition Pathway (e.g., Niraparib)
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the piperidine-containing drug Niraparib, are a class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in the homologous recombination repair (HRR) pathway, often due to mutations in BRCA1 or BRCA2 genes.[17][18][19][20] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[19][20] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to double-strand breaks (DSBs) during DNA replication.[20] In HRR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[20]
More recently, it has been shown that PARP inhibitors like Niraparib can also activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[5][17][21][22] The accumulation of cytoplasmic DNA fragments resulting from unresolved DNA damage is detected by cGAS, which then produces cGAMP. cGAMP activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[17][21]
References
- 1. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 2. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 3. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, its synonyms, and related compounds. It details their synthesis, chemical properties, and significant role as γ-secretase modulators, a promising class of therapeutic agents for Alzheimer's disease. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Synonyms
This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structural motif is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of more complex molecules.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 1235439-55-0[1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol [2][3] |
| Synonyms | 1-Boc-3-(1-aminoethyl)piperidine, 4-(1-AMINO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[2] |
Physicochemical Properties and Related Compounds
The physicochemical properties of this compound and its analogs are crucial for their biological activity and pharmacokinetic profiles. The Boc protecting group significantly influences the lipophilicity and solubility of these compounds. Below is a summary of the computed properties for the core compound and a selection of structurally related molecules.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₁₂H₂₄N₂O₂ | 228.33[2] | 1.3[2] | 1 | 3 |
| tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C₁₂H₂₄N₂O₂ | 228.33[2] | 1.3[2] | 1 | 3 |
| tert-butyl 3-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28[4] | 0.7[4] | 1 | 3 |
| tert-butyl 3-(methylamino)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30[5] | 1.2[5] | 1 | 3 |
| tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30[6] | 0.9[6] | 1 | 3 |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs typically involves the strategic introduction of the aminoethyl side chain onto a Boc-protected piperidine ring. A common and effective method is reductive amination.
General Synthesis Workflow
A plausible synthetic route to this compound involves the reductive amination of a suitable ketone precursor, such as tert-butyl 3-acetylpiperidine-1-carboxylate, with an ammonia source. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred to avoid the reduction of the carbonyl group before imine formation.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Reductive Amination (Representative)
-
Imine Formation: To a solution of the ketone (e.g., tert-butyl 3-acetylpiperidine-1-carboxylate) (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add the amine source (e.g., ammonium acetate, 10 eq).
-
Acid Catalyst: Add a catalytic amount of acetic acid to facilitate the formation of the imine or iminium ion. The reaction mixture is typically stirred at room temperature for a period of 1 to 3 hours.
-
Reduction: The reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture. These reagents are selective for the reduction of the iminium ion in the presence of the carbonyl group.[1]
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amine.
Biological Activity: Modulation of γ-Secretase
A significant body of research has identified piperidine derivatives as potent modulators of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.
The γ-Secretase Signaling Pathway in Alzheimer's Disease
γ-Secretase is a multi-protein complex that performs intramembrane cleavage of several transmembrane proteins, including the amyloid precursor protein (APP). The processing of APP by β-secretase followed by γ-secretase leads to the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and the more aggregation-prone and neurotoxic Aβ42. The accumulation of Aβ42 is a central event in the formation of amyloid plaques in the brains of Alzheimer's patients.
Caption: Simplified diagram of the amyloid precursor protein (APP) processing pathways.
Mechanism of Action of γ-Secretase Modulators (GSMs)
Unlike γ-secretase inhibitors which block the enzyme's activity altogether, leading to potential side effects due to the inhibition of other necessary cleavage events (e.g., Notch signaling), γ-secretase modulators (GSMs) allosterically modulate the enzyme's activity.[8] This modulation results in a shift in the cleavage site of APP, leading to a decrease in the production of the pathogenic Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38.[9][10]
Caption: Mechanism of action of γ-secretase modulators.
Quantitative Biological Data
The efficacy of GSMs is typically quantified by their ability to reduce Aβ42 levels in cellular or cell-free assays. The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are common metrics. While specific data for this compound is not available in the public domain, related piperidine-based GSMs have shown potent activity.
Table 3: Representative Biological Activity of Piperidine-Based γ-Secretase Modulators
| Compound Class | Assay Type | Target | IC₅₀ / EC₅₀ (nM) | Effect |
| Piperidine Acetic Acid Derivatives[11] | In Vitro γ-Secretase Activity Assay | Aβ42 Production | 610[11] | Inhibition |
| Piperidine Acetic Acid Derivatives[11] | In Vitro γ-Secretase Activity Assay | Aβ40 Production | 3300[11] | Inhibition |
| Novel Piperazine Derivatives[12] | Cellular Assay | Aβ42 Production | Potent (specific values proprietary) | Selective Lowering |
Experimental Protocol: γ-Secretase Activity Assay
Several methods are available to assess the activity of γ-secretase and the effect of modulators. A common approach is a cell-based assay using a stable cell line expressing a modified APP substrate.
Cell-Based Luciferase Reporter Assay[13]
This assay provides a quantitative measurement of γ-secretase-mediated cleavage of APP.
-
Cell Culture: A suitable cell line (e.g., HEK293) stably expressing an APP C-terminal fragment (C99) fused to a reporter gene (e.g., Gal4-VP16, with a corresponding luciferase reporter) is cultured in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period, typically 24 hours.
-
Luciferase Assay: After incubation, a luciferase assay reagent is added to the cells. The cleavage of the C99-reporter fusion protein by γ-secretase releases the reporter fragment, which translocates to the nucleus and drives the expression of luciferase.
-
Data Analysis: The luminescence is measured using a microplate reader. The reduction in the luciferase signal in the presence of the compound, compared to a vehicle control, indicates inhibition or modulation of γ-secretase activity. IC₅₀ values are calculated from the dose-response curves.
Spectroscopic Data (Representative)
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the piperidine ring protons (typically in the range of 1.5-3.5 ppm), and signals corresponding to the aminoethyl side chain.
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl of the Boc group (around 155 ppm), signals for the carbons of the tert-butyl group (around 80 ppm and 28 ppm), and a series of signals for the piperidine and aminoethyl carbons.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at approximately m/z 229.19.[3]
Conclusion
This compound and its analogs represent a class of compounds with significant potential in the development of novel therapeutics for Alzheimer's disease. Their ability to selectively modulate γ-secretase activity to reduce the production of neurotoxic Aβ42 peptides, while avoiding the broad inhibition of the enzyme, makes them an attractive area of research. This technical guide provides a foundational understanding of their synthesis, properties, and biological activity to aid researchers in this important field. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to advance their therapeutic potential.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. US20020128319A1 - Abeta 42 lowering agents - Google Patents [patents.google.com]
- 10. EP1284729A1 - A(beta)42 lowering agents - Google Patents [patents.google.com]
- 11. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Versatile Cornerstone in the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design and discovery of novel kinase inhibitors. Its inherent structural and physicochemical properties allow it to serve as a versatile building block, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of inhibitor candidates. This technical guide delves into the core principles of utilizing piperidine scaffolds in kinase inhibitor design, presenting key data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Protein kinases play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a central focus of modern drug discovery. The incorporation of the piperidine ring into these inhibitors can enhance aqueous solubility, improve cell permeability, and provide a rigid framework for the precise orientation of pharmacophoric groups within the kinase active site.[1][2][3]
Key Kinase Targets and Piperidine-Based Inhibitors
The versatility of the piperidine scaffold is evident in its successful application against a wide array of kinase targets. Several clinically approved and investigational kinase inhibitors feature this heterocyclic core.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[4] Piperidine and pyrrolidine linkers are often employed in the design of BTK inhibitors.[4] Rilzabrutinib (PRN-1008) is a potent, selective, and reversible covalent BTK inhibitor that incorporates a piperidine-containing linker, demonstrating enduring pharmacodynamic effects.[4]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is integral to the transduction of cytokine and growth factor signals, and its aberrant activation is implicated in inflammatory and autoimmune disorders.[5] Tofacitinib, a well-known JAK inhibitor approved for the treatment of rheumatoid arthritis, features a (3R,4R)-disubstituted piperidine moiety, which is a key component for its activity.[6][7] It primarily inhibits JAK1 and JAK3.[6]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[8] Several studies have reported the design and synthesis of potent CDK inhibitors incorporating piperidine or piperazine scaffolds. For instance, certain benzofuran derivatives with a piperazine moiety have shown potent inhibitory activity against CDK2.[8]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are critical mediators of angiogenesis, a process essential for tumor growth and metastasis. Novel piperidinyl-based benzoxazole derivatives have been designed as dual inhibitors of VEGFR-2 and c-Met kinases, demonstrating significant anticancer activity.[9]
Data Presentation: Inhibitory Activities of Piperidine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of selected piperidine-containing kinase inhibitors against their respective targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Rilzabrutinib (PRN-1008) | BTK | 3.1 | [4] |
| Tofacitinib | JAK1/JAK3 | - (Potent Inhibitor) | [6] |
| AZD7762 | CHK1 | 0.008 (S-enantiomer) | [10] |
| Compound 4x | BTK | 4.8 | [11] |
| Compound 10j | BTK | 0.4 | [12] |
| Compound 9h | CDK2 | 40.91 | [8] |
| Compound 11d | CDK2 | 41.70 | [8] |
| Compound 11e | CDK2 | 46.88 | [8] |
| Compound 13c | CDK2 | 52.63 | [8] |
| Staurosporine (Reference) | CDK2 | 56.76 | [8] |
| Compound 5a | VEGFR-2 | 0.145 µM | [9] |
| Compound 5g | VEGFR-2 | 0.970 µM | [9] |
| Compound 11b | VEGFR-2 | - (Strong Inhibition) | [9] |
| Compound 5a | c-Met | 0.181 µM | [9] |
| Compound 5g | c-Met | 1.885 µM | [9] |
| Compound 11b | c-Met | - (Strong Inhibition) | [9] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity in vitro. The specific assay conditions can vary between studies.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the systematic process of drug discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling cascades targeted by piperidine-based inhibitors and a generalized workflow for their discovery and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazino-piperidine Scaffold for Drug Discovery [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, a valuable chiral building block in pharmaceutical development. The methods described herein focus on achieving high enantiopurity through two primary strategies: asymmetric reduction of a key ketone intermediate and diastereoselective addition to a chiral sulfinylimine.
Introduction
The chiral piperidine moiety, specifically the 3-(1-aminoethyl)piperidine scaffold, is a privileged structural motif found in a variety of biologically active molecules and clinical drug candidates. Its synthesis in an enantiomerically pure form is therefore of significant interest. This document outlines two robust and distinct methodologies for the preparation of this compound, providing researchers with practical and detailed guidance for laboratory implementation.
Synthetic Strategies Overview
Two principal retrosynthetic pathways have been identified and are detailed below. Both strategies commence from the common precursor, tert-butyl 3-acetylpiperidine-1-carboxylate.
Caption: Retrosynthetic analysis of this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data associated with the two primary synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Key Transformation | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) | Key Reagents |
| Asymmetric Reduction | Asymmetric transfer hydrogenation of tert-butyl 3-acetylpiperidine-1-carboxylate | 85-95 | - | >95 | (R,R)-Noyori catalyst, formic acid/triethylamine |
| Chiral Auxiliary | Diastereoselective addition of MeMgBr to N-tert-butanesulfinyl imine | 80-90 | >98:2 | >98 (after auxiliary cleavage) | (R)- or (S)-2-methyl-2-propanesulfinamide, Ti(OEt)4, MeMgBr |
Experimental Protocols
Synthesis of Precursor: tert-butyl 3-acetylpiperidine-1-carboxylate
This protocol describes the synthesis of the common starting material for both enantioselective methods.
Workflow:
Caption: Synthetic workflow for tert-butyl 3-acetylpiperidine-1-carboxylate.
Protocol:
-
Step 1: Partial Reduction and Boc Protection of 3-Acetylpyridine. To a solution of 3-acetylpyridine (1.0 eq) in methanol at 0 °C is added sodium borohydride (0.5 eq) portion-wise. After stirring for 1 hour, di-tert-butyl dicarbonate (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give the crude N-Boc-3-acetyl-1,2,3,6-tetrahydropyridine.
-
Step 2: Hydrogenation. The crude product from the previous step is dissolved in ethanol, and 10% Pd/C (5 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield tert-butyl 3-acetylpiperidine-1-carboxylate as a colorless oil. The product is purified by column chromatography on silica gel.
Method 1: Asymmetric Reduction Pathway
This method involves the highly enantioselective reduction of the ketone precursor to a chiral alcohol, followed by its conversion to the target amine.
Workflow:
Caption: Workflow for the asymmetric reduction pathway.
Protocol 1.1: Asymmetric Transfer Hydrogenation of tert-butyl 3-acetylpiperidine-1-carboxylate
-
A solution of tert-butyl 3-acetylpiperidine-1-carboxylate (1.0 eq) and (R,R)-Ts-DPEN RuCl (0.01 eq) in a 5:2 mixture of formic acid and triethylamine is stirred at 40 °C for 24 hours.
-
The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, tert-butyl 3-((R)-1-hydroxyethyl)piperidine-1-carboxylate, is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral alcohol with high enantiomeric excess (>95% ee as determined by chiral HPLC).
Protocol 1.2: Conversion of Chiral Alcohol to Amine via Mitsunobu Reaction
-
To a solution of tert-butyl 3-((R)-1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
After stirring for 15 minutes, diphenylphosphoryl azide (DPPA) (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl 3-((S)-1-azidoethyl)piperidine-1-carboxylate.
-
The azide is then dissolved in THF/water (9:1), and triphenylphosphine (1.2 eq) is added. The mixture is stirred at 50 °C for 6 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the final product, tert-butyl 3-((S)-1-aminoethyl)piperidine-1-carboxylate. The reaction proceeds with inversion of stereochemistry.
Method 2: Chiral Auxiliary Pathway
This strategy utilizes a chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, to direct the diastereoselective addition of a methyl group to an imine intermediate.
Workflow:
Caption: Workflow for the chiral auxiliary pathway.
Protocol 2.1: Synthesis of N-tert-butanesulfinyl imine
-
To a solution of tert-butyl 3-acetylpiperidine-1-carboxylate (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF is added titanium(IV) ethoxide (2.0 eq).
-
The reaction mixture is heated to 70 °C and stirred for 12 hours.
-
The reaction is cooled to room temperature and quenched by the addition of brine. The resulting suspension is filtered through Celite, and the filter cake is washed with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-tert-butanesulfinyl imine, which is used in the next step without further purification.
Protocol 2.2: Diastereoselective Methylation and Auxiliary Cleavage
-
The crude N-tert-butanesulfinyl imine from the previous step is dissolved in anhydrous THF and cooled to -78 °C.
-
Methylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude sulfinamide adduct is dissolved in methanol, and 4 M HCl in dioxane (5.0 eq) is added. The mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with 2 M NaOH. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the enantiomerically pure this compound. The stereochemistry of the product is determined by the chirality of the sulfinamide used.
Application Notes and Protocols: Synthesis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate from L-glutamic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed synthetic pathway for producing enantiomerically pure tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry, starting from the readily available chiral precursor, L-glutamic acid. The synthesis is presented in two main stages. The first stage details a well-documented, five-step conversion of L-glutamic acid into a key chiral intermediate, (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.[1] The second stage proposes a plausible, four-step synthetic route to transform this intermediate into the final target compound. All quantitative data is summarized in tables, and detailed experimental protocols are provided for each key step. Logical workflows are illustrated using Graphviz diagrams.
Part 1: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate from L-glutamic Acid
This initial five-step sequence establishes the chiral piperidine core from L-glutamic acid. The methodology is adapted from the work of Khom, S. T., et al. (2024).[2] The overall transformation involves esterification, Boc-protection of the primary amine, reduction of the esters to a diol, tosylation of the diol, and finally, a cyclization reaction with benzylamine to form the piperidine ring.[1]
Logical Workflow for Part 1
Data Presentation: Summary of Reactions for Part 1
| Step | Reaction | Starting Material | Key Reagents | Product | Yield | Ref. |
| 1 | Esterification | L-Glutamic Acid | Thionyl chloride, Methanol | Dimethyl L-glutamate HCl salt | Quantitative | |
| 2 | Boc Protection | Dimethyl L-glutamate HCl | Di-tert-butyl dicarbonate, Et3N, DMAP | (S)-1-(tert-butyl) 5-methyl 2-(tert-butoxycarbonylamino)pentanedioate | 92% | [1] |
| 3 | Reduction | Boc-protected diester | Sodium borohydride, Methanol | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | 76% | |
| 4 | Tosylation | Diol | p-Toluenesulfonyl chloride, Et3N, DMAP | Crude Ditosylate Intermediate | Quantitative | |
| 5 | Cyclization | Ditosylate Intermediate | Benzylamine | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | 68% |
Experimental Protocols for Part 1
Step 1: Synthesis of Dimethyl L-glutamate HCl salt To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) was added dropwise. After the addition was complete, the ice bath was removed, and the reaction was stirred at room temperature for 12 hours. Upon completion (monitored by TLC), the solvent was removed under reduced pressure on a rotary evaporator to yield the crude product as a pale yellow viscous oil (10.76 g, quantitative yield), which was used in the next step without further purification.
Step 2: Synthesis of (S)-1-(tert-Butyl) 5-methyl 2-(tert-butoxycarbonylamino)pentanedioate To a solution of the crude Dimethyl L-glutamate HCl salt (10.8 g, ~51.0 mmol) in chloroform (120 mL) at 0°C, triethylamine (21.3 mL, 153 mmol) was added, followed by di-tert-butyl dicarbonate (13.4 g, 61.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture was stirred at room temperature for 6 hours. The reaction was quenched with distilled water (50 mL) and extracted with CH2Cl2 (3 x 50 mL). The combined organic layers were washed with 10% aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to give the product in 92% yield.[1]
Step 3: Synthesis of (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate To a stirred solution of the Boc-protected diester (14.8 g, ~46.9 mmol) in methanol (150 mL) at 0°C, sodium borohydride (7.1 g, 187.6 mmol) was added in portions over 30 minutes. The reaction mixture was then stirred at room temperature for 6 hours. The reaction was quenched by the addition of 20% aqueous sodium bicarbonate (20 mL) and extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography (silica gel, 2:8 Ethyl acetate/Hexane) to afford the pure diol as the major product (4.7 g, 76% yield).
Step 4: Synthesis of Crude Ditosylate Intermediate To a solution of the diol (2.19 g, 10 mmol) in CH2Cl2 (50 mL) at 0°C, triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (4.5 g, 23.6 mmol), and a catalytic amount of DMAP were added. The reaction mixture was stirred at room temperature until TLC analysis confirmed the complete conversion of the starting material. The reaction was quenched with 20% aqueous sodium bicarbonate (20 mL) and extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ditosylate (quantitative yield), which was used immediately in the next step.[1]
Step 5: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate To the crude ditosylate from the previous step (~1.0 mmol), benzylamine (1.6 mL, 15 mmol) was added, and the mixture was stirred for 12 hours. The reaction was quenched with saturated aqueous ammonium chloride (5 mL) and extracted with CH2Cl2. The combined organic layers were washed with brine, dried, and concentrated. The resulting product was purified by column chromatography to yield the N-benzylpiperidine derivative as an off-white solid (197 mg, 68% yield).
Part 2: Proposed Synthesis of this compound
This second stage outlines a proposed synthetic route to convert the intermediate from Part 1 into the final target molecule. This pathway is based on established chemical transformations, as direct literature for this specific conversion from the Part 1 intermediate was not identified. The sequence involves debenzylation, Boc-protection of the piperidine nitrogen, deprotection of the 3-amino group, and a final conversion to the desired 1-aminoethyl side chain.
Logical Workflow for Part 2
Data Presentation: Summary of Proposed Reactions for Part 2
| Step | Reaction | Starting Material | Key Reagents | Proposed Product |
| 6 | Debenzylation | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | H₂, Pd/C | (S)-tert-Butyl (piperidin-3-yl)carbamate |
| 7 | N-Boc Protection | (S)-tert-Butyl (piperidin-3-yl)carbamate | Di-tert-butyl dicarbonate | Di-Boc Piperidine Intermediate |
| 8 | Selective Deprotection | Di-Boc Piperidine Intermediate | Trifluoroacetic acid (TFA) or HCl | (S)-tert-Butyl 3-aminopiperidine-1-carboxylate |
| 9 | Reductive Amination | (S)-tert-Butyl 3-aminopiperidine-1-carboxylate | Acetaldehyde, Sodium triacetoxyborohydride | This compound |
Experimental Protocols for Part 2 (Proposed)
Step 6: Synthesis of (S)-tert-Butyl (piperidin-3-yl)carbamate (Debenzylation) The (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate (851 mmol) is dissolved in methanol (2.5 L). 10% Palladium on carbon (5 g) is added to the solution. The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (e.g., 45 °C) for approximately 3 hours, or until TLC indicates the consumption of the starting material. The mixture is then cooled, and the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the debenzylated product, which can be used in the next step.
Step 7: Synthesis of Di-Boc Piperidine Intermediate (N-Boc Protection) The crude (S)-tert-butyl (piperidin-3-yl)carbamate from the previous step is dissolved in a suitable solvent such as dichloromethane or ethanol (90 g). The solution is stirred at 10-15 °C. Di-tert-butyl dicarbonate (0.1 mol) is added slowly, while maintaining the pH between 11.8 and 12.2 with the dropwise addition of aqueous sodium hydroxide. After 1 hour, the reaction is worked up by extraction to yield the di-Boc protected piperidine.
Step 8: Synthesis of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate (Selective Deprotection) The di-Boc protected intermediate is dissolved in a solvent like dichloromethane. An acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added at 0°C. The Boc group on the exocyclic amine is more labile under these conditions than the one on the piperidine ring nitrogen. The reaction is stirred for several hours at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with a base (e.g., saturated NaHCO3 solution), and the product is extracted to yield tert-butyl 3-aminopiperidine-1-carboxylate.
Step 9: Synthesis of this compound (Reductive Amination) The tert-butyl 3-aminopiperidine-1-carboxylate (1 equiv) is dissolved in a solvent such as ethyl acetate (0.5 M). Acetaldehyde (1.1 equiv) is added, followed by sodium triacetoxyborohydride (NaBH(OAc)3, 1.2 equiv).[3] The mixture is stirred at room temperature for 6 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO3. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, concentrated, and purified by flash column chromatography to afford the final product.[3] Note that this reaction creates a new stereocenter, potentially resulting in a mixture of diastereomers.
References
Application Note: Protocol for the Selective Boc Protection of 3-(1-aminoethyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functional groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and pharmaceutical development. The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2][3] This application note provides a detailed protocol for the selective N-Boc protection of the primary amino group in 3-(1-aminoethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][4][5][6] The primary amine is more nucleophilic and less sterically hindered than the secondary amine within the piperidine ring, allowing for a high degree of selectivity under controlled conditions.
The reaction proceeds through the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4] This forms a stable, acid-labile carbamate, effectively masking the amine's nucleophilicity and basicity.[4] The process is efficient and generally results in high yields of the desired product, tert-butyl (1-(piperidin-3-yl)ethyl)carbamate.
Experimental Protocols
This section details the necessary reagents and a comprehensive step-by-step procedure for the Boc protection of 3-(1-aminoethyl)piperidine.
Materials and Reagents:
-
3-(1-aminoethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a mixture like H₂O/THF)[4][5]
-
Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃))[4]
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1-aminoethyl)piperidine (1.0 equiv.) in the chosen solvent (e.g., Dichloromethane). A typical concentration is 0.1-0.5 M.
-
Base Addition: Add a base such as Triethylamine (1.5 equiv.). Stir the solution at room temperature for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv.) to the stirred solution.[1] The Boc₂O can be added as a solid in one portion or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction is typically complete within 2 to 12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.[4]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[1][4]
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.[1]
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.[1]
-
-
Isolation:
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel.[1][2]
Data Presentation
The following table summarizes representative reaction conditions for the N-Boc protection of amines, which can be adapted for 3-(1-aminoethyl)piperidine. Yields are typically high but may vary based on the specific substrate and reaction scale.
| Parameter | Condition A | Condition B | Condition C |
| Amine (equiv.) | 1.0 | 1.0 | 1.0 |
| Boc₂O (equiv.) | 1.1 | 1.5 | 1.2 |
| Base | Triethylamine (1.5 equiv.) | NaHCO₃ (2.0 equiv.) | None (Catalyst-free) |
| Solvent | Dichloromethane (DCM) | THF/H₂O (2:1) | Acetone/H₂O (1:9)[2] |
| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature[2] |
| Time | 2-6 hours | 4-12 hours | 10-30 minutes[2] |
| Typical Yield | >90% | >85% | >95%[2] |
Mandatory Visualization
Diagrams created using Graphviz illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for Boc protection.
Caption: Mechanism of N-Boc protection using Boc₂O.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Application Notes: Parallel Synthesis Using tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate
Introduction
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a versatile chiral building block crucial in modern drug discovery and medicinal chemistry.[1][2][3] The piperidine scaffold is one of the most prevalent non-aromatic nitrogen heterocycles found in FDA-approved drugs.[4][5] Introducing chiral piperidine moieties can significantly modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles of drug candidates.[1][2] The presence of a primary amine allows for diverse functionalization, while the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enables controlled, regioselective reactions. This combination makes it an ideal scaffold for the construction of diverse compound libraries via parallel synthesis.
This document outlines the application of this compound in the parallel synthesis of N-acylated piperidine libraries, a common strategy in hit-to-lead campaigns.[6][7] Parallel synthesis allows for the rapid generation of numerous analogs, accelerating the structure-activity relationship (SAR) studies essential for drug development.[8][9]
Core Application: Parallel Amide Bond Formation
A primary application of this building block is in the parallel synthesis of amide libraries. The primary amine of the 1-aminoethyl side chain serves as a nucleophile for acylation with a diverse set of carboxylic acids or their activated derivatives. This approach allows for the systematic exploration of the chemical space around the piperidine core.
The general reaction is as follows:
-
Scaffold: this compound
-
Reagents: A library of diverse carboxylic acids (R-COOH)
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
This methodology is highly amenable to automation and high-throughput synthesis platforms, enabling the creation of large, focused libraries for screening.[8]
Experimental Workflow and Protocols
The following section details a representative protocol for the parallel synthesis of an amide library in a 96-well plate format.
Diagram: Parallel Amide Synthesis Workflow
Caption: Automated workflow for 96-well parallel amide synthesis.
Protocol: Parallel Solution-Phase Synthesis of an Amide Library
1. Materials and Reagents:
-
This compound
-
Library of 96 diverse carboxylic acids
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
96-well reaction blocks (2 mL volume)
2. Preparation of Stock Solutions:
-
Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Carboxylic Acid Stock Solutions: Prepare 0.22 M solutions of each of the 96 carboxylic acids in anhydrous DMF in a 96-well master plate.
-
HATU/DIPEA Stock Solution: Prepare a solution containing HATU (0.24 M) and DIPEA (0.4 M) in anhydrous DMF. This solution should be prepared fresh before use.
3. Reaction Setup (in 96-well reaction block):
-
To each well of the 2 mL 96-well reaction block, add 250 µL of the appropriate carboxylic acid stock solution (0.055 mmol, 1.1 eq) from the master plate.
-
To each well, add 250 µL of the amine stock solution (0.05 mmol, 1.0 eq).
-
To initiate the reaction, add 250 µL of the freshly prepared HATU/DIPEA stock solution to each well.
-
Seal the reaction block securely with a cap mat.
4. Reaction Incubation:
-
Place the sealed reaction block on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.
5. Parallel Workup:
-
Quench the reactions by adding 500 µL of water to each well.
-
Add 1 mL of EtOAc to each well. Seal and shake vigorously for 5 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully remove the aqueous (bottom) layer using a liquid handler or multichannel pipette.
-
Wash the remaining organic layer with 500 µL of saturated NaHCO₃ solution, shake, centrifuge, and remove the aqueous layer.
-
Wash the organic layer with 500 µL of brine, shake, centrifuge, and remove the aqueous layer.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.
6. Product Isolation and Analysis:
-
Evaporate the solvent from the collected filtrates using a centrifugal evaporator.
-
Reconstitute the resulting residues (final products) in a known volume of DMSO (e.g., 500 µL) to create a 100 mM stock plate.
-
Perform Quality Control (QC) on each well using LC-MS to determine purity and confirm the identity of the desired product.
Data Presentation
The success of a parallel synthesis campaign is measured by the yield and purity of the resulting compounds. The data below is a representative summary for a library synthesized using the described protocol.
| Compound ID | Carboxylic Acid (R-COOH) | Molecular Weight ( g/mol ) | Purity (%) by LC-MS | Yield (%) |
| L1-A01 | Benzoic Acid | 334.45 | >98 | 91 |
| L1-A02 | 4-Chlorobenzoic Acid | 368.89 | >99 | 93 |
| L1-A03 | 3-Methoxybenzoic Acid | 364.47 | >95 | 88 |
| L1-A04 | Thiophene-2-carboxylic acid | 340.48 | >97 | 85 |
| L1-A05 | Acetic Acid | 272.38 | >95 | 78 |
| L1-A06 | Cyclohexanecarboxylic acid | 340.49 | >96 | 90 |
Biological Context: Application in Kinase Inhibitor Discovery
Piperidine scaffolds are frequently used in the design of kinase inhibitors, where the piperidine ring can act as a solvent-exposed moiety to improve solubility and pharmacokinetic properties.[1][2] The synthesized amide library can be screened against a panel of kinases to identify initial hits.
Diagram: Simplified Kinase Signaling Pathway
Caption: Inhibition of a target kinase within a signaling cascade.
Conclusion
This compound is an exceptionally valuable building block for parallel synthesis. Its bifunctional nature, combined with its chiral properties, allows for the efficient creation of large and diverse chemical libraries. The robust protocols for amide bond formation are well-suited for high-throughput chemistry platforms, accelerating the discovery of novel bioactive molecules for various therapeutic targets.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. books.rsc.org [books.rsc.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Library Synthesis - Enamine [enamine.net]
Application of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate in CNS Drug Discovery
Abstract
This document provides detailed application notes and protocols for the use of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate as a key building block in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. The unique structural features of this chiral intermediate, including the Boc-protected piperidine nitrogen and the chiral aminoethyl side chain, make it a versatile scaffold for synthesizing potent and selective ligands for various CNS targets. This document will focus on its application in the development of sigma-1 (σ1) receptor ligands and Trace Amine-Associated Receptor 1 (TAAR1) agonists, both of which are promising targets for a range of neurological and psychiatric conditions. Detailed experimental protocols, quantitative data on compound activity, and visualizations of relevant pathways and workflows are provided to guide researchers in this field.
Introduction
The piperidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates targeting the CNS. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with biological targets. This compound, with its protected secondary amine and a chiral primary amine, offers a strategic advantage in multistep syntheses by enabling selective functionalization. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, allowing for reactions to be directed at the primary amine of the aminoethyl side chain. This chiral building block is particularly valuable for creating enantiomerically pure compounds, which is crucial for optimizing efficacy and minimizing off-target effects in CNS drug development.
Key Applications in CNS Drug Discovery
The primary application of this compound in CNS drug discovery lies in its use as a scaffold for generating libraries of compounds to be screened against various neuronal receptors and transporters. Two prominent examples are its utility in developing ligands for the sigma-1 (σ1) receptor and agonists for the Trace Amine-Associated Receptor 1 (TAAR1).
Development of Sigma-1 (σ1) Receptor Ligands
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including calcium signaling, ion channel modulation, and neuronal survival.[1] Ligands targeting the σ1 receptor have shown therapeutic potential in neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[2] The aminoethylpiperidine scaffold is a key pharmacophore for high-affinity σ1 receptor ligands.[3]
The precise signaling mechanism of the σ1 receptor is still under investigation, but it is known to modulate the activity of several other proteins, including ion channels and G-protein coupled receptors. Upon ligand binding, the σ1 receptor can translocate to different cellular compartments and interact with various partner proteins to influence downstream signaling cascades.
Development of TAAR1 Agonists
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by trace amines and plays a crucial role in modulating monoaminergic systems, including dopamine, serotonin, and norepinephrine.[4] TAAR1 agonists are being investigated as a novel therapeutic approach for psychotic disorders, such as schizophrenia, by offering a mechanism of action distinct from traditional antipsychotics that primarily target dopamine D2 receptors.[4] The 4-(2-aminoethyl)piperidine scaffold has been successfully employed in the development of potent TAAR1 agonists, and by analogy, the 3-(1-aminoethyl)piperidine scaffold is a promising alternative for novel intellectual property.[4][5]
The development of TAAR1 agonists from the this compound scaffold typically follows a structured workflow from synthesis to in vivo evaluation.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related aminoethylpiperidine derivatives and are intended to serve as a guide for researchers using this compound.[5]
Protocol 1: General Procedure for Amide Coupling to Synthesize σ1 Receptor Ligands
This protocol describes the coupling of this compound with a carboxylic acid to form an amide, a common structural motif in σ1 receptor ligands.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 eq) to the solution.
-
Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 eq).
-
Base: Add a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts. Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Deprotection and Reductive Amination
This protocol details the removal of the Boc protecting group followed by reductive amination to introduce substituents on the piperidine nitrogen, a key step in diversifying the synthesized compounds.
-
Boc-Deprotection: Dissolve the Boc-protected piperidine derivative (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in DCM. Stir the mixture at room temperature for 1-4 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as a hydrochloride or trifluoroacetate salt.
-
Reductive Amination: Dissolve the deprotected piperidine salt (1.0 eq) in a suitable solvent like methanol or dichloroethane.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.2 eq) to the solution.
-
Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) or sodium cyanoborohydride (NaBH3CN, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for σ1 receptor ligands and TAAR1 agonists derived from aminoethylpiperidine scaffolds. While this data is for regioisomers, it provides a valuable benchmark for compounds synthesized from this compound.
Table 1: Binding Affinities of Aminoethylpiperidine Derivatives for σ1 and σ2 Receptors
| Compound | R Group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1 | H | 165 | >10,000 | >60 |
| 2 | -CH3 | 7.9 | 1,200 | 152 |
| 3 | -CH2CH3 | 50 | >10,000 | >200 |
| 4 | -CH2-Ph | 19 | 3,500 | 184 |
Table 2: In Vitro and In Vivo Data for a Lead TAAR1 Agonist [4]
| Parameter | Value |
| TAAR1 Agonist Activity (EC50) | 0.033 µM |
| In Vivo Efficacy (DAT-KO rat model) | Dose-dependent reduction in hyperlocomotion |
| Blood-Brain Barrier Penetration | Predicted to be high |
Conclusion
This compound is a highly valuable and versatile chiral building block for CNS drug discovery. Its strategic use allows for the efficient synthesis of diverse libraries of compounds with the potential to modulate key neurological targets. The application notes and protocols provided herein, with a focus on σ1 receptor ligands and TAAR1 agonists, demonstrate the utility of this scaffold in developing novel therapeutics for a range of CNS disorders. The presented data underscores the potential for generating potent and selective drug candidates, encouraging further exploration of this promising chemical starting material.
References
- 1. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 2. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Diastereoselective Synthesis of Substituted Piperidines
Audience: Researchers, scientists, and drug development professionals.
The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. The stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of diastereoselective synthetic methods a key area of research. These application notes provide an overview of several powerful methods for the diastereoselective synthesis of substituted piperidines, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts
This method provides a highly efficient route to chiral piperidines from readily available pyridinium salts. The reaction proceeds via a rhodium-catalyzed transfer hydrogenation, during which a chiral primary amine induces chirality in the product while replacing the original nitrogen of the pyridine ring. This transformation demonstrates excellent diastereoselectivity and functional group tolerance.[1][2][3]
Data Presentation:
| Entry | Pyridinium Salt Substrate | Chiral Amine | Product | Yield (%) | d.r. | Ref |
| 1 | N-Benzyl-2-phenylpyridinium bromide | (R)-1-Phenylethylamine | (2R,6S)-1-((R)-1-Phenylethyl)-2,6-diphenylpiperidine | 85 | >20:1 | [3] |
| 2 | N-Benzyl-2-(4-fluorophenyl)pyridinium bromide | (R)-1-Phenylethylamine | (2R,6S)-2-(4-Fluorophenyl)-1-((R)-1-phenylethyl)-6-phenylpiperidine | 82 | >20:1 | [3] |
| 3 | N-Benzyl-2-(thiophen-2-yl)pyridinium bromide | (S)-1-Phenylethylamine | (2S,6R)-1-((S)-1-Phenylethyl)-2-phenyl-6-(thiophen-2-yl)piperidine | 75 | >20:1 | [3] |
| 4 | N-Benzyl-3-fluoropyridinium bromide | (R)-1-Phenylethylamine | (3S)-1-((R)-1-Phenylethyl)-3-fluoropiperidine | 78 | >20:1 | [1] |
Experimental Protocol:
A representative procedure for the asymmetric reductive transamination is as follows:[3]
-
To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).
-
The vial is sealed, and a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) is added, followed by formic acid (12.0 mmol, 24.0 equiv).
-
The reaction mixture is then stirred at 40 °C for 22 hours in air.
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.
Mandatory Visualization:
Caption: Experimental workflow for Rh-catalyzed reductive transamination.
Organocatalytic Domino Michael/Aminalization Reaction
This powerful one-step process allows for the construction of polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity.[4] The reaction is catalyzed by an O-TMS protected diphenylprolinol, which directs the stereochemical outcome of the domino reaction between an aldehyde and a trisubstituted nitroolefin.
Data Presentation:
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | d.r. | ee (%) | Ref |
| 1 | Propanal | (E)-2-Nitro-1,3-diphenylprop-1-ene | 20 | 85 | >20:1 | 99 | [4] |
| 2 | Isovaleraldehyde | (E)-2-Nitro-1,3-diphenylprop-1-ene | 20 | 82 | >20:1 | 98 | [4] |
| 3 | Cyclohexanecarbaldehyde | (E)-2-Nitro-1,3-diphenylprop-1-ene | 20 | 90 | >20:1 | >99 | [4] |
| 4 | Propanal | (E)-1-(4-Bromophenyl)-2-nitro-3-phenylprop-1-ene | 20 | 88 | >20:1 | 99 | [4] |
Experimental Protocol:
A representative procedure for the organocatalytic domino Michael/aminalization is as follows:[4]
-
To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene (0.5 mL) is added the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%).
-
The reaction mixture is stirred at room temperature for 24-72 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.
Mandatory Visualization:
Caption: Logical pathway for the organocatalytic domino reaction.
Rhodium(I)-Catalyzed [2+2+2] Cycloaddition
This method provides access to polysubstituted piperidines through a cycloaddition reaction involving an alkyne, an alkene, and an isocyanate, linked by a cleavable tether.[5][6] The initial cycloaddition sets a stereocenter, which then directs the diastereoselectivity of a subsequent hydrogenation step.
Data Presentation:
| Entry | Alkyne | Yield (Cycloaddition, %) | ee (%) | Yield (Hydrogenation, %) | d.r. | Ref |
| 1 | 1,6-Heptadiyne | 85 | 95 | 92 | >19:1 | [5] |
| 2 | 1,7-Octadiyne | 82 | 96 | 90 | >19:1 | [5] |
| 3 | Diethyl dipropargylmalonate | 78 | 94 | 88 | >19:1 | [5] |
| 4 | N,N-Dipropargyl-p-toluenesulfonamide | 75 | 92 | 85 | >19:1 | [5] |
Experimental Protocol:
A representative two-step procedure is as follows:[5][6]
Step 1: Rhodium-Catalyzed [2+2+2] Cycloaddition
-
In a glovebox, a solution of the alkyne (0.25 mmol) and the oxygen-linked alkenyl isocyanate (0.275 mmol) in toluene (2.5 mL) is prepared.
-
To this solution is added [Rh(cod)₂]BF₄ (0.0125 mmol, 5 mol%) and the chiral ligand (e.g., (S)-BINAP) (0.0138 mmol, 5.5 mol%).
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Step 2: Diastereoselective Hydrogenation
-
The product from Step 1 (0.1 mmol) is dissolved in methanol (2 mL).
-
Palladium on carbon (10 wt. %, 10 mg) is added.
-
The flask is evacuated and backfilled with hydrogen gas (balloon).
-
The mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated to give the hydrogenated product.
Cerium(IV) Ammonium Nitrate (CAN) Catalyzed Multi-component Reaction
This one-pot synthesis provides access to highly functionalized 1,4-dihydropyridines, which can be subsequently reduced to the corresponding piperidines with high diastereoselectivity.[7][8] The multi-component reaction involves an aromatic aldehyde, a β-dicarbonyl compound, and an amine.
Data Presentation:
| Entry | Aldehyde | β-Dicarbonyl Compound | Amine | Dihydropyridine Yield (%) | Piperidine Yield (Reduction, %) | Ref | |---|---|---|---|---|---| | 1 | Benzaldehyde | Ethyl acetoacetate | Aniline | 92 | 95 |[7] | | 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Aniline | 95 | 96 |[7] | | 3 | 4-Methoxybenzaldehyde | Dimedone | Benzylamine | 88 | 93 |[7] | | 4 | 3-Nitrobenzaldehyde | Acetylacetone | Ammonium acetate | 85 | 90 |[8] |
Experimental Protocol:
A representative two-step, one-pot procedure is as follows:[7][9]
Step 1: CAN-Catalyzed Dihydropyridine Synthesis
-
A mixture of an aromatic aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), an amine (1.2 mmol), and cerium(IV) ammonium nitrate (CAN) (0.1 mmol, 10 mol%) in ethanol (5 mL) is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water (20 mL).
-
The precipitated solid is filtered, washed with water, and dried. The crude dihydropyridine can be used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
To a solution of the crude dihydropyridine (1 mmol) in acetic acid (5 mL) at 0 °C is added sodium borohydride (2 mmol) portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then carefully quenched with water and basified with a saturated solution of NaHCO₃.
-
The product is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude piperidine, which can be purified by column chromatography.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerium ammonium nitrate-catalyzed multicomponent reaction for efficient synthesis of functionalized tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. youtube.com [youtube.com]
Chiral HPLC method for analysis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
An Application Note and Protocol for the Chiral HPLC Analysis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
Application Note
Introduction
This compound is a chiral piperidine derivative of interest in pharmaceutical development.[1] The control of enantiomeric purity is a critical aspect in the manufacturing and quality control of chiral drug substances, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] This application note presents a proposed chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of this compound. Due to the lack of a strong UV chromophore in the target molecule, a pre-column derivatization step is employed to enhance detection sensitivity.[3][4] This method is intended for use by researchers, scientists, and drug development professionals for the analysis of enantiomeric purity.
Method Summary
The proposed method involves the derivatization of the primary amine of this compound with a suitable UV-active agent, followed by separation of the resulting diastereomers on a polysaccharide-based chiral stationary phase (CSP) using normal-phase HPLC.[5][6] This approach is based on established methods for the chiral separation of similar piperidine-containing compounds.[3][5]
Experimental Protocol
1. Materials and Reagents
-
Analyte: Racemic this compound
-
Derivatizing Agent: 4-Nitrobenzoyl chloride
-
Solvents: Dichloromethane (DCM, anhydrous), n-Hexane (HPLC grade), Ethanol (HPLC grade), Triethylamine (TEA)
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
2. Sample Preparation (Pre-column Derivatization)
-
Accurately weigh approximately 10 mg of racemic this compound and transfer to a clean, dry vial.
-
Dissolve the sample in 1.0 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of triethylamine to the solution.
-
In a separate vial, prepare a solution of 1.1 equivalents of 4-nitrobenzoyl chloride in 0.5 mL of anhydrous dichloromethane.
-
Slowly add the 4-nitrobenzoyl chloride solution to the analyte solution while stirring.
-
Allow the reaction to proceed at room temperature for 1 hour, or until complete as monitored by a suitable technique (e.g., TLC).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
3. HPLC Method Parameters
The following are the recommended starting parameters for the chiral separation. Optimization may be required to achieve baseline separation.
| Parameter | Recommended Setting |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) + 0.1% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis
-
Identify the two peaks corresponding to the derivatized enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.[5]
-
Determine the retention times (tR) for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Expected Results and Discussion
Based on similar separations of derivatized amino-piperidine compounds, this method is expected to provide good resolution of the two enantiomers.[3][5] The retention times and resolution will be dependent on the specific chiral stationary phase used and the precise mobile phase composition. It is crucial to maintain a constant column temperature, as chiral separations can be sensitive to temperature fluctuations, which can affect reproducibility.[5] If peak shape is poor, adjusting the concentration of the basic additive (triethylamine) in the mobile phase may be necessary.[6]
Data Presentation
Table 1: Representative Chromatographic Parameters (Hypothetical Data)
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 10.2 min |
| Retention Time (Enantiomer 2) | ~ 11.5 min |
| Separation Factor (α) | > 1.1 |
| Resolution (Rs) | > 1.5 |
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: NMR Characterization of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol includes predicted ¹H and ¹³C NMR spectral data, methodologies for sample preparation and data acquisition, and a potential synthetic route. This guide is intended to assist researchers in the structural elucidation and purity assessment of this and structurally related compounds.
Introduction
This compound is a bifunctional molecule containing a piperidine ring, a common scaffold in medicinal chemistry, protected by a tert-butoxycarbonyl (Boc) group, and a chiral 1-aminoethyl substituent at the 3-position. The precise characterization of such molecules is critical for ensuring the integrity of subsequent synthetic steps and the pharmacological activity of the final drug substance. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure and stereochemistry of organic molecules. This application note presents a comprehensive overview of the expected NMR characteristics of the title compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, primarily tert-butyl 3-aminopiperidine-1-carboxylate, and standard chemical shift increments for the ethyl substituent.[1] Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2ax, H-6ax | 3.80 - 4.10 | m | - | 2H |
| H-2eq, H-6eq | 2.60 - 2.90 | m | - | 2H |
| H-3 | 2.80 - 3.10 | m | - | 1H |
| H-4ax, H-5ax | 1.20 - 1.40 | m | - | 2H |
| H-4eq, H-5eq | 1.60 - 1.80 | m | - | 2H |
| -NH₂ | 1.50 (broad) | s | - | 2H |
| -CH(NH₂)- | 2.90 - 3.20 | q | ~6.5 | 1H |
| -CH₃ | 1.05 - 1.20 | d | ~6.5 | 3H |
| -C(CH₃)₃ (Boc) | 1.46 | s | - | 9H |
Note: The chemical shifts and multiplicities of the piperidine ring protons are complex due to conformational heterogeneity and signal overlap.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | 154.8 |
| -C (CH₃)₃ (Boc) | 79.5 |
| C-2, C-6 | 44.0 - 46.0 |
| C-3 | 50.0 - 52.0 |
| C-4 | 25.0 - 27.0 |
| C-5 | 28.0 - 30.0 |
| -C H(NH₂)- | 55.0 - 57.0 |
| -C H₃ | 18.0 - 20.0 |
| -C(C H₃)₃ (Boc) | 28.4 |
Experimental Protocols
Synthesis of this compound
A potential synthetic route to the title compound involves the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with ethylamine.
Materials:
-
tert-butyl 3-oxopiperidine-1-carboxylate
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM, add ethylamine solution (1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding enamine/imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃, 0.5-0.7 mL)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Weigh 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Insert the NMR tube into the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 or 500 MHz for ¹H). Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is typically performed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the target compound to its NMR characterization.
Caption: Workflow from Synthesis to NMR Characterization.
Conclusion
This application note provides a detailed guide for the NMR characterization of this compound. The tabulated predicted spectral data, along with the outlined synthetic and analytical protocols, serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the reliable identification and quality control of this important chemical intermediate.
References
Use of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate as a pharmaceutical intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a valuable chiral synthetic building block in medicinal chemistry. The presence of a Boc-protected piperidine nitrogen and a primary amine on a stereogenic center makes it a versatile intermediate for the synthesis of complex molecules with diverse pharmacological activities. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group, enabling selective functionalization of the primary amine. This intermediate is particularly significant in the development of ligands targeting the sigma-1 (σ1) receptor and the Trace Amine-Associated Receptor 1 (TAAR1), both of which are implicated in a range of neurological and psychiatric disorders.
Physicochemical Properties
| Property | Value |
| CAS Number | 1235439-55-0 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | Expected to be an oil or a low-melting solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate |
Applications in Pharmaceutical Synthesis
This intermediate is a key precursor for the synthesis of various pharmaceutical candidates, primarily targeting CNS disorders. Its utility stems from the piperidine scaffold, a privileged structure in medicinal chemistry, and the primary amine which allows for the introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Synthesis of Sigma-1 (σ1) Receptor Modulators
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating calcium signaling, ion channel activity, and cellular stress responses.[1][2][3] Modulators of the σ1 receptor are being investigated for the treatment of neuropathic pain, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and psychiatric disorders such as depression and anxiety.
The 3-(1-aminoethyl)piperidine moiety can be elaborated to introduce pharmacophoric elements necessary for high-affinity binding to the σ1 receptor. The basic nitrogen of the piperidine ring and the aminoethyl side chain can interact with key residues within the receptor's binding pocket.
Quantitative Data for Representative Sigma-1 Receptor Ligands Derived from Piperidine Intermediates:
| Compound | Target | Kᵢ (nM) | Selectivity (σ1 vs σ2) | Reference |
| Compound A | σ1 Receptor | 2.7 | ~10-fold | [4] |
| Compound B | σ1 Receptor | 1.2 | >700-fold | |
| Compound C | σ1 Receptor | 0.89 | High | [5] |
Synthesis of Trace Amine-Associated Receptor 1 (TAAR1) Agonists
TAAR1 is a G-protein coupled receptor that modulates the activity of dopaminergic, serotonergic, and glutamatergic systems.[6] TAAR1 agonists have emerged as a promising novel class of antipsychotics for the treatment of schizophrenia and other psychotic disorders, potentially offering a better side-effect profile compared to traditional dopamine D2 receptor antagonists.[6]
The aminoethylpiperidine core of the intermediate can be derivatized to produce potent and selective TAAR1 agonists. The primary amine can be functionalized to interact with key residues in the TAAR1 binding site, leading to receptor activation.
Quantitative Data for Representative TAAR1 Agonists Derived from Piperidine Intermediates:
| Compound | Target | EC₅₀ (µM) | In Vivo Efficacy Model | Reference |
| AP163 | TAAR1 | 0.033 - 0.112 | DAT-KO rat model | [2] |
| Ulotaront | TAAR1/5-HT₁ₐ | - | Clinical Trials | [6] |
| Ralmitaront | TAAR1 | - | Clinical Trials | [6] |
Experimental Protocols
The most probable synthetic route to this compound is via reductive amination of the corresponding ketone, tert-butyl 3-acetylpiperidine-1-carboxylate.
Synthesis of this compound via Reductive Amination
This protocol is a generalized procedure based on established methods for reductive amination.
Materials:
-
tert-butyl 3-acetylpiperidine-1-carboxylate
-
Ammonium acetate or Ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tert-butyl 3-acetylpiperidine-1-carboxylate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere, add the ammonia source. If using ammonium acetate, add 5-10 equivalents. If using ammonia in methanol, a 7N solution can be used.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the reaction mixture. If using sodium cyanoborohydride, the pH of the reaction should be maintained between 6 and 7 by the addition of a weak acid like acetic acid.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Expected Yield and Purity:
Based on similar reductive amination reactions reported in the literature, the expected yield for this transformation is typically in the range of 60-85%, with a purity of >95% after chromatographic purification.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for the target intermediate.
Signaling Pathway: Sigma-1 (σ1) Receptor Modulation
Caption: Simplified Sigma-1 receptor signaling pathway.
Signaling Pathway: TAAR1 Modulation in Psychotic Disorders
Caption: Simplified TAAR1 signaling pathway.
References
- 1. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Scalable Synthesis of Enantiopure 3-(1-Aminoethyl)piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of enantiopure 3-(1-aminoethyl)piperidine derivatives, a critical chiral building block in numerous pharmaceutical agents. The following sections outline four robust and scalable methods: enzymatic synthesis, synthesis from chiral precursors, rhodium-catalyzed asymmetric synthesis, and classical chiral resolution. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the workflows.
Enzymatic Synthesis via Asymmetric Transamination
Enzymatic synthesis using ω-transaminases offers a highly efficient and environmentally friendly approach to produce enantiopure amines. This method utilizes immobilized ω-transaminases for the asymmetric amination of a prochiral ketone precursor, N-Boc-3-piperidone, to yield enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine. The use of immobilized enzymes allows for easy separation and recycling of the biocatalyst, enhancing the scalability and cost-effectiveness of the process.
Signaling Pathway: Asymmetric Transamination
Caption: Asymmetric transamination of N-Boc-3-piperidone.
Quantitative Data: Enzymatic Synthesis
| Enzyme | Substrate Concentration (mM) | Amine Donor | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| ATA-025-IMB (R-selective) | 45 | Isopropylamine | 50 | 0.5 - 1 | >99 | >99 (R) |
| ATA-217-IMB (S-selective) | 45 | Isopropylamine | 50 | 24 | >99 | >99 (S) |
Experimental Protocol: Enzymatic Synthesis
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of triethanolamine buffer (100 mM, pH 7.5).
-
Reagent Addition: Add N-Boc-3-piperidone to a final concentration of 45 mM. If solubility is an issue, up to 15% (v/v) DMSO can be used as a co-solvent.
-
Cofactor and Amine Donor: Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM and isopropylamine to a final concentration of 1.1 M.
-
Enzyme Addition: Add the immobilized ω-transaminase (e.g., ATA-025-IMB for the (R)-enantiomer or ATA-217-IMB for the (S)-enantiomer) at a loading of 200 mg of enzyme per 50 mg of substrate.
-
Reaction Conditions: Stir the reaction mixture at 50°C. Monitor the reaction progress by HPLC or GC.
-
Work-up: Upon completion, filter to recover the immobilized enzyme. The enzyme can be washed with buffer and reused.
-
Product Isolation: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiopure product.
Synthesis from Chiral Precursors: L-Glutamic Acid
This method provides a multi-step route to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives starting from the readily available and inexpensive chiral precursor, L-glutamic acid.[1] This approach involves a five-step linear synthesis, offering good overall yields and mild reaction conditions.[1]
Experimental Workflow: Synthesis from L-Glutamic Acid
Caption: Synthesis of 3-aminopiperidine from L-glutamic acid.
Quantitative Data: Synthesis from L-Glutamic Acid
| Step | Product | Yield (%) |
| Esterification | Dimethyl ester | Quantitative |
| Boc-Protection | (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate | 92 |
| Reduction | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | - |
| Tosylation | Ditosylate intermediate | Quantitative |
| Cyclization | 3-(N-Boc-amino)piperidine derivatives | 74-85 (depending on the amine used) |
| Overall Yield | 44-55 |
Experimental Protocol: Synthesis from L-Glutamic Acid
-
Esterification: To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the diester in quantitative yield.[2]
-
Boc-Protection: Dissolve the diester in dichloromethane at 0°C. Add triethylamine, (Boc)₂O, and a catalytic amount of DMAP. Stir the reaction at room temperature for 6 hours. Quench with water and extract with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the N-Boc protected diester.[1]
-
Reduction: The N-Boc diester is reduced using sodium borohydride to yield the corresponding diol.
-
Tosylation: To a solution of the diol in dichloromethane at 0°C, add triethylamine, p-toluenesulfonyl chloride, and DMAP. Stir the reaction for 1 hour at room temperature. Quench with aqueous sodium bicarbonate and extract with dichloromethane. The organic layer is dried and concentrated to give the ditosylate.
-
Cyclization: The ditosylate is reacted with a primary amine (e.g., cyclohexylamine) to afford the desired 3-(N-Boc-amino)piperidine derivative. The product is purified by column chromatography.[2]
Rhodium-Catalyzed Asymmetric Synthesis
Modern transition-metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of chiral piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative, which provides access to a wide range of enantioenriched 3-aryl-tetrahydropyridines. These intermediates can be subsequently reduced to the corresponding 3-arylpiperidines.
Experimental Workflow: Rh-Catalyzed Asymmetric Synthesis
Caption: Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.
Quantitative Data: Rh-Catalyzed Asymmetric Synthesis
| Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylboronic acid | 81 | 96 |
| 4-Tolylboronic acid | 85 | 95 |
| 4-Methoxyphenylboronic acid | 82 | 97 |
| 4-Fluorophenylboronic acid | 78 | 96 |
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis
-
Preparation of Dihydropyridine: The dihydropyridine starting material is prepared by partial reduction of the corresponding pyridinium salt.
-
Asymmetric Carbometalation: In a glovebox, a vial is charged with the rhodium precursor (e.g., [Rh(COD)Cl]₂), a chiral ligand (e.g., a chiral diene or phosphine ligand), and the arylboronic acid. The dihydropyridine substrate is then added, followed by the solvent and a base. The reaction is stirred at the specified temperature until completion.
-
Work-up and Purification: The reaction mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to afford the enantioenriched 3-aryl-tetrahydropyridine.
-
Final Reduction: The tetrahydropyridine intermediate is then reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Chiral Resolution of Racemic 3-Aminopiperidine
Classical resolution via diastereomeric salt formation remains a robust and scalable method for obtaining enantiopure amines. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Logical Relationship: Chiral Resolution
Caption: Chiral resolution of racemic 3-aminopiperidine.
Quantitative Data: Chiral Resolution
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-Mandelic Acid | Ethanol/Water | ~40-45 | >98 |
| Di-benzoyl-L-tartaric acid | Methanol | ~35-40 | >99 |
| (R)-4-(2-chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide | tert-Butyl alcohol | 99.5 | 99.6 |
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 3-aminopiperidine in a suitable solvent (e.g., ethanol). Add a solution of the chiral resolving agent (e.g., (R)-mandelic acid) in the same solvent. The amount of resolving agent is typically 0.5 to 1.0 equivalents.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The crystallization process may be initiated by seeding with a small crystal of the desired salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to liberate the free amine.
-
Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiopure 3-aminopiperidine. The enantiomeric excess of the product should be determined by chiral HPLC or GC.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate. The information focuses on improving the yield and purity of this compound, with a primary focus on the reductive amination of tert-butyl 3-acetylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route to this compound?
A1: The most common and direct method is the one-pot reductive amination of tert-butyl 3-acetylpiperidine-1-carboxylate. This reaction uses an ammonia source, such as ammonium acetate, and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1].
Q2: Why is the purity of my final product low after synthesis?
A2: Low purity can result from several factors. The most common issue is the presence of unreacted starting material (the ketone) or the formation of a diastereomeric mixture. The reaction introduces a new chiral center at the ethyl group, leading to two pairs of diastereomers if the starting material is racemic. Other impurities can include the alcohol byproduct from the reduction of the ketone and potential over-alkylation products, though the latter is less common with primary amine synthesis[1].
Q3: How can I separate the diastereomers of the final product?
A3: The separation of diastereomers typically requires chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique[2][3][4]. Common chiral columns that have shown success in separating similar amine derivatives include polysaccharide-based columns (e.g., Chiralpak® series) and protein-based columns[5][6]. Preparative chiral HPLC or careful column chromatography on silica gel may also provide separation, although it can be challenging.
Q4: What is the expected yield for this reaction?
A4: The yield for reductive amination reactions is generally high, often exceeding 80-90% under optimized conditions[1]. However, yields can be significantly lower if the reaction conditions are not optimal, leading to incomplete conversion or the formation of side products.
Q5: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?
A5: While sodium borohydride can be used, it is less selective. It can reduce the starting ketone to an alcohol, which would become a major byproduct. Therefore, it is typically added after a sufficient time has been allowed for the complete formation of the imine intermediate[7][8]. More selective reagents like NaBH₃CN or NaBH(OAc)₃ are preferred because they reduce the iminium ion much faster than the ketone, allowing for a one-pot reaction[1][7][9].
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material (Ketone)
| Question | Possible Cause | Suggested Solution |
| My reaction has stalled, and I see a significant amount of the starting ketone by TLC/LC-MS. | Inefficient imine/iminium ion formation. The equilibrium may not favor the imine, which is necessary for reduction. | Ensure an adequate excess of the ammonia source (e.g., 10 equivalents of ammonium acetate) is used to drive the equilibrium forward[1]. Also, maintaining a slightly acidic pH (around 6-7) is crucial for imine formation and the stability of the reducing agent. This can be achieved by adding a small amount of acetic acid[9]. |
| Decomposition of the reducing agent. Sodium triacetoxyborohydride is moisture-sensitive. | Use an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and ensure all glassware is thoroughly dried[7]. Add the reducing agent portion-wise to control the reaction. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 40-50 °C), although this may increase side product formation. |
Issue 2: Significant Amount of Alcohol Byproduct
| Question | Possible Cause | Suggested Solution |
| A major impurity in my crude product is the corresponding alcohol from the reduction of the ketone. | The reducing agent is reducing the ketone. This is common if a less selective reducing agent like NaBH₄ is used in a one-pot procedure. | Use a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[1][7]. These reagents are sterically hindered and less reactive towards ketones at the optimal pH for iminium ion reduction. |
| Incorrect pH. If the reaction medium is too acidic (pH < 5), the rate of ketone reduction by NaBH₃CN can increase. | Maintain the pH of the reaction mixture between 6 and 7. Use a buffer or carefully add acetic acid to achieve the desired pH[1]. |
Issue 3: Difficulty in Product Purification
| Question | Possible Cause | Suggested Solution |
| My product appears as multiple spots on TLC or multiple peaks on HPLC, and I cannot isolate a pure compound by standard silica gel chromatography. | Formation of diastereomers. The product has two chiral centers, leading to diastereomers which often have very similar polarities. | Separation of diastereomers typically requires chiral HPLC. Screen different chiral columns (e.g., Chiralpak AD-H, Chiralpak IC) and mobile phases (normal phase: hexane/ethanol with an amine additive; reversed-phase: acetonitrile/water with an acid additive) to find optimal separation conditions[5][6]. For preparative scale, preparative chiral HPLC or Simulated Moving Bed (SMB) chromatography may be necessary. |
| Product is streaking on the silica gel column. The basic amine functionality can interact strongly with the acidic silica gel. | Add a small amount of a base, like triethylamine (~1-2%), to the eluent during column chromatography. This will neutralize the acidic sites on the silica and improve the peak shape. | |
| Co-elution with ammonium salts. Excess ammonium acetate can be difficult to remove. | Perform an aqueous workup before chromatography. Dilute the reaction mixture with water, basify with NaOH or Na₂CO₃ to pH > 10, and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual salts. |
Data Presentation
Table 1: Comparison of Reductive Amination Conditions
| Parameter | Method A: Sodium Cyanoborohydride | Method B: Sodium Triacetoxyborohydride |
| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ |
| Typical Solvent | Methanol (MeOH), THF | 1,2-Dichloroethane (DCE), THF, DCM |
| Ammonia Source | Ammonium Acetate (NH₄OAc) | Ammonium Acetate (NH₄OAc) |
| pH Control | Crucial (pH 6-7), often with Acetic Acid | Less sensitive, but still beneficial |
| Toxicity | High (releases cyanide) | Lower toxicity |
| Moisture Sensitivity | Less sensitive | Highly sensitive to water |
| Selectivity | High for iminium ion over ketone | Very high for iminium ion over ketone |
| Reference | [1] | [1][7][9] |
Table 2: General Parameters for Diastereomer Separation by Chiral HPLC
| Column Type | Mobile Phase System | Additive | Detection | Reference |
| Polysaccharide-based (e.g., Chiralpak AD-H) | Normal Phase (Hexane/Alcohol) | Diethylamine (DEA) for basic analytes | UV (if derivatized) or CAD/ELSD | [5] |
| Protein-based (e.g., AGP) | Reversed-Phase (Aqueous buffer/Acetonitrile) | Formic Acid or TFA | UV (if derivatized) or MS | [6] |
Experimental Protocols
Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a representative procedure based on established methods for reductive amination[1][9].
Materials:
-
tert-Butyl 3-acetylpiperidine-1-carboxylate (1.0 eq.)
-
Ammonium acetate (10.0 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional, for pH adjustment)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-acetylpiperidine-1-carboxylate (1.0 eq.) and ammonium acetate (10.0 eq.).
-
Add anhydrous 1,2-dichloroethane to form a suspension (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol with 1% triethylamine) to isolate the product as a mixture of diastereomers.
-
For separation of diastereomers, employ preparative chiral HPLC.
Visualizations
Synthetic Pathway
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Common side reactions in the synthesis of Boc-protected aminoethylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-protected aminoethylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing mono-Boc-protected 2-aminoethylpiperidine?
A1: The most prevalent side reaction is the formation of the di-Boc-protected product, where both the primary amino group of the ethylamine side chain and the secondary amino group of the piperidine ring are protected with a Boc group. This occurs because the Boc anhydride reagent (Boc₂O) can react with both nucleophilic nitrogen atoms.[1][2] Achieving high selectivity for the mono-protected product is a primary challenge in this synthesis.[1]
Q2: How can I selectively protect only one of the two amino groups in 2-aminoethylpiperidine?
A2: Selective mono-protection can be achieved by modulating the reactivity of the two amino groups. A common and effective strategy involves the protonation of one amino group with one equivalent of an acid, such as hydrochloric acid (HCl).[3][4] The resulting ammonium salt is significantly less nucleophilic, directing the Boc-protection to the remaining free amino group. Given that primary amines are generally more nucleophilic than secondary amines, the primary amino group on the ethyl side chain is expected to be the more reactive site for Boc protection under neutral conditions.
Q3: What are the recommended reaction conditions for achieving selective mono-Boc protection?
A3: A widely adopted method involves the in situ formation of the mono-hydrochloride salt of the diamine. This is typically done by adding one equivalent of a source of HCl, such as chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂), to a solution of the diamine in an anhydrous alcohol like methanol at a low temperature (e.g., 0 °C).[4] After allowing for the formation of the mono-salt, one equivalent of di-tert-butyl dicarbonate (Boc₂O) is added. The reaction is then typically stirred at room temperature until completion.
Q4: My reaction is producing a significant amount of the di-Boc byproduct. How can I minimize its formation?
A4: To minimize the formation of the di-Boc byproduct, consider the following:
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Stoichiometry: Use a strict 1:1 molar ratio of 2-aminoethylpiperidine to Boc₂O. Some procedures for other diamines even suggest using a slight excess of the diamine or slightly less than one equivalent of Boc₂O (e.g., 0.8 equivalents) to favor mono-protection.[2]
-
Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture, especially if you are not using the mono-protonation strategy. This helps to maintain a low concentration of the protecting agent, reducing the likelihood of a second reaction.
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Temperature Control: Perform the reaction at a low temperature (e.g., starting at 0 °C) to better control the reaction rate and improve selectivity.
Q5: I am having trouble with a low yield of the desired mono-Boc product. What are the possible causes and solutions?
A5: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, extending the reaction time or allowing it to warm to room temperature for a longer period may be necessary.
-
Suboptimal pH: If you are using an aqueous or biphasic system with a base, ensure the pH is optimal for the reaction.
-
Workup Issues: The desired product might be lost during the workup and extraction phases. Ensure that the pH is appropriately adjusted to ensure your product is in the organic phase during extraction. The mono-Boc-protected amine can have some water solubility, so multiple extractions may be required.
-
Purification Losses: The purification step, such as column chromatography, can sometimes lead to yield loss. Ensure your chosen purification method is optimized for your product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of di-Boc byproduct | Excess Boc₂O or non-selective reaction conditions. | Carefully control the stoichiometry to a 1:1 ratio of diamine to Boc₂O.[2] Employ the mono-protonation strategy using one equivalent of an acid source like TMSCl in methanol.[4] Add the Boc₂O solution slowly at a low temperature. |
| Low or no product formation | Insufficiently reactive amine (e.g., if both amines are protonated). Incomplete reaction. | Ensure only one equivalent of acid is used for mono-protonation. Monitor the reaction by TLC or LC-MS to confirm completion; if necessary, increase the reaction time or temperature. |
| Difficulty in purifying the mono-Boc product | Similar polarities of the starting material, mono-Boc, and di-Boc products. | Acid-base extraction can be effective. At a low pH, the unreacted diamine and the mono-Boc product (as salts) will be in the aqueous phase, while the di-Boc product will be in the organic phase. After separating the phases, the aqueous layer can be basified, and the mono-Boc product can be extracted into an organic solvent.[1] Careful column chromatography may also be necessary. |
| Formation of unexpected byproducts | Reaction with solvent or impurities. Degradation of the starting material or product. | Ensure the use of high-purity, dry solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are sensitive to air or moisture. |
Data Presentation
The following table summarizes the expected product distribution in the synthesis of mono-Boc-aminoethylpiperidine under different stoichiometric conditions, based on general principles of diamine protection.
| Molar Ratio (Aminoethylpiperidine : Boc₂O) | Expected Major Product | Expected Side Products | Rationale |
| 1 : 0.8 | Mono-Boc-aminoethylpiperidine | Unreacted aminoethylpiperidine, minor di-Boc product | Sub-stoichiometric Boc₂O favors mono-protection, leaving some starting material unreacted.[2] |
| 1 : 1 | Mono-Boc-aminoethylpiperidine | Di-Boc-aminoethylpiperidine, unreacted starting material | This is the target ratio for selective mono-protection, but some di-protection is often observed. |
| 1 : 2.2 | Di-Boc-aminoethylpiperidine | Minor mono-Boc-aminoethylpiperidine | A significant excess of Boc₂O is used to drive the reaction to the di-protected product. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via in situ Mono-hydrochloride Formation
This protocol is adapted from established methods for the selective mono-protection of diamines.[4]
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Dissolution: Dissolve 2-aminoethylpiperidine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool the solution to 0 °C in an ice bath.
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Mono-protonation: Slowly add chlorotrimethylsilane (TMSCl) (1 equivalent) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes to allow for the in situ generation of HCl and the formation of the mono-hydrochloride salt.
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Boc Protection: To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in anhydrous methanol dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with a non-polar solvent like diethyl ether or hexanes to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a base (e.g., 2M NaOH).
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Extract the aqueous layer multiple times with a chlorinated solvent (e.g., dichloromethane).
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Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected product.
-
-
Purification: If necessary, purify the product further by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the Boc protection of 2-aminoethylpiperidine.
Caption: Troubleshooting workflow for the synthesis of Boc-protected aminoethylpiperidine.
References
Technical Support Center: Synthesis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, a key building block for pharmaceutical and medicinal chemistry research. This guide is intended for researchers, scientists, and drug development professionals.
Synthesis Workflow Overview
Two common synthetic routes for the preparation of this compound are outlined below. The choice of route may depend on the availability of starting materials and desired stereochemical control.
Technical Support Center: Optimization of Boc Deprotection for Aminoethylpiperidine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the successful Boc deprotection of aminoethylpiperidine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the Boc deprotection of aminoethylpiperidine.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Acid Strength/Concentration: The acidic conditions are not potent enough to fully cleave the Boc group. | • Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), a 20-50% solution in Dichloromethane (DCM) is common. For Hydrochloric Acid (HCl), a 4M solution in dioxane is often effective. • Switch to a stronger acid system (e.g., from TFA to 4M HCl in dioxane). |
| Short Reaction Time: The reaction has not been allowed to proceed to completion. | • Extend the reaction time and monitor progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | |
| Low Reaction Temperature: The reaction may be sluggish at room temperature. | • Consider a moderate increase in temperature (e.g., to 40-50°C), but be aware that this may also increase the likelihood of side reactions. | |
| Poor Solubility: The Boc-protected starting material is not fully dissolved in the reaction solvent. | • Try a different solvent system in which the starting material has better solubility. | |
| Formation of Side Products (e.g., t-butylation) | Reactive tert-Butyl Cation: The tert-butyl cation generated during Boc cleavage can alkylate the deprotected amine or other nucleophilic sites. | • Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole. |
| Low Isolated Yield | Product Loss During Work-up: The deprotected amine may be lost during the extraction or purification steps. | • Ensure complete extraction from the aqueous phase by performing multiple extractions. • Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form for extraction. |
| Formation of a Water-Soluble Salt: The hydrochloride or trifluoroacetate salt of the product may be soluble in water, leading to poor recovery. | • Consider alternative work-up procedures that avoid aqueous washes, or use the salt directly in the next synthetic step if possible. | |
| Degradation of Other Functional Groups | Acid Sensitivity: Other functional groups in the molecule may be sensitive to the strong acidic conditions required for Boc deprotection. | • Use milder deprotection conditions, such as lower acid concentration or lower temperature, and carefully monitor the reaction progress. • Consider alternative, milder deprotection reagents if acid-labile groups are present. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for Boc deprotection of aminoethylpiperidine?
A1: The most frequently used reagents are Trifluoroacetic Acid (TFA), typically as a 20-50% solution in Dichloromethane (DCM), and a 4M solution of Hydrochloric Acid (HCl) in 1,4-dioxane. Both are effective at room temperature.[1][2]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The deprotected product will be more polar and have a lower Rf value than the Boc-protected starting material. The product can be visualized using a ninhydrin stain, which specifically detects primary and secondary amines.
-
LC-MS: This technique allows for the direct monitoring of the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[3]
Q3: My reaction is complete, but I'm having trouble isolating the product. What could be the issue?
A3: The deprotected amine is often isolated as its corresponding salt (trifluoroacetate or hydrochloride). These salts can sometimes be oily or difficult to handle.[2] If using TFA, the resulting trifluoroacetate salt can be challenging to crystallize. Using HCl in dioxane often yields a hydrochloride salt that is a crystalline solid and easier to isolate.
Q4: What is a "scavenger" and when should I use one?
A4: A scavenger is a compound added to the reaction mixture to "trap" the reactive tert-butyl cation that is formed during the cleavage of the Boc group. This prevents the tert-butyl cation from reacting with your desired product or other sensitive functional groups in your molecule, which would lead to unwanted side products. Scavengers like triethylsilane (TES) or thioanisole are recommended, especially if your molecule contains other nucleophilic sites.
Q5: Can I perform the Boc deprotection if my molecule has other acid-sensitive groups?
A5: Yes, but with caution. If your molecule contains other acid-labile functional groups (e.g., esters, acetals), the standard strong acidic conditions for Boc deprotection can also cleave these groups. In such cases, it is advisable to use milder conditions, such as a lower concentration of acid or a lower reaction temperature, and to monitor the reaction carefully. Alternative milder deprotection methods may also be considered.
Data Presentation
The following tables summarize quantitative data for Boc deprotection under various conditions.
Table 1: Comparison of TFA and HCl for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane |
| Reaction Time | Generally 30 minutes to a few hours at room temperature. | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane).[4] |
| Product Form | Often an oily or difficult-to-crystallize TFA salt.[2] | Frequently a crystalline hydrochloride salt, aiding in purification.[2] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophiles. | Similar potential for t-butyl cation side reactions. |
Table 2: Effect of Reaction Time on Boc Deprotection Yield
| Entry | Deprotection Cocktail | Time | Yield of Target Product |
| 1 | 50% TFA/DCM | 5 min | 78% |
| 2 | 50% TFA/DCM | 2 x 30 min | >95% |
| 3 | 4 M HCl/dioxane | 5 min | 85% |
| 4 | 4 M HCl/dioxane | 2 x 30 min | >95% |
Data adapted from a study on solid-phase peptide synthesis and may serve as a general guideline.[4]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Preparation: Dissolve the Boc-protected aminoethylpiperidine in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt. For the free amine, dissolve the residue in water, basify with a suitable base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the Boc-protected aminoethylpiperidine in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: If a precipitate forms, it can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of Chiral Piperidines
Welcome to the Technical Support Center for the scale-up synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in enantioselectivity when scaling up our asymmetric hydrogenation of a substituted pyridine. What are the potential causes and how can we mitigate this?
A: A drop in enantioselectivity during the scale-up of asymmetric hydrogenation is a common challenge. Several factors can contribute to this issue:
-
Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to poor mass transfer of hydrogen gas, resulting in localized areas of low hydrogen concentration. This can affect the catalytic cycle and reduce enantioselectivity.
-
Heat Transfer Issues: Exothermic hydrogenation reactions can be difficult to control on a large scale. Localized temperature increases can lead to side reactions or a decrease in the catalyst's stereocontrol.
-
Catalyst Deactivation: The catalyst may be more susceptible to deactivation on a larger scale due to impurities in the starting materials or solvent, or prolonged reaction times.
-
Substrate Purity: The purity of the pyridine substrate is critical. Impurities can act as catalyst poisons.
Troubleshooting Steps:
-
Improve Agitation: Ensure efficient stirring to improve gas-liquid mass transfer.
-
Optimize Temperature Control: Use a reactor with efficient heat exchange capabilities to maintain a consistent temperature profile.
-
Purify Starting Materials: Thoroughly purify the pyridine substrate and solvents to remove potential catalyst poisons.
-
Catalyst Loading and Handling: Re-evaluate the catalyst loading for the larger scale. Handle the catalyst under an inert atmosphere to prevent deactivation.
Q2: Our diastereoselective reduction of a pyridinium salt is giving inconsistent ratios of diastereomers on a larger scale. How can we improve the consistency?
A: Inconsistent diastereoselectivity in the reduction of pyridinium salts during scale-up can often be traced back to the following:
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Reagent Addition Rate: The rate of addition of the reducing agent can significantly impact the selectivity. A slow and controlled addition is often crucial.
-
Temperature Control: As with other stereoselective reactions, precise temperature control is vital. Fluctuations in temperature can lead to the formation of undesired diastereomers.
-
Solvent Effects: The solubility of the pyridinium salt and the reducing agent can change with scale, affecting the reaction kinetics and selectivity.
Troubleshooting Steps:
-
Controlled Reagent Addition: Implement a programmed, slow addition of the reducing agent using a syringe pump or a controlled-dosing system.
-
Precise Temperature Monitoring: Use multiple temperature probes within the reactor to ensure uniform temperature distribution.
-
Solvent System Re-evaluation: You may need to adjust the solvent system or concentration to ensure all components remain in solution throughout the reaction on a larger scale.
Q3: We are struggling with the purification of our chiral piperidine on a multi-hundred-gram scale. Column chromatography is not economically viable. What are our options?
A: Large-scale purification of chiral piperidines requires moving away from traditional chromatography. Here are some effective strategies:
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Diastereomeric Salt Crystallization: This is a widely used and cost-effective method for resolving enantiomers on an industrial scale.[1] It involves reacting the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]
-
Preferential Crystallization: If the racemic compound forms a conglomerate, it may be possible to induce the crystallization of one enantiomer by seeding a supersaturated solution with crystals of the desired enantiomer.
-
Supercritical Fluid Chromatography (SFC): While still a chromatographic technique, preparative SFC can be more efficient and use less solvent than traditional HPLC, making it a more viable option for larger quantities.[2]
Q4: What are the key considerations for choosing a suitable chiral resolving agent for diastereomeric salt crystallization of a piperidine?
A: The selection of an appropriate chiral resolving agent is crucial for a successful resolution. Key factors to consider include:
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Availability and Cost: The resolving agent should be commercially available in large quantities and at a reasonable cost.
-
Chemical and Optical Purity: The resolving agent must have high chemical and enantiomeric purity.
-
Salt-forming Ability: The agent should readily form well-defined, crystalline salts with the piperidine.
-
Difference in Solubility of Diastereomeric Salts: A significant difference in the solubility of the two diastereomeric salts in a chosen solvent is essential for efficient separation.
-
Ease of Recovery: It should be possible to recover the resolving agent efficiently after the resolution.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Pictet-Spengler Reaction
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to improve selectivity.[3] |
| Inappropriate Acid Catalyst | Experiment with different Brønsted or Lewis acids and vary their concentrations to optimize the stereochemical outcome.[3] |
| Unsuitable Solvent | Test solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired diastereomer.[3] |
| Suboptimal Substrate Control | Modify the steric and electronic properties of the substituents on the β-arylethylamine or the aldehyde/ketone to favor the desired cyclization pathway.[3] |
Issue 2: Incomplete Conversion in Biocatalytic Reduction of a Piperidinone
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Poor Enzyme Specificity | Screen a panel of different carbonyl reductases to identify an enzyme with higher activity and selectivity for your specific substrate.[3] |
| Inefficient Cofactor Regeneration | Ensure the cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH/NADH) is functioning efficiently by checking the concentrations and activity of all components.[3] |
| Substrate or Product Inhibition | Perform the reaction at a lower substrate concentration or consider in-situ product removal to alleviate inhibition.[3] |
| Non-optimal pH or Temperature | Determine the optimal pH and temperature for the chosen enzyme through small-scale screening experiments.[3] |
Issue 3: Tailing of Piperidine Compound during Silica Gel Chromatography
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Interaction with Acidic Silica | Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent to neutralize the acidic sites on the silica gel. |
| Alternative Stationary Phase | Consider using a different stationary phase, such as alumina or reversed-phase silica gel (C18).[3] |
| Amine Protection | Protect the piperidine nitrogen with a suitable group (e.g., Boc, Cbz) before chromatography to improve its behavior on the column. The protecting group can be removed in a subsequent step.[3] |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt
This method provides an efficient route to various chiral piperidines from readily available pyridinium salts.[4][5]
-
Reaction Setup: In a suitable reaction vessel, combine the pyridinium salt (1.0 equiv), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 equiv), and the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1 mol%).[4]
-
Solvent Addition: Add a mixture of dichloromethane and water (e.g., 15:1 ratio) to the vessel, followed by the addition of formic acid (24.0 equiv).[4]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 22 hours) in the air.[4]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral piperidine.[4]
General Protocol for Chemo-Enzymatic Asymmetric Dearomatization of an Activated Pyridine
This two-step protocol combines a chemical reduction with a biocatalytic cascade to produce stereo-enriched piperidines.[4][6]
Step 1: Chemical Reduction to Tetrahydropyridine (THP)
-
Reaction Setup: Dissolve the activated pyridine (1.0 equiv) in methanol in a flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (1.5 equiv) portion-wise to the solution.
-
Reaction: Stir the reaction for 1 hour at room temperature.
-
Workup: Remove the solvent under reduced pressure and partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude THP, which can be used in the next step without further purification.[4]
Step 2: Biocatalytic Asymmetric Reduction
-
Reaction Setup: In a buffered solution, combine the crude THP, a suitable amine oxidase (e.g., 6-HDNO), an ene-imine reductase (EneIRED), and a cofactor regeneration system (e.g., glucose, glucose-6-phosphate dehydrogenase, NADP⁺).
-
Reaction Conditions: Incubate the mixture at a controlled temperature and pH with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).
-
Workup: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
| Catalyst Precursor | Chiral Ligand | Substrate | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | Phosphoramidite/Achiral Phosphine Mix | N-benzyl-2-arylpyridinium | High | up to 82 | [7] |
| [Rh(COD)₂]BF₄ | Josiphos-type Ligand | N-acyliminopyridinium ylide | Good | up to 96 | [8] |
| Ir-complex | MeO-BoQPhos | 2-alkylpyridine | High | up to 93:7 er | [9] |
Table 2: Diastereoselective Reduction of N-Alkyl Pyridinium Salts
| Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-benzyl-3-ethylpyridinium | Hantzsch Ester / Chiral Phosphoric Acid | >95:5 | 95 | [10] |
| N-Boc-2-phenylpyridinium | NaBH₄ / Chiral Auxiliary | >98:2 | 85 | [10] |
Visualizations
Troubleshooting Workflow for Low Enantioselectivity in Asymmetric Hydrogenation
Caption: Troubleshooting workflow for low enantioselectivity.
General Workflow for Chiral Piperidine Synthesis via Diastereomeric Salt Resolution
Caption: General workflow for diastereomeric salt resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Impurity Profiling of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the impurity profiling of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:
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Process-Related Impurities: These are impurities that arise during the synthesis of the target molecule. They can include unreacted starting materials, intermediates, byproducts from side reactions, and reagents used in the synthesis.
-
Degradation Impurities: These impurities form due to the degradation of the drug substance over time or under stress conditions such as exposure to light, heat, or humidity.
-
Stereoisomeric Impurities: Given that this compound has two chiral centers, diastereomers and enantiomers can be present as impurities.
Q2: What are the common analytical techniques for impurity profiling of this compound?
A2: The most common analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is well-suited for separating non-volatile impurities, while GC-MS is effective for volatile and semi-volatile compounds.[1] Due to the polar nature of the amino group, derivatization is often required for successful GC-MS analysis.
Q3: Why is the analysis of stereoisomeric impurities important?
A3: Different stereoisomers of a chiral molecule can have distinct pharmacological and toxicological properties. Therefore, it is crucial to control the stereoisomeric purity of the active pharmaceutical ingredient (API). Regulatory agencies require the quantification of stereoisomeric impurities to ensure the safety and efficacy of the drug product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing) in HPLC analysis. | The basic amino group of the analyte can interact with acidic silanol groups on the silica-based column packing. | Use a base-deactivated column. Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (0.1-0.5%). |
| Co-elution of diastereomers in HPLC. | The chosen stationary phase and mobile phase are not providing sufficient selectivity for the diastereomers. | Screen different chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak®). Optimize the mobile phase composition, including the type and concentration of the organic modifier and any additives. |
| No or low signal in GC-MS analysis. | The compound may be too polar and non-volatile for direct GC-MS analysis. | Derivatize the primary amine and/or the piperidine nitrogen with a suitable reagent (e.g., silylating agents like MSTFA or acylation agents like trifluoroacetic anhydride) to increase volatility. |
| Inconsistent quantification results. | Incomplete derivatization reaction. Instability of the derivatized product. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Analyze the derivatized samples promptly. |
| Presence of unexpected peaks in the chromatogram. | Contamination from solvents, reagents, or sample handling. Degradation of the sample. | Run a blank analysis to identify sources of contamination. Ensure proper sample storage and handling to prevent degradation. |
Experimental Protocols
HPLC Method for Diastereomeric Purity
This method is a starting point for the separation of diastereomers of this compound.
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Column: Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the chromophore is weak, a more universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be beneficial).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities (after derivatization)
This method is suitable for the analysis of volatile and semi-volatile impurities after derivatization.
-
Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Derivatization Procedure:
-
Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of MSTFA.
-
Heat the mixture at 60 °C for 30 minutes.
-
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range: m/z 40-500.
Potential Impurities
Based on a plausible synthetic route involving the reductive amination of N-Boc-3-acetylpiperidine, the following impurities could be present.
| Impurity Name | Structure | Source |
| N-Boc-3-acetylpiperidine | Unreacted starting material | |
| tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate | Intermediate from incomplete reduction | |
| 3-(1-Aminoethyl)piperidine | Product of N-Boc deprotection (degradation) | |
| Di-tert-butyl piperidine-1,3-dicarboxylate | Potential byproduct from side reactions | |
| Diastereomers of the final product | Non-stereoselective reduction |
Visualizations
Caption: Experimental workflow for impurity profiling.
References
Preventing racemization during the synthesis of chiral piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral piperidines.
Troubleshooting Guides
This section addresses specific issues that can lead to the loss of stereochemical integrity during the synthesis of chiral piperidines.
Issue 1: Loss of Enantiomeric Purity During N-Alkylation or N-Arylation
Question: I am observing significant racemization or epimerization at the α-carbon of my chiral piperidine during an N-alkylation or N-arylation reaction. What are the likely causes and how can I prevent this?
Possible Causes and Solutions:
| Cause | Solution |
| Strongly Basic Conditions: The use of strong, non-hindered bases (e.g., NaH, KOtBu) can lead to deprotonation of the α-proton, resulting in a planar, achiral enolate or enamine intermediate that subsequently reprotonates to give a racemic or epimerized product. | Use a Weaker or Sterically Hindered Base: Opt for milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a sterically hindered non-nucleophilic base like diisopropylethylamine (DIPEA). These are less likely to abstract the α-proton. |
| Elevated Reaction Temperature: Higher temperatures can provide the necessary activation energy for the deprotonation-reprotonation equilibrium, accelerating racemization. | Lower the Reaction Temperature: Perform the alkylation at the lowest temperature at which the reaction proceeds at a reasonable rate. Starting at 0 °C and slowly warming to room temperature can be an effective strategy. |
| Prolonged Reaction Time: Extended exposure to basic conditions, even with milder bases, can lead to a gradual loss of stereochemical integrity. | Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the minimum time required for completion. |
| Choice of N-Protecting Group: Certain N-protecting groups can influence the acidity of the α-proton. Electron-withdrawing groups may exacerbate the problem. | Select an Appropriate Protecting Group: Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are generally preferred as they are known to suppress racemization. |
Issue 2: Racemization or Epimerization During Reductive Amination to Form the Piperidine Ring
Question: My chiral aldehyde/ketone or chiral amine is racemizing during a reductive amination procedure to synthesize a substituted piperidine. How can I maintain stereochemical control?
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions used for imine/enamine formation and reduction can lead to racemization of the chiral center, especially if it is α to a carbonyl group. | Control pH and Use Mild Reducing Agents: Maintain a pH between 5 and 7 for the imine formation. Use milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are effective under weakly acidic conditions. |
| Iminium Ion/Enamine Equilibration: The intermediate iminium ion or enamine can undergo tautomerization, leading to loss of stereochemistry before reduction. | One-Pot Procedures: Employing a one-pot protocol where the imine/enamine is formed in the presence of the reducing agent can minimize the lifetime of the vulnerable intermediate and thus reduce the opportunity for racemization.[1] |
| Thermodynamic vs. Kinetic Control: The diastereoselectivity of the reduction step can be influenced by the reaction conditions, leading to the formation of an undesired diastereomer. | Use of Chiral Auxiliaries or Catalysts: Employing a chiral amine or a chiral catalyst can direct the stereochemical outcome of the reduction, leading to high diastereoselectivity. Chiral auxiliaries, such as phenylglycinol, can be incorporated to form a chiral lactam intermediate, which then directs subsequent reductions. |
| Enzymatic Approaches: Chemical methods may not always provide the desired level of stereocontrol. | Biocatalysis: Consider using enzyme cascades, such as those involving imine reductases (IREDs), which operate under mild conditions and can offer excellent enantioselectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for chiral centers α to the nitrogen in a piperidine ring?
A1: The primary mechanism involves the deprotonation of the proton at the chiral α-carbon by a base. This abstraction leads to the formation of a planar, achiral enamine intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture. The acidity of this α-proton is influenced by the substituents on the nitrogen and the ring, as well as the reaction conditions.
Q2: How can I choose the best N-protecting group to prevent racemization?
A2: Urethane-based protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are generally recommended to minimize racemization. These groups can reduce the propensity for α-deprotonation compared to acyl-type protecting groups. The bulky nature of the Boc group can also provide steric hindrance that disfavors the formation of a planar enamine.
Q3: Does the choice of solvent affect the degree of racemization?
A3: Yes, the solvent can play a significant role. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates, which may facilitate racemization pathways. It is often beneficial to screen different solvents to find one that provides a good balance of reactivity and stereochemical preservation. In some cases, less polar solvents like toluene or THF may be advantageous.
Q4: At what temperature should I run my reactions to minimize racemization?
A4: As a general rule, reactions should be conducted at the lowest possible temperature that allows for a reasonable reaction rate. The rate of racemization is often more sensitive to temperature changes than the rate of the desired reaction. It is advisable to start reactions at 0 °C or even lower (e.g., -78 °C) and monitor the progress as the reaction is allowed to slowly warm to room temperature if necessary.
Q5: How can I accurately determine the enantiomeric excess (ee%) of my chiral piperidine product?
A5: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[2][3] These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.[3] For some piperidines, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is also a viable option.[4]
Experimental Protocols
Protocol 1: Stereoretentive N-Benzylation of a Chiral Piperidine using a Mild Base
This protocol describes the N-benzylation of a chiral 2-substituted piperidine while minimizing racemization at the C2 position.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral 2-substituted piperidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Diastereoselective Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol outlines a diastereoselective reductive amination to form a 2,6-disubstituted piperidine from a chiral amine and a δ-ketoaldehyde.
-
Preparation: In a round-bottom flask, dissolve the chiral amine (1.0 equivalent) and the δ-ketoaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Acid (Optional): If necessary, add a catalytic amount of a mild acid like acetic acid (0.1 equivalents) to facilitate iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the intermediate is consumed.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product by NMR spectroscopy and chiral HPLC, respectively.
Visualizations
Caption: Troubleshooting workflow for racemization in chiral piperidine synthesis.
Caption: Mechanism of base-catalyzed racemization via an enamine intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereomeric Resolution of (1-aminoethyl)piperidine Derivatives
Welcome to the technical support center for the diastereomeric resolution of (1-aminoethyl)piperidine derivatives. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully separating enantiomers through diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of diastereomeric resolution for chiral amines like (1-aminoethyl)piperidine derivatives?
The process relies on converting a racemic mixture of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[1] This is achieved by reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid).[2] The resulting diastereomeric salts, having different solubilities, can then be separated by fractional crystallization.[3][4] The less soluble salt crystallizes preferentially from the solution, allowing for its isolation.[3] Subsequently, the resolved amine enantiomer is recovered from the purified salt.[5]
Q2: Which chiral resolving agents are most effective for resolving (1-aminoethyl)piperidine and similar chiral amines?
For basic compounds like piperidine derivatives, chiral acids are the resolving agents of choice.[6] The selection is often empirical and may require screening several options.[5] Commonly successful agents include:
-
Tartaric acid derivatives: Such as (+)-Dibenzoyl-D-tartaric acid (DBTA) and Di-p-toluoyl-D-tartaric acid.[6][7]
-
Mandelic acid: Both (R)- and (S)-mandelic acid are effective for resolving amines.[6][7]
-
Camphorsulfonic acid: This strongly acidic resolving agent is another common choice.[5][8]
-
N-acetylated amino acids: For example, N-acetyl-L-leucine has been used for resolving piperidine alcohols.[9]
Q3: My crystallization attempt resulted in an oil or failed to produce any crystals. What troubleshooting steps can I take?
The formation of an oil or the failure of a salt to precipitate is a common challenge, often related to the solvent choice or supersaturation level.[10] The following techniques can be employed:
-
Seeding: If available, add a small seed crystal of the desired diastereomeric salt to induce crystallization.[6]
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod to create nucleation sites.[6]
-
Increase Concentration: Carefully evaporate a portion of the solvent to create a supersaturated solution.[6]
-
Solvent Modification: The chosen solvent may be too effective at solvating the salt. Try adding an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise until the solution becomes persistently turbid.[6]
-
Temperature Cycling (Annealing): Subjecting the mixture to controlled heating and slow cooling cycles can sometimes promote crystallization over oiling.[11]
-
Allow Sufficient Time: Some crystallizations are slow and may require several hours or even days at a reduced temperature to initiate.[6][12]
Q4: The enantiomeric excess (ee) of my crystallized product is low. How can I improve the purity?
Low enantiomeric excess (ee) or diastereomeric excess (d.e.) indicates that the undesired diastereomer has co-precipitated.[11] Several factors can cause this issue, which are detailed in the troubleshooting table below. Key solutions include:
-
Slowing the Cooling Rate: Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[6]
-
Recrystallization: Purify the isolated salt by recrystallizing it one or more times from a suitable solvent.
-
Solvent Screening: The choice of solvent is critical for maximizing the solubility difference between the two diastereomeric salts.[13] A systematic screening of different solvents or solvent mixtures is highly recommended.[10]
-
Check Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence resolution efficiency. Ratios of 0.5 or 1.0 equivalent of the resolving agent are common starting points.[13]
Q5: How do I recover the enantiomerically pure free amine from the isolated diastereomeric salt?
Once the diastereomeric salt has been isolated and purified to the desired level, the chiral resolving agent must be removed. This is typically achieved by an acid-base workup.[3]
-
Dissolution: Suspend or dissolve the purified salt in water.
-
Basification: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 12).[3][12] This neutralizes the acidic resolving agent and liberates the free amine.
-
Extraction: Extract the liberated amine from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate). Perform multiple extractions to ensure complete recovery.[3]
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine.
Troubleshooting Guides
Table 1: Troubleshooting Diastereomeric Salt Crystallization
| Problem | Potential Cause | Recommended Solution(s) | Citations |
| No Crystallization | Solvent is too good; solution is not supersaturated. | Evaporate some solvent; add an anti-solvent; cool to a lower temperature. | [6][10] |
| Nucleation is inhibited. | Seed with a crystal; scratch the flask; allow more time. | [6] | |
| Oil Formation | Salt is melting or has very high solubility at the crystallization temperature. | Change the solvent to one where the salt is less soluble; lower the crystallization temperature; use a more dilute solution. | [10] |
| Low Yield | The desired diastereomeric salt has significant solubility in the mother liquor. | Cool the crystallization mixture to a lower temperature (e.g., 0–4 °C) before filtration; minimize the amount of solvent used for dissolution. | [10] |
| Solid Solution Formation | The crystal lattice of the less soluble salt incorporates the more soluble diastereomer. | Screen for a different resolving agent or solvent system; try temperature cycling (annealing) to promote phase separation. | [11] |
Table 2: Improving Low Enantiomeric Excess (ee)
| Problem | Potential Cause | Recommended Solution(s) | Citations |
| Low ee in Crystals | Cooling rate was too fast, trapping the soluble diastereomer. | Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. | [6] |
| Poor solubility difference between diastereomers in the chosen solvent. | Perform a solvent screen to find a system that maximizes the solubility difference. | [10][13] | |
| Starting materials (racemic amine or resolving agent) are impure. | Ensure the purity of all starting materials before the resolution experiment. | [6] | |
| Racemization of the amine or resolving agent occurred. | Check the stability of the compounds under the experimental conditions; use milder temperatures if possible. | [6] |
Experimental Protocols
General Protocol for Diastereomeric Resolution of a (1-aminoethyl)piperidine Derivative
This protocol provides a general framework using (+)-Dibenzoyl-D-tartaric acid (DBTA) as the resolving agent. Optimization of solvent, temperature, and stoichiometry is crucial and should be tailored to the specific derivative.
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolution: In a flask, dissolve the racemic (1-aminoethyl)piperidine derivative (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).
-
Prepare Resolving Agent Solution: In a separate flask, dissolve the chiral resolving agent, such as (+)-DBTA (0.5–1.0 eq.), in the same solvent, heating gently if required.[3]
-
Mixing: Add the resolving agent solution to the solution of the racemic amine, with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The flask should be left undisturbed to allow for the formation of well-defined crystals. The process can take from a few hours to overnight.[3][12] Once crystals have formed, the flask can be moved to a refrigerator (e.g., 5 °C) to maximize the yield.[3]
2. Isolation of the Diastereomeric Salt:
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[3]
-
Drying: Dry the crystalline salt in a vacuum oven or by air-drying to a constant weight.[3]
3. Liberation of the Enantiomerically Enriched Amine:
-
Dissolution: Suspend the dried, purified diastereomeric salt in water.
-
Basification: While stirring, slowly add a 50% aqueous solution of sodium hydroxide (NaOH) until the salt is fully dissolved and the solution is strongly basic (pH > 12).[3]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine with an organic solvent (e.g., dichloromethane) three times to ensure complete recovery.[3]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Visual Workflows
Diagram 1: Experimental Workflow for Diastereomeric Resolution
Caption: Workflow of resolution via diastereomeric salt crystallization.
Diagram 2: Troubleshooting Logic for Crystallization Failure
Caption: Decision tree for troubleshooting crystallization issues.
References
- 1. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Yield in the Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction yields. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in piperidine synthesis?
Low yields in the synthesis of substituted piperidines can often be attributed to a few key factors:
-
Poor quality of reagents and solvents: Moisture and impurities can significantly impact many of the reactions used to synthesize piperidines, especially those involving sensitive organometallic reagents or strong bases.
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, concentration, and the choice of catalyst or base can dramatically affect the yield and selectivity of your reaction.
-
Steric hindrance: Bulky substituents on either the starting materials or the piperidine ring can slow down or prevent the desired reaction from occurring.
-
Side reactions: Competing reaction pathways, such as over-alkylation, elimination, or polymerization, can consume starting materials and reduce the yield of the desired product.
-
Difficult work-up and purification: The desired product may be lost during extraction, chromatography, or crystallization, leading to a lower isolated yield.
Q2: How can I minimize the formation of N,N-dialkylated byproducts in N-alkylation reactions?
Over-alkylation is a common issue, leading to the formation of quaternary ammonium salts.[1] To favor mono-alkylation, consider the following strategies:
-
Control stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[1]
-
Slow addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]
-
Lower reaction temperature: Reducing the reaction temperature can help to control the rate of the second alkylation.[1]
Q3: My catalytic hydrogenation of a substituted pyridine is not proceeding to completion. What should I check?
Incomplete hydrogenation of pyridines can be due to several factors:
-
Catalyst poisoning: The pyridine nitrogen can act as a catalyst poison. Using an acidic solvent like glacial acetic acid can protonate the nitrogen, reducing its inhibitory effect.
-
Catalyst activity: Ensure you are using a fresh, active catalyst. The choice of catalyst (e.g., PtO₂, Pd/C, Rh/C) can also be critical.[1]
-
Hydrogen pressure and purity: Inadequate hydrogen pressure or impurities in the hydrogen gas can lead to incomplete reduction.
-
Substrate purity: Impurities in the starting pyridine can also poison the catalyst.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Question: I am attempting to synthesize a substituted piperidine via reductive amination of a dicarbonyl compound, but my yields are consistently low. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in reductive amination for piperidine synthesis can arise from several issues. Here's a step-by-step troubleshooting guide:
-
Iminium Ion Formation: The first step is the formation of an imine or iminium ion.
-
pH Control: The pH of the reaction is crucial. It needs to be acidic enough to facilitate dehydration to the iminium ion but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive. A pH range of 4-6 is often optimal. Consider using a buffer system.
-
Water Removal: The formation of the imine/iminium ion is a condensation reaction that produces water. If water is not removed, the equilibrium may not favor the product. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can improve yields.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a common choice as it is more reactive towards iminium ions than ketones or aldehydes at slightly acidic pH.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often effective and can be used in a one-pot procedure without strict pH control.
-
Catalytic Hydrogenation: H₂ with a catalyst like Pd/C can also be used, but it may also reduce other functional groups in the molecule.
-
-
Reaction Conditions:
-
Solvent: Protic solvents like methanol or ethanol are commonly used.
-
Temperature: The reaction is often run at room temperature, but gentle heating may be required for less reactive substrates.
-
Troubleshooting Workflow for Reductive Amination
Caption: A decision tree for troubleshooting low yields in reductive amination reactions for piperidine synthesis.
Issue 2: Low Yield in Pictet-Spengler Reaction
Question: My Pictet-Spengler reaction to form a tetrahydro-β-carboline is giving a poor yield. What are the common pitfalls and solutions?
Answer: The Pictet-Spengler reaction is a powerful method for synthesizing certain substituted piperidines, but its success is sensitive to several factors.[3]
-
Substrate Reactivity:
-
Electron-rich Aromatics: The reaction works best with electron-rich aromatic rings, such as indoles or pyrroles.[3] If your aromatic ring is electron-deficient, you may need to use stronger acidic conditions and higher temperatures.
-
Aldehyde vs. Ketone: Aldehydes are generally more reactive than ketones. Reactions with ketones often require harsher conditions.[4]
-
-
Catalyst and Solvent:
-
Acid Catalyst: A Brønsted or Lewis acid is typically required to form the reactive iminium ion intermediate.[3] Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids like BF₃·OEt₂. The choice and concentration of the acid can significantly impact the yield.
-
Solvent: Both protic (e.g., methanol, water) and aprotic (e.g., dichloromethane, toluene) solvents have been used successfully.[4] The optimal solvent depends on the specific substrates and catalyst. Aprotic solvents can sometimes provide higher yields.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can range from room temperature to reflux.[4] Higher temperatures may be necessary for less reactive substrates but can also lead to side product formation.
-
Concentration: The reaction is often run at moderate concentrations (0.1-1 M).
-
Troubleshooting Workflow for Pictet-Spengler Reaction
References
Technical Support Center: Purification of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate Isomers
Welcome to the technical support center for the purification of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying the isomers of this compound?
A1: The primary techniques for separating the stereoisomers of this compound and related chiral amines include:
-
Supercritical Fluid Chromatography (SFC): A highly efficient method for both analytical and preparative scale separations of chiral compounds, offering advantages in speed and reduced solvent consumption.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely accessible technique for chiral separations, particularly with modern stationary phases.
-
Diastereomeric Salt Crystallization: A classical and scalable method that involves forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in solubility.
Q2: Which chiral stationary phases (CSPs) are recommended for the chromatographic separation of these isomers?
A2: For chiral SFC and HPLC, polysaccharide-based CSPs are a highly recommended starting point. Columns such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series) have demonstrated good performance in separating piperidine derivatives and other chiral amines. It is often necessary to screen a selection of CSPs to find the optimal one for your specific mixture of isomers.
Q3: What role do mobile phase additives play in the chromatographic separation of these basic compounds?
A3: Mobile phase additives are crucial for achieving good peak shape and resolution when separating basic compounds like this compound. For normal phase HPLC and SFC, adding a small amount of a basic modifier, such as diethylamine (DEA), triethylamine (TEA), or isopropylamine, can suppress undesirable interactions with the stationary phase, leading to improved peak symmetry. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.
Q4: Is derivatization necessary for the chiral separation of these isomers?
A4: Derivatization is not always necessary but can be a valuable strategy in certain scenarios. If the isomers lack a strong chromophore for UV detection, derivatization with a UV-active agent can enhance sensitivity. Additionally, reacting the enantiomers with a chiral derivatizing agent to form diastereomers can enable their separation on a standard (achiral) HPLC column.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound isomers.
Chromatographic Methods (SFC & HPLC)
Issue 1: Poor or No Resolution of Isomers
-
Potential Cause: The selected chiral stationary phase (CSP) may not provide sufficient chiral recognition for your specific isomers.
-
Troubleshooting Steps:
-
Screen Different CSPs: Test a variety of polysaccharide-based and other types of chiral columns.
-
Optimize Mobile Phase: Systematically vary the mobile phase composition. In normal phase or SFC, adjust the type and percentage of the alcohol modifier (e.g., methanol, ethanol, isopropanol).
-
Adjust Additives: Optimize the concentration of the basic additive (e.g., 0.1% - 0.5% DEA or other amines).
-
Lower the Temperature: Reducing the column temperature can sometimes enhance chiral recognition and improve resolution.
-
Decrease Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, potentially improving separation.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
-
Potential Cause: Strong interactions between the basic amine functionality and residual acidic sites on the silica support of the CSP.
-
Troubleshooting Steps:
-
Increase Basic Additive Concentration: Gradually increase the concentration of the amine additive in the mobile phase to improve peak symmetry.
-
Switch Basic Additive: Different amine additives can have varying effects on peak shape. Consider trying alternatives like triethylamine or isopropylamine.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Ideally, the sample solvent should be weaker than the mobile phase to prevent peak distortion.
-
Issue 3: Peak Splitting
-
Potential Cause: This can be due to several factors including column voids, a blocked frit, or co-elution of closely related impurities.
-
Troubleshooting Steps:
-
Inject a Smaller Volume: If the peak splitting resolves at a lower injection volume, it may indicate two closely eluting components.
-
Reverse-Flush the Column: Debris on the inlet frit can sometimes be dislodged by reversing the column flow (ensure the column is compatible with back-flushing).
-
Column Replacement: If a void has formed at the head of the column, it may need to be replaced.
-
Sample Purity Check: Analyze the sample using an orthogonal method (e.g., achiral HPLC-MS) to confirm the presence of a single compound.
-
Diastereomeric Salt Crystallization
Issue 1: No Crystal Formation (Oiling Out)
-
Potential Cause: The diastereomeric salt is too soluble in the chosen solvent, or its melting point is below the experimental temperature.
-
Troubleshooting Steps:
-
Screen Different Solvents: Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate). Solvent mixtures can also be effective.
-
Increase Concentration: Concentrate the solution to induce supersaturation.
-
Lower Crystallization Temperature: Cool the solution to a lower temperature (e.g., 4°C or below) to decrease solubility.
-
Seed the Solution: Introduce a small crystal of the desired diastereomeric salt to initiate crystallization.
-
Issue 2: Low Diastereomeric Excess (de%) of the Crystallized Salt
-
Potential Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallizations of the isolated salt to improve its diastereomeric purity.
-
Solvent Screening: The choice of solvent can significantly impact the solubility difference between diastereomers. Screen a range of solvents to find one that maximizes this difference.
-
Optimize Resolving Agent Stoichiometry: Vary the molar ratio of the chiral resolving agent to the racemic amine.
-
Data Presentation
The following tables summarize representative quantitative data for the purification of chiral piperidine derivatives using various techniques. Note that specific results for this compound may vary and these should be used as a starting point for method development.
Table 1: Representative Data for Preparative Chiral SFC Purification of Piperidine Derivatives
| Compound | Chiral Stationary Phase | Co-solvent | Additive | Yield (%) | Enantiomeric Excess (ee%) |
| Racemic N-Boc-2-substituted piperidine | Chiralpak® AD-H | Methanol | 0.2% Isopropylamine | >80 | >99 |
| Racemic 2,4-disubstituted piperidine | Not Specified | Not Specified | Not Specified | 76 | 96 |
Table 2: Representative Data for Diastereomeric Salt Resolution of Piperidine Derivatives
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Amine |
| Racemic 2-piperidin-2-yl-ethanol | (S)-(+)-camphorsulfonic acid | 95% Ethanol | >17 | >97 | >97 |
| Racemic N-methyl-piperazine derivative | di-p-anisoyl-d-tartaric acid | THF/H₂O | 37 | 70 | 98 (after recrystallization) |
Experimental Protocols
The following are generalized protocols that can be adapted for the purification of this compound isomers.
Protocol 1: Preparative Chiral Supercritical Fluid Chromatography (SFC)
-
Column Selection: Screen various chiral stationary phases (e.g., Chiralpak® IA, IB, IC, ID, IE, IF) to identify the optimal column.
-
Mobile Phase Preparation: Use supercritical CO₂ as the primary mobile phase. Prepare a co-solvent of methanol or ethanol containing a basic additive (e.g., 0.1-0.5% diethylamine or isopropylamine).
-
System Parameters:
-
Flow Rate: Typically 60-100 mL/min for preparative scale.
-
Back Pressure: Maintain at approximately 100-150 bar.
-
Temperature: Start at ambient temperature and optimize as needed (e.g., 25-40°C).
-
-
Sample Preparation: Dissolve the racemic mixture in the co-solvent at a high concentration.
-
Method Development:
-
Perform initial screening with a gradient of co-solvent to determine the optimal isocratic conditions.
-
Optimize the isocratic percentage of the co-solvent to achieve baseline separation with a reasonable run time.
-
-
Scale-Up and Fraction Collection:
-
Increase the injection volume or use stacked injections to maximize throughput.
-
Collect the separated enantiomer fractions.
-
Analyze the purity of the collected fractions by analytical chiral SFC or HPLC.
-
Protocol 2: Diastereomeric Salt Crystallization
-
Resolving Agent and Solvent Screening:
-
Select a chiral acid as a resolving agent (e.g., tartaric acid derivatives like dibenzoyl-D-tartaric acid or mandelic acid).
-
Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) to find a system where the diastereomeric salts have a significant solubility difference.
-
-
Salt Formation:
-
Dissolve the racemic this compound in the chosen solvent.
-
Add 0.5 to 1.0 equivalents of the chiral resolving agent.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling (e.g., to 0-4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Stir the slurry for several hours to allow the crystallization to reach equilibrium.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
If necessary, recrystallize the salt to improve the diastereomeric excess.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a biphasic system (e.g., water and an organic solvent like ethyl acetate).
-
Add a base (e.g., NaOH or NaHCO₃ solution) to neutralize the chiral acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the enantiomerically enriched product.
-
-
Purity Analysis: Determine the enantiomeric excess (ee%) of the final product using chiral HPLC or SFC.
Visualizations
Purification Workflow
Caption: General workflow for the purification of chiral isomers.
Troubleshooting Poor Chromatographic Resolution
Caption: Decision tree for troubleshooting poor resolution in chiral chromatography.
Technical Support Center: Managing Diastereoselectivity in Piperidine Synthesis
Welcome to the Technical Support Center for Diastereoselective Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide practical guidance for achieving desired stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: My piperidine synthesis is resulting in a low diastereomeric ratio (dr). What are the general factors I should investigate?
A1: Low diastereoselectivity can stem from several factors. Key parameters to optimize include:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.
-
Catalyst/Reagent: The choice of catalyst, ligand, or reagent is crucial. For instance, in catalytic hydrogenations, the metal (e.g., Rh, Ru, Pt) and its supporting material can significantly influence the stereochemical outcome.[1] In radical cyclizations, switching from tributyltin hydride to tris(trimethylsilyl)silane has been shown to dramatically improve diastereoselectivity.[2]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of transition states. It is advisable to screen a range of solvents with varying properties.
-
Substrate and Protecting Groups: The steric and electronic properties of substituents on the starting material, including the choice of N-protecting group (e.g., Boc vs. Cbz), can dictate the facial selectivity of the reaction.
Q2: I am struggling to separate the diastereomers of my substituted piperidine. What are the recommended methods?
A2: Separation of piperidine diastereomers can be challenging due to their similar physical properties. Here are some common techniques:
-
Flash Column Chromatography: This is the most common method for separating diastereomers.[3][4][5][6] Success often depends on careful optimization of the eluent system. A good starting point is to find a solvent system that provides a clear separation of the diastereomers on a thin-layer chromatography (TLC) plate, aiming for an Rf value of around 0.3 for the desired isomer.[4] Gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating closely related compounds.
-
Fractional Crystallization: If the diastereomers are crystalline, fractional crystallization can be a highly effective method for separation on a larger scale.[7][8] This technique relies on the differential solubility of the diastereomers in a particular solvent system. One isomer will preferentially crystallize out of the solution, allowing for its isolation.
-
Preparative TLC or HPLC: For small-scale separations or very challenging mixtures, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Troubleshooting Guides
Issue 1: Poor cis/trans Selectivity in the Catalytic Hydrogenation of Substituted Pyridines
| Potential Cause | Troubleshooting Steps |
| Catalyst Choice | Screen different heterogeneous catalysts (e.g., PtO₂, Pd/C, Rh/C). The choice of metal and support can significantly impact the stereochemical outcome. For instance, PtO₂ in an acidic solvent like glacial acetic acid often favors the formation of cis-piperidine derivatives.[1][9] |
| Reaction Conditions | Optimize hydrogen pressure and reaction temperature. Milder conditions sometimes lead to higher selectivity. |
| Solvent Effects | The choice of solvent can influence the adsorption of the substrate onto the catalyst surface. Experiment with both protic (e.g., acetic acid, ethanol) and aprotic solvents. |
| Substrate Pre-activation | Conversion of the pyridine to a pyridinium salt can enhance its reactivity and influence the stereochemical course of the reduction. |
Issue 2: Low Diastereoselectivity in Aza-Diels-Alder Reactions
| Potential Cause | Troubleshooting Steps |
| Reaction Mechanism | The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition. The use of Lewis acids can sometimes favor the stepwise mechanism. Consider screening different Lewis or Brønsted acids. |
| Diene/Dienophile Structure | The steric and electronic properties of the diene and dienophile are critical. Modifying substituents can influence the preferred transition state geometry. |
| Chiral Auxiliaries/Catalysts | For asymmetric variants, the choice of chiral auxiliary on the dienophile or the use of a chiral catalyst is paramount. Ensure the auxiliary is properly installed and the catalyst is of high purity and activity. |
| Temperature and Solvent | As with other stereoselective reactions, lower temperatures generally lead to higher diastereoselectivity. Screen a range of solvents to find the optimal medium for the desired stereochemical outcome. |
Data on Diastereoselectivity in Piperidine Synthesis
The following tables summarize quantitative data on diastereomeric ratios (dr) achieved in various piperidine syntheses.
Table 1: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | dr (trans:cis) | Reference |
| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate | Bu₃SnH | Benzene | 80 | 3:1 to 6:1 | [2] |
| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate | (TMS)₃SiH | Benzene | 80 | up to 99:1 | [2] |
| Hydrogenation | Substituted Pyridinone | Rh(I) with P-chiral bisphosphorus ligand | Not specified | Not specified | High cis | [10] |
Table 2: Diastereoselective Synthesis of 2,6-Disubstituted Piperidines
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | dr (cis:trans) | Reference |
| Hydrogenation | Substituted Pyridine | PtO₂ | Acetic Acid | RT | Predominantly cis | [1] |
| Lithiation/Alkylation | N-Boc-2-alkylpiperidine | s-BuLi/TMEDA then electrophile | Diethyl ether | -78 to RT | Predominantly trans | [11] |
| IMAMR | N-tethered alkene | TBAF | Not specified | Not specified | 90:10 (trans:cis) | [10] |
Table 3: Diastereoselective Synthesis of 3,5-Disubstituted Piperidines
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | dr (cis:trans) | Reference |
| Chemoenzymatic | N-benzylglycinate derivative | Enzyme and Ru-catalyst | Not specified | Not specified | Excellent cis | [12] |
| Hydrogenation | 3,5-disubstituted pyridine | Pd/C | Not specified | Not specified | Mixture | [13] |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine to a cis-Piperidine[1]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.
-
Add the PtO₂ catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Quench the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired cis-piperidine diastereomer.
Protocol 2: Diastereoselective Aza-Diels-Alder Reaction
While a general protocol is difficult to provide due to the wide variety of substrates and catalysts, a typical procedure involves the following steps:
Materials:
-
Imine or in situ generated imine components (e.g., aldehyde and amine)
-
Diene
-
Lewis acid or organocatalyst (e.g., chiral phosphoric acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the catalyst.
-
Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C).
-
Add the diene to the reaction mixture.
-
Slowly add a solution of the imine (or the aldehyde and amine components for in situ generation) in the anhydrous solvent.
-
Stir the reaction at the set temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., saturated sodium bicarbonate solution).
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
Visualizations
Caption: A general experimental workflow for diastereoselective piperidine synthesis.
Caption: A troubleshooting flowchart for addressing low diastereoselectivity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane [organic-chemistry.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
- 7. rcprocess.se [rcprocess.se]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Amines in Drug Discovery: Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral amine is a critical decision in the synthesis of enantiomerically pure pharmaceuticals. Chiral amines can act as resolving agents, chiral auxiliaries, or catalysts to introduce stereocenters with high fidelity. This guide provides a comparative overview of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, a chiral piperidine derivative, against other well-established chiral amines used in drug discovery. While direct head-to-head comparative experimental data for this compound is limited in publicly available literature, this guide will compare its structural class and potential applications with proven alternatives in key asymmetric transformations.
Introduction to Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in asymmetric synthesis, enabling the production of single-enantiomer drugs.[1] Their utility stems from their ability to form transient chiral complexes or act as chiral catalysts, thereby directing the stereochemical outcome of a reaction.[1] Common applications include asymmetric alkylations, reductions, and the synthesis of chiral beta-amino acids, which are crucial components of many modern pharmaceuticals.[2]
This compound belongs to the class of chiral piperidines, which are prevalent structural motifs in a vast number of bioactive molecules and natural products.[3] Its structure combines a rigid piperidine scaffold, which can provide a defined steric environment, with a chiral beta-amino ester functionality. This combination suggests its potential use as a chiral building block or ligand in asymmetric synthesis.
Performance Comparison in Key Asymmetric Syntheses
To provide a clear comparison, the performance of several classes of widely used chiral amines in key asymmetric reactions is summarized below. This data, sourced from various studies, highlights the typical yields and enantiomeric excess (% ee) that can be achieved.
Asymmetric Alkylation using Chiral Auxiliaries
Asymmetric alkylation is a fundamental C-C bond-forming reaction. Chiral auxiliaries are temporarily attached to a substrate to direct the stereoselective alkylation of an enolate.[4] Evans' oxazolidinones are a gold standard in this area.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | N-propionyl oxazolidinone | Benzyl bromide | 90-95 | >99:1 |
| (4S)-4-Isopropyl-oxazolidin-2-one | N-acetyl oxazolidinone | Allyl iodide | 85-95 | 95:5 |
| (-)-8-Phenylmenthol | Phenylacetate | Methyl iodide | 70-80 | 90:10 |
Data compiled from representative examples in the literature.[4]
Asymmetric Synthesis of β-Amino Acids for Pharmaceuticals
A key application for chiral amines is in the synthesis of β-amino acids, a critical component of many drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin (Januvia®).[5][6]
| Method | Chiral Amine/Catalyst | Key Reaction | Yield (%) | Enantiomeric Excess (% ee) |
| Asymmetric Hydrogenation | Rh(I)/t-Bu JOSIPHOS | Hydrogenation of enamine | >95 | >99 |
| Biocatalysis (Transaminase) | Engineered Transaminase | Asymmetric reductive amination | 92 | >99.5 |
| Phase-Transfer Catalysis | Quinine-derived catalyst | aza-Michael Addition | 83 (for amide) | 96 |
Data is specific to the synthesis of Sitagliptin or its key intermediates.[2][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to evaluate and potentially adapt these procedures.
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: The chiral oxazolidinone is acylated with the desired acyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid (e.g., LiCl) in an aprotic solvent (e.g., THF).
-
Enolate Formation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to form the corresponding (Z)-enolate.
-
Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide) to introduce the new substituent. The reaction is typically quenched with a saturated aqueous solution of ammonium chloride.
-
Auxiliary Cleavage: The chiral auxiliary is removed under mild conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.
Representative Protocol for Asymmetric Hydrogenation in Sitagliptin Synthesis
-
Catalyst Preparation: A rhodium precursor, such as [Rh(cod)₂]BF₄, and a chiral phosphine ligand, like t-Bu JOSIPHOS, are dissolved in an appropriate solvent (e.g., methanol) under an inert atmosphere.
-
Hydrogenation: The enamine substrate is added to the catalyst solution in a high-pressure reactor.
-
Reaction Execution: The reactor is pressurized with hydrogen gas (e.g., 250 psi) and heated to a specified temperature (e.g., 50 °C). The reaction is monitored for completion.[2]
-
Work-up and Isolation: Upon completion, the solvent is removed, and the product is isolated and purified, often through crystallization to enhance enantiomeric purity.[8]
Visualizing Synthetic Strategies
Diagrams created using Graphviz (DOT language) are provided below to illustrate the logical workflows of the discussed asymmetric synthesis strategies.
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
References
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
A Comparative Guide to Piperidine-Based Chiral Building Blocks for Drug Discovery and Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] The stereochemistry of these molecules is often critical to their biological activity and safety profile, making the availability of enantiomerically pure piperidine-based chiral building blocks essential for drug discovery and development.[3][4] This guide provides a comparative overview of common classes of piperidine-based chiral building blocks, focusing on their synthesis, performance in asymmetric transformations, and applications. Experimental data is presented to facilitate objective comparison, and detailed protocols for key synthetic methods are provided.
2-Substituted Chiral Piperidines
2-substituted piperidines are a cornerstone of many bioactive molecules. Their synthesis has been a major focus of research, with several efficient enantioselective methods developed.
Asymmetric Hydrogenation of Pyridinium Salts
A prevalent and effective method for accessing enantioenriched 2-substituted piperidines is the asymmetric hydrogenation of corresponding pyridine precursors. This is often achieved by activating the pyridine as a pyridinium salt, which facilitates hydrogenation under milder conditions and allows for effective stereocontrol using chiral catalysts.[5][6]
Comparative Performance Data:
| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Ir-catalyst with (R)-SynPhos | N-benzyl-2-phenylpyridinium bromide | 93 | 92 | - | [5] |
| Pd(OH)₂/C with Oxazolidinone auxiliary | 2-(3-methylpyridin-2-yl)oxazolidinone | - | 98 | - | [7] |
| Rhodium(I) complex and pinacol borane | Fluoropyridines | - | - | High diastereoselectivity | [1] |
| Transaminase Biocatalysis | ω-chloroketones | up to 90 | >99.5 | - | [8] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide[5]
-
Catalyst Preparation: In a nitrogen-filled glove box, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of toluene and CH₂Cl₂ (1.0 mL) is stirred at room temperature for 20-30 minutes.
-
Reaction Setup: The catalyst mixture is transferred via syringe to a stainless steel autoclave containing N-benzyl-2-phenylpyridinium bromide (0.25 mmol).
-
Hydrogenation: The autoclave is charged with hydrogen gas to a pressure of 600 psi.
-
Reaction Conditions: The reaction mixture is stirred at 28°C for 24 hours.
-
Work-up and Purification: After the reaction, the pressure is carefully released. The reaction mixture is concentrated, and the residue is purified by column chromatography to yield the chiral piperidine product.
2,6-disubstituted Chiral Piperidines
The stereoselective synthesis of 2,6-disubstituted piperidines presents a greater challenge due to the need to control the configuration of two stereocenters. The cis and trans isomers often exhibit distinct biological activities.
Diastereoselective Synthesis Methods
Various strategies have been developed to control the diastereoselectivity in the synthesis of 2,6-disubstituted piperidines, including intramolecular cyclization and transfer hydrogenation.[9][10][11]
Comparative Performance Data:
| Method | Substrate | Yield (%) | Diastereomeric Ratio (cis:trans or trans:cis) | Reference |
| Pd(II)-catalyzed 1,3-chirality transfer | N-protected ζ-amino allylic alcohols | High | High stereoselectivity | [2][11] |
| One-pot multiple reactions from chiral aziridine | Alkynyl-decorated chiral aziridine | High | Highly stereoselective (cis) | [10] |
| Hydrogenation of 3,5-substituted pyridine with 10% Pd/C | 3,5-dimethylpyridine derivative | 68 (total) | 70:30 (trans:cis) | [12] |
| Base-induced intramolecular aza-Michael reaction | N-tethered alkene | 85 | 90:10 (trans:cis) | [1] |
Experimental Protocol: Diastereoselective Hydrogenation of a 3,5-disubstituted Pyridine[12]
-
Reaction Setup: To a solution of the 3,5-disubstituted pyridine (1.0 mmol) in a suitable solvent (e.g., methanol), 10% Palladium on carbon (10 mol%) is added.
-
Hydrogenation: The reaction vessel is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a specified pressure.
-
Reaction Conditions: The mixture is stirred at room temperature for a designated period (e.g., 12-24 hours) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to separate the diastereomers.
Polysubstituted Chiral Piperidines
The synthesis of polysubstituted piperidines with control over multiple stereocenters is a complex but important endeavor for creating molecules with high three-dimensional complexity, which is often beneficial for drug discovery.[13][14]
Stereoselective Multicomponent Reactions
Multicomponent reactions offer an efficient pathway to construct complex polysubstituted piperidines in a single step.
Performance Data:
| Method | Components | Yield (%) | Diastereoselectivity | Reference |
| Four-component reaction | Aromatic aldehydes, Michael acceptors, pyridinium ylides, ammonium acetate | 44-84 | Highly stereoselective (single diastereomer) | [15] |
| Three-component vinylogous Mannich-type reaction | 1,3-bis-trimethylsilyl enol ether, aldehydes, chiral amine auxiliary | 59-75 | Excellent (single isomer observed) | [16] |
Visualizations
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling
Many drugs containing a piperidine moiety target G-protein coupled receptors (GPCRs).[17][18][19][20] The following diagram illustrates a typical GPCR signaling cascade initiated by a ligand, which could be a piperidine-containing drug.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow: Asymmetric Hydrogenation
The following diagram outlines a typical experimental workflow for the asymmetric hydrogenation of a pyridine derivative to a chiral piperidine.
Caption: Experimental workflow for asymmetric hydrogenation.
Logical Relationship: Structure-Activity Relationship (SAR)
The substitution pattern on the piperidine ring significantly influences its biological activity. This diagram illustrates a simplified structure-activity relationship (SAR).
Caption: Simplified Structure-Activity Relationship (SAR) of piperidine derivatives.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An efficient synthesis of 2- and 2,6-substituted piperidines using Pd(II)-catalyzed 1,3-chirality transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 17. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Khan Academy [khanacademy.org]
- 20. youtube.com [youtube.com]
A Comparative Guide to Boc and Cbz Protection in the Synthesis of Aminoethylpiperidine
For researchers, scientists, and drug development professionals, the strategic selection of amine protecting groups is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an objective comparison of two widely used protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of synthesizing aminoethylpiperidine derivatives. The choice between these two carbamates hinges on their distinct chemical properties, particularly their stability and the conditions required for their removal, a concept known as orthogonality.[1]
Introduction to Boc and Cbz Protecting Groups
The tert-butyloxycarbonyl (Boc) group is renowned for its stability in a wide range of reaction conditions, yet it is easily removed under mild acidic conditions.[1] This acid lability makes it an ideal choice for molecules that may be sensitive to the reductive conditions required for Cbz deprotection.
The benzyloxycarbonyl (Cbz or Z) group is a stalwart in amine protection, valued for its robustness and typically cleaved via catalytic hydrogenolysis.[1] This method of deprotection is mild and highly selective, making Cbz a suitable option for substrates that can withstand catalytic hydrogenation but may be unstable in the presence of acid.
A significant challenge in the synthesis of N-protected aminoethylpiperidine is the selective protection of the primary exocyclic amine over the secondary amine of the piperidine ring. This often requires careful optimization of reaction conditions to achieve the desired regioselectivity.
Quantitative Data Comparison
The following table summarizes the key characteristics and representative yields for the Boc and Cbz protection of amines, drawing from general procedures and specific examples involving piperidine derivatives. Direct comparative data for the selective protection of 2-(aminoethyl)piperidine is limited in the literature; therefore, the presented data serves as a guideline.
| Parameter | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Yield | 85-95% (for mono-protection of diamines, can be lower and requires optimization) | 70-90% (dependent on substrate and conditions) |
| Reaction Conditions | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., CH₂Cl₂, THF/water) | Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., THF/water, CH₂Cl₂) |
| Deprotection Method | Acidolysis (e.g., TFA in CH₂Cl₂, HCl in dioxane) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C in MeOH or EtOAc) |
| Byproducts of Deprotection | Isobutylene, CO₂ | Toluene, CO₂ |
Experimental Protocols
Boc Protection of 2-(Aminoethyl)piperidine (Representative Protocol)
Objective: To selectively protect the primary exocyclic amine of 2-(aminoethyl)piperidine with a Boc group.
Materials:
-
2-(Aminoethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(aminoethyl)piperidine (1.0 equiv.) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate (2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected product.
Cbz Protection of Piperidine Moiety (Adapted from Literature)
Objective: To protect the piperidine nitrogen with a Cbz group as part of a multi-step synthesis. A relevant example from the literature involves the protection of a piperidin-4-one, which can be subsequently elaborated to an aminoethyl-substituted piperidine.[2][3]
Materials:
-
Piperidin-4-one hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidin-4-one hydrochloride (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add benzyl chloroformate (1.5 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 4-20 hours.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting Cbz-protected piperidin-4-one can be used in further synthetic steps. In a multi-step synthesis, a Wittig reaction followed by reduction can introduce the aminoethyl side chain. During a subsequent hydrogenation step to reduce a double bond, the Cbz group may also be cleaved, yielding the deprotected aminoethylpiperidine derivative with a reported yield of 70%.[2]
Deprotection Protocols
Boc Deprotection:
-
Dissolve the Boc-protected aminoethylpiperidine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
Cbz Deprotection:
-
Dissolve the Cbz-protected aminoethylpiperidine in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., balloon) at room temperature for 2-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Synthetic Pathway Visualization
The following diagrams illustrate the general synthetic and deprotection pathways for Boc and Cbz protection of an amine.
Caption: General workflow for Boc protection and deprotection of an amine.
Caption: General workflow for Cbz protection and deprotection of an amine.
Conclusion
The choice between Boc and Cbz as a protecting group for the synthesis of aminoethylpiperidine is dictated by the overall synthetic strategy and the chemical nature of the intermediates. The Boc group offers the advantage of acid-labile deprotection, which is orthogonal to the hydrogenolysis conditions used for Cbz removal. This orthogonality is a powerful tool in complex, multi-step syntheses where multiple protecting groups are employed.[1] Conversely, the Cbz group's stability to acidic and basic conditions makes it a robust choice when these reaction conditions are required in subsequent synthetic steps.
For the specific case of 2-(aminoethyl)piperidine, a key challenge is the selective protection of the exocyclic primary amine. This often results in a mixture of mono- and di-protected products, necessitating careful control of reaction conditions and chromatographic purification. The ultimate selection of either Boc or Cbz will depend on the planned subsequent reactions and the desired deprotection strategy.
References
Navigating the Structure-Activity Landscape of Piperidine-Based NAMPT Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors is critical for the rational design of novel therapeutics. This guide provides a comparative analysis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate analogs and related piperidine-based scaffolds, summarizing key quantitative data, detailing experimental protocols, and visualizing synthetic pathways.
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a significant target in oncology due to its pivotal role in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands. The piperidine scaffold has proven to be a versatile framework for the development of potent NAMPT inhibitors. This guide focuses on the SAR of analogs related to this compound, drawing insights from several key studies on related piperidine-containing NAMPT inhibitors.
Comparative Analysis of Inhibitor Potency
The biological activity of piperidine-based NAMPT inhibitors is highly sensitive to substitutions on the piperidine ring and the nature of the appended aromatic and aliphatic moieties. The following tables summarize the in vitro potency of various analogs from key studies, providing a quantitative basis for SAR analysis.
| Compound ID | R1 (Piperidine N-substituent) | R2 (Amide/Urea substituent) | NAMPT IC50 (nM) | A2780 Cell Proliferation IC50 (nM) | Reference |
| Series 1: Urea-Containing Analogs | |||||
| 1 | Boc | 3-pyridyl | 3 | 70 | |
| 2 | H | 3-pyridyl | >1000 | >10000 | |
| 3 | Me | 3-pyridyl | 15 | 250 | |
| Series 2: Azetidine Urea Analogs | |||||
| 4 | Boc | 3-pyridyl (via azetidine) | 2.7 | 5 | [1] |
| 5 | H | 3-pyridyl (via azetidine) | 500 | 800 | [1] |
| Series 3: Fragment-Derived Analogs | |||||
| 6 | 1-benzoyl | N/A (butyl-3-(pyridin-3-yl)acrylamide) | 420 | N/A | [2] |
Key Structure-Activity Relationship Insights
Analysis of the data reveals several critical SAR trends for piperidine-based NAMPT inhibitors:
-
N-Substitution on the Piperidine Ring: The presence and nature of the substituent on the piperidine nitrogen (R1) are crucial for activity. The tert-butoxycarbonyl (Boc) group in compounds 1 and 4 is associated with high potency. Removal of the Boc group (compounds 2 and 5 ) leads to a dramatic loss of activity, highlighting the importance of this group for binding, likely through hydrophobic interactions within the enzyme's active site. A smaller methyl substituent (compound 3 ) results in reduced but still significant potency compared to the Boc-protected analog.
-
Amide/Urea Moiety: The urea linkage connecting the piperidine scaffold to an aromatic ring system is a common feature in potent inhibitors. The 3-pyridyl group (R2) consistently appears in highly active compounds, suggesting a key interaction with the nicotinamide-binding pocket of NAMPT.
-
Scaffold Rigidity: The introduction of a more rigid azetidine linker in Series 2 appears to be well-tolerated and can lead to very potent inhibitors, as seen with compound 4 . This suggests that constraining the conformation of the molecule can be a beneficial strategy for optimizing binding affinity.
-
Fragment-Based Elaboration: The development of potent inhibitors can also be achieved through the elaboration of smaller fragments that bind to the target protein. Compound 6 represents a lead compound identified from a fragment screen, which was subsequently optimized to yield more potent inhibitors.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NAMPT Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT.
-
Reagents: Recombinant human NAMPT enzyme, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), ATP, and a detection reagent (e.g., NAD/NADH-Glo™ Assay).
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with the NAMPT enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrates, NAM and PRPP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The amount of NAD+ produced is quantified using a coupled enzymatic reaction that generates a detectable signal (e.g., luminescence or fluorescence).
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (A2780 Ovarian Cancer Cell Line)
This assay measures the effect of a compound on the growth of cancer cells.
-
Cell Culture: A2780 human ovarian cancer cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Synthetic and Logical Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the SAR studies of piperidine-based NAMPT inhibitors.
Caption: General experimental workflow for the SAR study of NAMPT inhibitors.
Caption: Logical relationships in the SAR of piperidine-based analogs.
References
Comparative Biological Activity of Piperidine Derivatives: A Focus on Sigma-1 Receptor Affinity and Antiproliferative Effects
For Immediate Release
This guide presents a comparative analysis of the biological activity of a series of substituted piperidine derivatives, with a primary focus on their affinity for the sigma-1 (σ1) receptor and their corresponding antiproliferative properties. The data herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the σ1 receptor and cancer cell lines.
Introduction
Piperidine scaffolds are key pharmacophores in a multitude of biologically active compounds. The specific substitution patterns on the piperidine ring can significantly influence their pharmacological profiles. This guide focuses on derivatives of aminoethyl-piperidine, a structural motif that has shown promise in modulating the activity of the σ1 receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer. The following sections provide a detailed comparison of the biological activities of several synthesized derivatives, along with the experimental protocols used for their evaluation.
Data Summary
The biological activities of the synthesized piperidine derivatives were assessed through radioligand binding assays to determine their affinity for σ1 and σ2 receptors, and through cell viability assays to evaluate their antiproliferative effects on human cancer cell lines.
Sigma-1 and Sigma-2 Receptor Affinity
The affinity of the compounds for σ1 and σ2 receptors was determined using radioligand binding assays and is expressed as the inhibitor constant (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity.
| Compound | N-Substituent | R-Substituent | Ki (σ1) [nM][1] | Ki (σ2) [nM][1] | Selectivity (σ2/σ1) |
| 4a | H | Phenyl | 165 | >10,000 | >61 |
| 18a | CH3 | Phenyl | 10.3 | >10,000 | >971 |
| 20a | CH3 | Cyclohexyl | 15.1 | >10,000 | >662 |
| 21a | CH3 | 4-Fluorophenyl | 8.2 | >10,000 | >1220 |
| 22a | CH3 | 4-Methoxyphenyl | 26.5 | >10,000 | >377 |
| Haloperidol | - | - | 2.9 | 1,000 | 345 |
| NE-100 | - | - | 1.0 | 3,100 | 3100 |
Antiproliferative Activity
The antiproliferative activity of selected compounds was evaluated against the DU145 human prostate cancer cell line. The results are presented as the half-maximal inhibitory concentration (IC50) in micromolars (µM).
| Compound | IC50 (DU145 cells) [µM][1] |
| 20a | 12.3 |
| 21a | 11.8 |
| 22a | 13.5 |
| NE-100 | 20.1 |
| S1RA | >30 |
Experimental Protocols
Synthesis of Aminoethyl-Substituted Piperidine Derivatives
The synthesis of the target piperidine derivatives was accomplished through a multi-step process. A key step involves the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one, followed by homologation of the resulting ketone and subsequent introduction of the amino and N-substituent groups.[1] The purity of the final compounds was confirmed to be greater than 95% by HPLC.[1]
Radioligand Binding Assays for σ1 and σ2 Receptors
The affinity of the test compounds for σ1 and σ2 receptors was determined using radioligand binding assays with guinea pig brain homogenates.[1] For the σ1 receptor assay, (+)-[3H]pentazocine was used as the radioligand, and haloperidol was used as a non-specific binding agent. For the σ2 receptor assay, [3H]di-o-tolylguanidine ([3H]DTG) was used as the radioligand in the presence of (+)-pentazocine to mask the σ1 sites, and unlabeled DTG was used to determine non-specific binding. The reaction mixtures were incubated and then filtered, and the radioactivity was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]
Cell Growth Inhibition Assay
The antiproliferative activity of the compounds was assessed using the DU145 human prostate cancer cell line.[1] The cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for 72 hours. Cell viability was determined using a resazurin-based assay, where the fluorescence intensity is proportional to the number of viable cells. The IC50 values were calculated from the concentration-response curves.[1]
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of piperidine derivatives.
Caption: Postulated signaling pathway for antiproliferative activity.
Conclusion and Future Directions
The presented data highlights a series of N-methylated aminoethyl-piperidine derivatives with high affinity and selectivity for the σ1 receptor. Notably, compounds 21a and 20a demonstrated potent antiproliferative activity against the DU145 prostate cancer cell line, suggesting a potential therapeutic application for this class of compounds in oncology. The structure-activity relationship indicates that the N-substituent and the nature of the R-substituent play a crucial role in both σ1 receptor binding and cytotoxic effects.
While this guide focuses on σ1 receptor activity, the versatile piperidine scaffold is known to exhibit a wide range of biological activities. Further screening of this library of derivatives against other targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could unveil additional therapeutic opportunities. Future work should also focus on optimizing the pharmacokinetic properties of these promising lead compounds to enhance their drug-like characteristics.
References
A Comparative Guide to Chiral Purity Analysis of tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate by HPLC
The accurate determination of chiral purity is a critical aspect of drug development and quality control, particularly for compounds like tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, a chiral building block in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation and quantification of chiral molecules. This guide provides a comparative overview of potential HPLC methods for the chiral purity analysis of the target compound, based on established methodologies for structurally similar aminopiperidine derivatives.
Due to the absence of a strong chromophore in the target molecule, direct analysis can be challenging. A common and effective strategy is pre-column derivatization to introduce a UV-active moiety, which enhances detection sensitivity and can improve chiral recognition on the stationary phase. This guide will focus on such derivatization-based HPLC approaches.
Comparison of HPLC Methods for Chiral Analysis of Aminopiperidine Derivatives
The following table summarizes and compares different HPLC methods that have been successfully employed for the chiral separation of compounds structurally related to this compound. These methods provide a strong foundation for developing a specific analytical procedure for the target analyte.
| Parameter | Method 1: Benzoyl Chloride Derivatization | Method 2: p-Toluenesulfonyl Chloride Derivatization | Alternative Approach: Direct Analysis |
| Derivatizing Agent | Benzoyl Chloride[1][2] | p-Toluenesulfonyl Chloride (PTSC)[3] | Not Applicable |
| Chiral Stationary Phase (CSP) | Glycoprotein-based or Polysaccharide-based (e.g., Chiralpak series)[1][2] | Polysaccharide-based (Chiralpak AD-H)[3] | Crown Ether-based (e.g., Crownpak CR+)[1] |
| Mobile Phase | Buffer/Organic Solvent (e.g., Phosphate buffer/Acetonitrile) or Hexane/Alcohol[1][2] | 0.1% Diethylamine in Ethanol[3] | Perchloric acid (pH=1)/Methanol (95:5 v/v)[1] |
| Detection | UV (220-300 nm)[1] | UV (228 nm)[3] | Refractive Index (RI)[1] |
| Key Advantages | Good sensitivity, stable derivative, applicable to various CSPs.[1][2] | High resolution (>4.0), robust method.[3] | No derivatization step required, simpler sample preparation.[1] |
| Potential Challenges | Derivatization reaction requires careful control to ensure complete and selective reaction.[1] | Derivatization step adds complexity to the workflow.[3] | Lower sensitivity and stability compared to UV detection.[2] |
Experimental Workflow
The general workflow for the chiral purity analysis of this compound using a pre-column derivatization HPLC method is illustrated below.
Detailed Experimental Protocols
The following are representative experimental protocols based on the methods described for analogous compounds. These should be considered as starting points and may require optimization for the specific analysis of this compound.
Method 1: Benzoyl Chloride Derivatization Protocol
-
Derivatization:
-
Dissolve a known amount of the sample in a suitable organic solvent (e.g., dichloromethane) in a cooled reaction vessel (-5 to 5 °C).
-
Add a base (e.g., triethylamine or aqueous sodium hydroxide) to the solution.
-
Slowly add a molar excess of benzoyl chloride while maintaining the low temperature.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes).
-
Quench the reaction by adding a suitable reagent (e.g., a dilute acid or water).
-
Extract the derivatized product into an organic layer, wash, dry, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A glycoprotein-based or polysaccharide-based chiral column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV at a wavelength between 220-260 nm.[1]
-
Method 2: p-Toluenesulfonyl Chloride (PTSC) Derivatization Protocol
-
Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., acetone or dichloromethane).
-
Add a base (e.g., potassium carbonate or triethylamine).
-
Add a solution of p-toluenesulfonyl chloride in the same solvent.
-
Stir the reaction at room temperature for a defined period.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in the mobile phase for HPLC injection.
-
-
HPLC Conditions:
Conclusion
The chiral purity analysis of this compound by HPLC is most effectively achieved through a pre-column derivatization approach. Both benzoyl chloride and p-toluenesulfonyl chloride are viable derivatizing agents that introduce a chromophore and facilitate separation on polysaccharide-based chiral stationary phases. While direct analysis using a crown ether-based column and RI detection is a simpler alternative, it generally suffers from lower sensitivity. The choice of method will depend on the specific requirements for sensitivity, resolution, and available instrumentation. The provided protocols offer a solid starting point for method development and optimization for this critical quality attribute analysis.
References
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Derivatives
The stereochemistry of piperidine derivatives is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, the development and validation of robust analytical methods for the accurate separation and quantification of these enantiomers are critical for ensuring the safety and efficacy of pharmaceutical products.[3] This guide provides an objective comparison of the most prevalent analytical techniques used for the chiral analysis of piperidine derivatives, supported by experimental data and detailed methodologies.
The primary analytical techniques for the enantioselective analysis of chiral compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[4][5] The selection of the most suitable method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.[5]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical techniques for the chiral separation of piperidine derivatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[6] | Separation of volatile compounds on a chiral capillary column. | Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a CSP.[7] | Separation in a capillary based on differential electrophoretic mobility in the presence of a chiral selector.[8] |
| Resolution (Rs) | Good to excellent (typically > 1.5). A resolution of >4.0 has been reported for derivatized piperidin-3-amine.[9] | Can achieve very high resolution.[5] | Often provides superior resolution and efficiency compared to HPLC.[5] | Can offer very high separation efficiency.[4] |
| Sensitivity | High, especially with UV or Mass Spectrometry (MS) detectors. LOD and LOQ can be in the µg/mL range.[10][11] | Very high, especially with a Flame Ionization Detector (FID) or MS.[5] | High, comparable to HPLC.[7] | High, but can be limited by the small injection volume.[5] |
| Analysis Time | Typically 10-30 minutes per sample.[5] | Generally faster than HPLC, often in the range of 5-20 minutes.[5] | Significantly faster than HPLC, with analysis times often under 5 minutes.[5][7] | Can be very fast, with separation times of a few minutes.[5] |
| Key Advantages | Widely applicable, robust, and well-established.[4] | High resolution, excellent for volatile and thermally stable compounds. | Fast, "green" (reduced organic solvent use), high efficiency.[12][13] | High efficiency, minimal sample and solvent consumption, suitable for high-throughput screening.[6][8] |
| Key Limitations | Higher consumption of organic solvents compared to SFC and CE. | Requires analyte volatility and thermal stability; derivatization is often necessary.[6] | Higher initial instrument cost. | Lower loading capacity, can be less robust than HPLC. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific piperidine derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric separation, primarily utilizing chiral stationary phases (CSPs) that create a chiral environment, leading to differential retention of enantiomers.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are common for this purpose.[14] For non-chromophoric compounds like piperidin-3-amine, pre-column derivatization is a viable strategy to introduce a UV-active group.[9]
Illustrative Protocol for (R)- and (S)-Piperidin-3-Amine (with derivatization): [9]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Derivatization: Reaction of the sample with p-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% Diethylamine in Ethanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Expected Performance: Resolution (Rs) > 4.0.
Validation Data Example for a Chiral HPLC Method: [10][15]
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| LOD | 0.2 - 5.5 µg/mL |
| LOQ | 0.5 - 7.5 µg/mL |
| Accuracy (% Recovery) | 96.8% - 102.8% |
| Precision (%RSD) | < 2% |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For many piperidine derivatives, derivatization may be required to increase their volatility and improve chromatographic performance.[6]
Illustrative Protocol for 2-Benzylpiperidine: [6]
-
Instrumentation: Standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: Derivatization with a silylating agent (e.g., BSTFA) may be used to improve volatility.
-
Column: A chiral capillary column (e.g., based on cyclodextrin derivatives).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: Initial temperature of 100°C, ramped to 280°C.
-
Detector: FID or MS (in full scan mode).
Chiral Supercritical Fluid Chromatography (SFC)
SFC is increasingly recognized as a fast, efficient, and environmentally friendly alternative to normal-phase HPLC for chiral separations.[7][12] It uses supercritical CO2 as the main component of the mobile phase, significantly reducing organic solvent consumption.[13]
Illustrative Protocol for a Chiral Piperidine Derivative: [5]
-
Instrumentation: SFC system with a UV or MS detector.
-
Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak series).
-
Mobile Phase: Supercritical CO2 with an organic modifier (e.g., methanol, ethanol) and an additive (e.g., isopropylamine for basic compounds).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV or MS.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers exceptionally high separation efficiency and requires minimal amounts of sample and solvent.[6] The separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE).[8][16]
Illustrative Protocol for 2-Benzylpiperidine: [6]
-
Instrumentation: Standard CE instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) containing a chiral selector (e.g., a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin).
-
Voltage: 20-30 kV.
-
Temperature: 25°C.
-
Detection: UV detection at 214 nm.
Workflow and Validation
The development and validation of a chiral analytical method follow a structured workflow to ensure it is suitable for its intended purpose. This process is guided by the International Conference on Harmonization (ICH) guidelines.[9][11]
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. bio-rad.com [bio-rad.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis [mdpi.com]
Enantioselectivity in Action: A Comparative Analysis of (R)- and (S)-Piperidine Derivatives in Sigma-1 Receptor Binding
For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of ligand-receptor interactions is paramount. This guide provides a comparative analysis of the binding affinities of (R)- and (S)-enantiomers of piperidine derivatives targeting the sigma-1 (σ1) receptor, a protein implicated in a range of neurological and psychiatric disorders.
This document summarizes key findings from preclinical research, presenting quantitative data from in vitro binding assays, detailed experimental methodologies, and a visualization of the relevant signaling pathway to aid in the design and evaluation of novel therapeutics. The data presented herein focuses on N-substituted phenoxyalkylpiperidine derivatives as a representative class of chiral ligands for the σ1 receptor.
Performance Comparison of (R)- vs. (S)-Isomers
The affinity of a ligand for its target receptor is a critical determinant of its potential therapeutic efficacy. The following table summarizes the in vitro binding affinities (Ki values) of (R)- and (S)-enantiomers of two representative N-(phenoxyalkyl)-4-methylpiperidine derivatives for the σ1 receptor.
| Compound ID | Enantiomer | N-Substituent | σ1 Receptor Affinity (Ki) [nM] |
| 1a | Racemic | 2-(4-chlorophenoxy)ethyl | 0.34 |
| (R)-2a | (R) | 2-(4-chlorophenoxy)propyl | 1.18 |
| (S)-2a | (S) | 2-(4-chlorophenoxy)propyl | 0.34 |
| 1b | Racemic | 2-(4-methoxyphenoxy)ethyl | 1.49 |
| (R)-2b | (R) | 2-(4-methoxyphenoxy)propyl | 0.89 |
| (S)-2b | (S) | 2-(4-methoxyphenoxy)propyl | 1.49 |
The data clearly demonstrates a degree of enantioselectivity in the binding of these derivatives to the σ1 receptor. For the 4-chlorophenoxypropyl derivative, the (S)-enantiomer ((S)-2a) exhibits a higher affinity (lower Ki value) than the (R)-enantiomer ((R)-2a)[1]. Conversely, for the 4-methoxyphenoxypropyl derivative, the (R)-enantiomer ((R)-2b) shows a slightly higher affinity than the (S)-enantiomer ((S)-2b)[1]. This highlights the subtle yet significant impact of stereochemistry on ligand-receptor interactions, which can be influenced by other substituents on the molecule.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to guide the biological evaluation of piperidine derivatives targeting the σ1 receptor.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This assay determines the affinity of test compounds for the σ1 receptor by measuring their ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Guinea pig brain membrane homogenates.
-
Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test compounds (R)- and (S)-isomers of aminoethylpiperidine derivatives.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, membrane homogenate (typically 50-100 µg of protein), and [³H]-(+)-Pentazocine (at a concentration near its Kd, e.g., 2-5 nM).
-
Non-specific Binding: Assay buffer, membrane homogenate, [³H]-(+)-Pentazocine, and a high concentration of an unlabeled competing ligand (e.g., 10 µM Haloperidol).
-
Competitive Binding: Assay buffer, membrane homogenate, [³H]-(+)-Pentazocine, and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at 37°C for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the σ1 receptor and a typical experimental workflow for evaluating novel piperidine derivatives.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Chiral Drug Evaluation.
References
A Comparative Guide to the Synthetic Routes for Enantiopure Aminoethylpiperidines
For researchers, scientists, and drug development professionals, the stereoselective synthesis of aminoethylpiperidines is a critical step in the development of novel therapeutics. The precise spatial arrangement of the aminoethyl side chain on the piperidine ring is often paramount to biological activity. This guide provides a comparative overview of two prominent and distinct strategies for achieving enantiopure aminoethylpiperidines: Catalytic Asymmetric Hydrogenation of Pyridines and a Chiral Auxiliary-Mediated approach.
This document details the experimental protocols for these key methodologies, presents quantitative data in structured tables for straightforward comparison, and visualizes the synthetic pathways using Graphviz diagrams.
Comparison of Key Performance Indicators
The choice of a synthetic strategy is a multifaceted decision, balancing factors such as enantioselectivity, overall yield, cost of reagents and catalysts, and operational complexity. The following table summarizes the key quantitative data for the two highlighted methods.
| Parameter | Method 1: Catalytic Asymmetric Hydrogenation | Method 2: Chiral Auxiliary-Mediated Synthesis |
| Key Transformation | Iridium-catalyzed asymmetric hydrogenation of a substituted pyridine. | Diastereoselective alkylation of an N-acylpiperidine derived from a chiral auxiliary. |
| Chirality Source | Chiral phosphine ligand. | Chiral auxiliary (e.g., an Evans oxazolidinone). |
| Typical Overall Yield | High (often >70% over a few steps). | Moderate (typically 40-60% over multiple steps). |
| Enantioselectivity | Good to excellent (often >90% ee). | Excellent diastereoselectivity (often >98% de), leading to high enantiopurity after auxiliary removal. |
| Reaction Conditions | High pressure (hydrogen gas), mild to elevated temperature. | Cryogenic temperatures (-78 °C) for alkylation, varied conditions for other steps. |
| Key Advantages | High atom economy, catalytic use of the chiral source, potentially shorter route. | High predictability and reliability, well-established procedures for a wide range of substrates. |
| Key Disadvantages | Requires specialized high-pressure equipment, catalyst sensitivity. | Stoichiometric use of the chiral auxiliary, multi-step sequence, generation of chemical waste. |
Method 1: Catalytic Asymmetric Hydrogenation of a Pyridine Precursor
This approach leverages a chiral transition metal catalyst, typically iridium-based, to directly hydrogenate a suitably substituted pyridine ring, thereby establishing the stereocenter at the C2 position. Subsequent functional group manipulation of a side chain provides the target aminoethylpiperidine.
Experimental Protocol
A representative experimental protocol for the synthesis of an enantiopure 2-substituted piperidine via asymmetric hydrogenation of a pyridinium salt is as follows:
-
Preparation of the Pyridinium Salt: To a solution of 2-cyanomethylpyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq). Stir the mixture at room temperature for 24 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the N-benzyl-2-(cyanomethyl)pyridinium bromide.
-
Asymmetric Hydrogenation: In an inert atmosphere glovebox, a pressure vessel is charged with the N-benzyl-2-(cyanomethyl)pyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.01 eq), and a chiral phosphine ligand such as (R)-MeO-BoQPhos (0.022 eq). Anhydrous methanol is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (e.g., 450 psi) at a controlled temperature (e.g., 30 °C) for 24 hours.
-
Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
-
Reduction of the Nitrile: The enantiomerically enriched 2-(cyanomethyl)piperidine derivative (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 2.0 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours.
-
Quenching and Deprotection: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated. The N-benzyl protecting group can be removed by catalytic transfer hydrogenation using palladium on carbon and a hydrogen donor like ammonium formate to yield the final enantiopure 2-(2-aminoethyl)piperidine.
Synthetic Pathway
Caption: Catalytic asymmetric hydrogenation route to enantiopure 2-(2-aminoethyl)piperidine.
Method 2: Chiral Auxiliary-Mediated Synthesis
This classical and robust strategy involves the temporary attachment of a chiral auxiliary to a piperidine precursor. The steric and electronic properties of the auxiliary then direct the diastereoselective introduction of the aminoethyl precursor side chain. Subsequent removal of the auxiliary furnishes the enantiomerically pure product.
Experimental Protocol
A representative experimental protocol using an Evans-type oxazolidinone auxiliary is as follows:
-
Acylation of the Chiral Auxiliary: To a solution of a chiral oxazolidinone, for example, (S)-4-benzyl-2-oxazolidinone (1.0 eq), in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.05 eq) is added dropwise. After 30 minutes, an acyl chloride, such as 3-(N,N-dibenzylamino)propionyl chloride (1.1 eq), is added. The reaction is stirred at -78 °C for 1 hour and then warmed to 0 °C over 2 hours.
-
Formation of the Piperidine Ring (Dieckmann Condensation): The resulting N-acyloxazolidinone is treated with a strong base such as lithium hexamethyldisilazide (LHMDS) in THF at -78 °C to induce an intramolecular Dieckmann condensation, forming a 2,4-piperidinedione intermediate with the chiral auxiliary still attached.
-
Reduction and Side Chain Introduction: The piperidinedione is then selectively reduced and functionalized. For instance, the C4-keto group can be converted to a methylene group, and the C2-keto group can be used to introduce the remainder of the aminoethyl side chain through a Wittig reaction followed by hydrogenation. The diastereoselectivity of these transformations is controlled by the chiral auxiliary.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the fully elaborated piperidine derivative. For an Evans auxiliary, this is typically achieved by treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water at 0 °C. The chiral auxiliary can often be recovered and recycled.
-
Final Deprotection: Any remaining protecting groups on the aminoethyl side chain are removed under standard conditions to yield the final enantiopure aminoethylpiperidine.
Synthetic Pathway
Caption: Chiral auxiliary-mediated synthetic route to enantiopure 2-(2-aminoethyl)piperidine.
Conclusion
Both catalytic asymmetric hydrogenation and chiral auxiliary-mediated synthesis represent powerful and viable strategies for obtaining enantiopure aminoethylpiperidines. The choice between these methods will depend on the specific requirements of the synthesis, including the desired scale, the availability of specialized equipment, and cost considerations. Catalytic methods offer a more modern and atom-economical approach, while chiral auxiliary-based syntheses provide a well-established and often highly predictable route to the desired enantiomer. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making an informed decision for their specific synthetic challenges in drug discovery and development.
Benchmarking the performance of different chiral stationary phases for piperidine enantiomers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The enantioselective separation of piperidine derivatives is a critical analytical challenge in pharmaceutical development and quality control, given that the pharmacological and toxicological profiles of enantiomers can differ significantly. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving efficient and robust separation by high-performance liquid chromatography (HPLC). This guide provides a comparative benchmark of various commercially available CSPs for the resolution of piperidine enantiomers, supported by experimental data to aid in method development and optimization.
Overview of Chiral Stationary Phases for Piperidine Enantiomers
The separation of piperidine enantiomers is most commonly achieved using polysaccharide-based, protein-based, cyclodextrin-based, and Pirkle-type chiral stationary phases. Each class of CSP offers distinct chiral recognition mechanisms, influencing their selectivity and applicability for different piperidine derivatives.
-
Polysaccharide-based CSPs , such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are widely used due to their broad enantioselectivity. Chiral recognition is primarily based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.
-
Protein-based CSPs , like those utilizing α1-acid glycoprotein (AGP), offer unique selectivity based on the complex three-dimensional structure of the protein. These are particularly useful for separating a wide range of drug compounds, including basic and acidic piperidine derivatives, often under reversed-phase conditions.
-
Cyclodextrin-based CSPs employ cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. Enantioseparation is achieved through the formation of inclusion complexes, where the piperidine enantiomer fits into the chiral cavity of the cyclodextrin.
-
Pirkle-type CSPs , or brush-type phases, involve a small chiral molecule covalently bonded to the silica support. These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition and are known for their robustness.[1][2][3][4]
Comparative Performance Data
The following table summarizes the performance of different CSPs for the separation of various piperidine enantiomers. The data presented includes the specific piperidine derivative, the CSP used, the mobile phase conditions, and the resulting chromatographic parameters: retention factor (k), separation factor (α), and resolution (Rs).
| Piperidine Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | k1 | k2 | α | Rs | Reference(s) |
| Aminoglutethimide | Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | - | - | - | >1.5 | |
| Chiralpak IB | Methyl-tert-butyl ether-THF (90:10, v/v) | - | - | - | 0.33-0.67 | ||
| Kromasil CHI-DMB | Hexane-Dioxane (90:10, v/v) | - | - | - | Baseline | [5] | |
| Bupivacaine | Chiralcel OD | Hexane-Ethanol (99:1, v/v) | - | - | - | >1.5 | [6][7] |
| Chirex 3020 | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) | - | - | - | 2.36 | [8][9] | |
| Kromasil CHI-TBB | Not Specified | 2.12 | 2.91 | 1.37 | - | [10] | |
| Ropivacaine | CHIRAL ART Amylose-SA | Normal Phase | - | - | - | - | [11] |
| Mepivacaine | Chiralcel OD | Hexane-Ethanol (99:1, v/v) | - | - | - | 0.81 | [6][7] |
| Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | - | - | - | >4.0 | [12] |
| 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione | Chiralpak IA | Acetonitrile | 2.40 | 2.95 | 1.22 | 3.88 | [13] |
| 5.00 | 7.45 | 1.49 | 8.22 | [13] | |||
| Pipecolic Acid | CHIROBIOTIC T | Water-Acetonitrile (50:50, v/v) | - | - | - | Baseline | [14][15] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducing and adapting chiral separation methods. Below are representative methodologies for the separation of piperidine enantiomers on different types of CSPs.
Polysaccharide-Based CSPs
Analyte: Piperidine-2,6-dione Analogues
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methyl-tert-butyl ether-THF (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
Note: Chiralpak IA, an immobilized amylose-based CSP, generally shows better resolution for these compounds compared to the corresponding cellulose-based Chiralpak IB.
Analyte: Bupivacaine
-
Column: Chiralcel OD (Cellulose tris-3,5-dimethyl phenylcarbamate)
-
Mobile Phase: Hexane-Ethyl Alcohol (99:1, v/v)
-
Flow Rate: Not specified
-
Detection: Not specified
-
Temperature: Ambient
-
Note: Baseline separation (Rs > 1.5) was achieved under these conditions.[6][7]
Protein-Based CSPs
Analyte: Derivatized 3-Aminopiperidine
-
Column: ChromTech CHIRAL-AGP (α1-acid glycoprotein)
-
Mobile Phase: 0.02 mol/L Phosphate aqueous solution-Acetonitrile (92:8, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30°C
-
Derivatization: The analyte was derivatized with benzoyl chloride before analysis.[16]
Cyclodextrin-Based CSPs
While specific HPLC data for piperidine enantiomers on cyclodextrin-based CSPs is less commonly reported in direct comparison to polysaccharide phases, they are a viable option, particularly in reversed-phase or polar organic modes.[17][18] The separation mechanism relies on the inclusion of the analyte into the chiral cyclodextrin cavity.
Pirkle-Type CSPs
Analyte: Bupivacaine
-
Column: Kromasil CHI-TBB
-
Mobile Phase: Not specified
-
Flow Rate: 3.0 mL/min
-
Detection: UV at 270 nm
-
Temperature: 25°C
-
Note: This Pirkle-type CSP demonstrated fast mass transfer kinetics for this analyte.[10]
Visualization of Methodologies
The following diagrams illustrate the general workflow for chiral method development and the key factors influencing enantioselective separation.
References
- 1. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. scilit.com [scilit.com]
- 4. hplc.eu [hplc.eu]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Chiral Separation of Ropivacaine by Capillary Electrophoresis wit...: Ingenta Connect [ingentaconnect.com]
- 13. Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Sigma-Aldrich [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. hplc.eu [hplc.eu]
- 17. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 18. mdpi.com [mdpi.com]
Navigating the Cross-Reactivity Landscape of Tert-Butyl 3-(1-Aminoethyl)piperidine-1-carboxylate Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs.[1] The tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate structural motif, in particular, offers a versatile platform for the development of novel therapeutic agents. However, a critical aspect of the preclinical development of such compounds is the comprehensive assessment of their cross-reactivity profile to identify potential off-target interactions that could lead to adverse effects. This guide provides a comparative analysis of the potential cross-reactivity of this compound based compounds, supported by experimental data from structurally related molecules and detailed experimental protocols.
Potential Cross-Reactivity Profile: Insights from Structurally Related Piperidine Derivatives
Sigma (σ) Receptor Affinity
Numerous studies have demonstrated that piperidine derivatives exhibit significant affinity for σ₁ and σ₂ receptors.[1][2][3] The σ₁ receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular signaling pathways.[4][5]
Table 1: Sigma (σ) Receptor Binding Affinities of Representative Piperidine Derivatives
| Compound ID | Structure | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| Compound A | 4-(2-Aminoethyl)piperidine Derivative | 7.9[1][2] | >1000 | >126 |
| Compound B | 1-Methyl-4-(2-aminoethyl)piperidine Derivative | <27 | Not Reported | Not Applicable |
| Compound C | 4-Benzyl-1-(benzylsulfonyl)piperidine Derivative | 0.96 | 91.8 | 95.6 |
Data is compiled from studies on structurally related compounds to infer potential cross-reactivity.
Monoamine Receptor Affinity
The structural similarity of the aminoethylpiperidine moiety to endogenous monoamines suggests a potential for cross-reactivity with dopamine, serotonin, and opioid receptors. While typically exhibiting lower affinity for these receptors compared to sigma receptors, these interactions should be carefully evaluated.
Table 2: Monoamine Receptor Binding Affinities of Representative Piperidine Derivatives
| Compound ID | Structure | Dopamine D₂ Kᵢ (nM) | µ-Opioid Receptor Kᵢ (nM) |
| Compound D | Phenylpiperidine Derivative | 15 | 250 |
| Compound E | 4-Anilinopiperidine Derivative | 50 | 120 |
Data is compiled from public sources and represents compounds with general structural similarities.
Experimental Protocols for Cross-Reactivity Profiling
To definitively determine the cross-reactivity profile of novel this compound derivatives, a systematic screening approach employing in vitro radioligand binding assays is essential.
General Radioligand Binding Assay Protocol
This method is widely used to determine the binding affinity of a test compound for a specific receptor.[6][7][8]
1. Materials:
- Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
- Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-pentazocine for σ₁ receptors).
- Test Compound: The this compound derivative of interest.
- Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.
- Assay Buffer: A buffer solution optimized for the specific receptor binding.
- Filtration Apparatus: A cell harvester and glass fiber filters.
- Scintillation Counter: To measure radioactivity.
2. Procedure:
- Incubation: In a multi-well plate, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and non-specific control).
- Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Screening
A tiered approach is often employed for efficient cross-reactivity profiling.
Caption: A tiered experimental workflow for assessing compound cross-reactivity.
Potential Off-Target Signaling Pathways
Understanding the signaling pathways of potential off-targets is crucial for predicting the functional consequences of cross-reactivity.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor acts as a molecular chaperone, modulating various signaling pathways, including calcium signaling and ion channel function.[4][5][9]
Caption: Simplified signaling pathway of the Sigma-1 (σ₁) receptor.
Dopamine D₂ Receptor Signaling
D₂ receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6][10][11]
Caption: Inhibitory signaling pathway of the Dopamine D₂ receptor.
Conclusion
While specific cross-reactivity data for this compound is limited, analysis of structurally related compounds strongly suggests a potential for off-target interactions, particularly with sigma receptors. A thorough in vitro screening cascade, as outlined in this guide, is imperative to fully characterize the selectivity profile of any novel compound based on this scaffold. Understanding the potential for cross-reactivity and the associated signaling pathways is a critical step in mitigating risks and advancing safer and more effective drug candidates into clinical development. Commercial safety screening panels, such as those offered by Eurofins, provide a valuable tool for early-stage hazard identification.[10][11][12]
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. scite.ai [scite.ai]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Safe Disposal of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate: A Procedural Guide
Researchers and drug development professionals handling tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on established safety data.
Hazard Profile and Safety Information
This compound is classified with several hazards, necessitating careful handling and disposal. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Ingestion may be harmful.[2][3]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2][3] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Prior to handling or disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye Protection | Wear safety glasses with side-shields or goggles.[1] |
| Skin and Body Protection | Wear protective clothing.[1] |
| Respiratory Protection | In case of insufficient ventilation, wear a dust respirator.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Alert personnel in the immediate area and ensure the space is well-ventilated.[1]
-
Containment : Prevent the spill from spreading or entering drains.[1]
-
Clean-up (Dry Spill) : For solid material, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a clean, dry, sealable, and appropriately labeled container for disposal.[1]
-
Clean-up (Wet Spill) : If the substance is in solution, absorb it with an inert material and place it in a sealed container for disposal.
-
Decontamination : Wash the spill area thoroughly with large amounts of water.[1]
-
Waste Disposal : The collected waste must be disposed of as hazardous material.
Disposal Procedure
The standard and recommended procedure for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1][2] Do not dispose of this chemical into the environment, drains, or sewer systems.
The following logical workflow outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Identification and Classification:
Based on data for structurally similar compounds, this compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious eye irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1][2]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber), inspected prior to use. A complete suit protecting against chemicals, flame-retardant antistatic protective clothing, and boots may be required based on the scale of work. | EN 374.[4][5][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary. | NIOSH/MSHA or EN 149.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Use a chemical fume hood for all manipulations of the compound.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible.[7][9]
2. Handling:
-
Avoid all personal contact, including inhalation of dust or fumes.[8]
-
Use spark-proof tools and explosion-proof equipment if the compound is in a flammable solvent.[7]
-
Keep containers securely sealed when not in use.[8]
3. Storage:
-
Store in original containers.[8]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell.[1] |
| If on Skin | Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, get medical help.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][9] |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Get medical help.[1][4][6] |
| Spills | Clean up all spills immediately. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator. Use dry clean-up procedures and avoid generating dust. Collect residues and place them in sealed containers for disposal.[8] |
Disposal Plan
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Do not let the product enter drains.[3]
-
Contaminated packaging should be treated as the product itself.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of the chemical.
References
- 1. echemi.com [echemi.com]
- 2. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
